(Rac)-Rasagiline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOKEQAAGRXIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861335 | |
| Record name | Racemic rasagiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1875-50-9 | |
| Record name | Racemic rasagiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001875509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Racemic rasagiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rasagiline, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ2TR4YN26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(Rac)-Rasagiline mechanism of action in neurons
An In-depth Technical Guide on the Core Mechanism of Action of (Rac)-Rasagiline in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rasagiline, chemically (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is a highly potent, second-generation, irreversible inhibitor of monoamine oxidase type B (MAO-B).[1][2] It is clinically approved for the treatment of Parkinson's disease (PD), both as a monotherapy in early stages and as an adjunct to levodopa in more advanced cases.[3][4] While its primary therapeutic effect in PD is attributed to the inhibition of dopamine catabolism in the brain, a significant body of research has revealed that rasagiline possesses profound neuroprotective properties that are independent of its MAO-B inhibitory activity.[5][6] These neuroprotective mechanisms involve the modulation of key intracellular signaling pathways related to cell survival, apoptosis, and neurotrophic support.
This guide provides a detailed examination of the multifaceted mechanism of action of rasagiline in neurons, focusing on both its enzymatic inhibition and its intricate role in activating pro-survival signaling cascades. The information is tailored for professionals in neuroscience research and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. The neuroprotective activities are largely attributed to its propargylamine moiety, a key structural feature that confers many of its anti-apoptotic and cell-survival-promoting effects.
Primary Mechanism: Selective and Irreversible MAO-B Inhibition
Monoamine oxidase B is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[7][8] In the parkinsonian brain, where dopaminergic neurons are progressively lost, the remaining dopamine is more susceptible to degradation by MAO-B, which is predominantly found in glial cells.[8]
Rasagiline acts as a mechanism-based inactivator, forming a covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site.[2] This action results in the irreversible inactivation of MAO-B, leading to an increase in the synaptic availability of dopamine and providing symptomatic relief in PD.[1][8] A crucial feature of rasagiline is its high selectivity for MAO-B over the MAO-A isoform, which minimizes the risk of the "cheese effect" (a hypertensive crisis caused by the ingestion of tyramine-rich foods) at therapeutic doses.[2][3]
Data Presentation: MAO-B Inhibition and Selectivity
| Parameter | Value | Species/System | Reference |
| MAO-B Inhibition | >95% | Rat Brain (in vivo) | [8] |
| MAO-A Inhibition | Minimal at therapeutic doses | Rat Brain (in vivo) | [8] |
| Selectivity Index (MAO-A/MAO-B) | 8.22 to 28.18 | In vitro | [9] |
| Metabolism | Hepatic Cytochrome P450-1A2 | Human | [4][10] |
| Major Metabolite | 1-Aminoindan | Human | [1] |
Visualization: MAO-B Inhibition Workflow
Core Neuroprotective Mechanisms
Beyond its symptomatic effects, rasagiline exhibits robust neuroprotective capabilities demonstrated in numerous preclinical models of neuronal injury.[3][11] These effects are largely independent of MAO-B inhibition, as they are also observed with its S-isomer, TVP1022, which is a significantly weaker MAO inhibitor. The core of this activity lies in the modulation of fundamental signaling pathways that govern cell survival and death.
Anti-Apoptotic Activity via Regulation of Bcl-2 Family Proteins
A primary neuroprotective mechanism of rasagiline is its ability to thwart the apoptotic cascade.[12][13] This is achieved by modulating the expression and function of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of mitochondrial-mediated apoptosis.[13][14]
Rasagiline has been shown to:
-
Upregulate Anti-Apoptotic Proteins: It increases the mRNA and protein levels of anti-apoptotic members like Bcl-2, Bcl-xL, and Bcl-w.[15][16]
-
Downregulate Pro-Apoptotic Proteins: It concurrently decreases the expression of pro-apoptotic members such as Bax and Bad.[5][15]
This shift in the Bax/Bcl-2 ratio stabilizes the mitochondrial membrane potential (ΔΨm), preventing the opening of the mitochondrial permeability transition pore (mPTP) and the subsequent release of cytochrome c.[12][17][18] This, in turn, inhibits the activation of downstream executioner caspases, such as caspase-3, and prevents the cleavage of poly (ADP-ribose) polymerase (PARP), ultimately blocking the execution of the apoptotic program.[15][19]
Data Presentation: Effects on Bcl-2 Family Expression
| Molecule | Effect | Model System | Concentration | Reference |
| Bcl-2 mRNA | Increased | SH-SY5Y cells | 10-100 nM | [16] |
| Bcl-xL mRNA | Increased | SH-SY5Y cells | 10 pM - 100 nM | [16] |
| Bcl-xL mRNA | Increased | PC12 cells | 0.1-10 µM | [15] |
| Bcl-w mRNA | Increased | PC12 cells | 0.1-10 µM | [15] |
| Bax mRNA | Decreased | PC12 cells | 0.1-10 µM | [15] |
| Bad mRNA | Decreased | PC12 cells | 0.1-10 µM | [15] |
| BAG2 & BAG5 Proteins | Increased | MPTP mouse model | In vivo | [20][21] |
Visualization: Anti-Apoptotic Signaling Pathway
Activation of Pro-Survival Kinase Pathways (PKC & MAPK)
Rasagiline and its derivatives activate crucial pro-survival signaling cascades, including the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][18] Activation of these pathways has pleiotropic effects on neuronal function and survival.
-
PKC Pathway: Rasagiline stimulates the phosphorylation of PKC and upregulates specific isoforms like PKCα and PKCε.[15][22] This activation is directly linked to its anti-apoptotic effects, as PKC inhibitors can reverse rasagiline's ability to downregulate Bad and prevent caspase-3 activation.[15][19]
-
MAPK Pathway: The drug also induces the phosphorylation of p44 and p42 MAP kinases (ERK1/2).[23]
A significant downstream consequence of PKC and MAPK activation is the modulation of Amyloid Precursor Protein (APP) processing. Rasagiline promotes the non-amyloidogenic α-secretase pathway, leading to an increased release of the neuroprotective and neurotrophic soluble APPα (sAPPα) fragment.[3][5] This shunts APP away from the β-secretase pathway, which generates the neurotoxic amyloid-β (Aβ) peptide implicated in Alzheimer's disease.
Data Presentation: Effects on Signaling Components
| Molecule | Effect | Model System | Concentration/Dose | Reference |
| p-PKC levels | Upregulated | Mouse Hippocampus | 0.1 mg/kg (14 days) | [22] |
| PKCα & PKCε isozymes | Upregulated | Mouse Hippocampus | 0.1 mg/kg (14 days) | [22] |
| p44/p42 MAP kinase | Phosphorylation Induced | PC12 & SH-SY5Y cells | 0.1-100 µM | [23] |
| p-Akt | Increased by 50% | PC12 cells (OGD/R) | 10 µM | [11] |
| sAPPα release | Stimulated | PC12 & SH-SY5Y cells | 0.1-100 µM | [23] |
Visualization: PKC/MAPK Signaling in APP Processing
Induction of Neurotrophic Factors and Antioxidant Pathways
Rasagiline promotes neuronal survival by increasing the endogenous production of key neurotrophic factors and enhancing cellular antioxidant defenses.
-
Neurotrophic Factors: It enhances the expression of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[14][24][25] This induction is associated with the activation of survival pathways like PI3K/Akt.[24][26] These growth factors are critical for neuronal survival, differentiation, and synaptic plasticity.
-
Akt/Nrf2 Redox-Signaling: Rasagiline activates the Akt/Nrf2 pathway.[11][27] Akt phosphorylation leads to the nuclear translocation of the transcription factor Nrf2, which in turn binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This results in the increased expression of enzymes like heme oxygenase-1 (HO-1) and catalase, bolstering the cell's ability to combat oxidative stress.[11][17]
Data Presentation: Neurotrophic and Antioxidant Effects
| Molecule | Effect | Model System | Concentration | Reference |
| BDNF mRNA | Increased | PC12 cells | 0.1-10 µM | [15] |
| BDNF Protein | Increased | Rat Hippocampus & Striatum | In vivo | [25] |
| GDNF mRNA | Increased | SH-SY5Y cells | In vitro | [28] |
| Nrf2 Nuclear Translocation | Increased by 40-90% | PC12 cells (OGD/R) | 1-5 µM | [11] |
| HO-1, NQO1, Catalase mRNA | Increased by 1.8-2.0 fold | PC12 cells (OGD/R) | 1-5 µM | [11] |
Visualization: Neurotrophic Factor Induction Pathway
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the study of rasagiline's mechanism of action.
Protocol 1: MAO-B Inhibition Assay (Fluorometric)
This protocol is based on the principle of detecting hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorometric probe.
-
Reagent Preparation: Prepare MAO-B assay buffer, a high-sensitivity probe, reconstituted MAO-B enzyme, MAO-B substrate (e.g., Tyramine), and an inhibitor control (e.g., Selegiline).[29][30]
-
Inhibitor Preparation: Dissolve rasagiline in a suitable solvent (e.g., DMSO) and then dilute to 10x the final desired test concentrations with the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add 10 µL of the diluted rasagiline solutions to the test wells. Add buffer for the enzyme control wells and a known inhibitor for the positive control wells.
-
Enzyme Addition: Prepare a working solution of MAO-B enzyme in assay buffer. Add 50 µL of this solution to each well.
-
Incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Substrate Reaction: Prepare a substrate solution containing the probe and the MAO-B substrate. Add 40 µL to each well to initiate the reaction.
-
Measurement: Immediately begin measuring fluorescence in kinetic mode (e.g., Ex/Em = 535/587 nm) at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percentage of inhibition for each rasagiline concentration relative to the enzyme control and calculate the IC₅₀ value.
Protocol 2: Western Blotting for Bcl-2 and Bax Proteins
This protocol outlines the detection of changes in pro- and anti-apoptotic protein expression in neuronal cells (e.g., SH-SY5Y) following rasagiline treatment.
-
Cell Culture and Treatment: Culture SH-SY5Y or PC12 cells to ~80% confluency. Treat cells with varying concentrations of rasagiline (e.g., 0.1-10 µM) and a vehicle control for a specified time (e.g., 24 hours). Induce apoptosis if required by the experimental model (e.g., serum deprivation).
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant containing the total protein.[31][32]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel (e.g., 12% polyacrylamide).[33][34]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[34]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[32][34]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.[31]
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Perform densitometric analysis to quantify the protein bands, normalizing the levels of Bcl-2 and Bax to the loading control.
Visualization: General Western Blotting Workflow
Conclusion
The mechanism of action of this compound in neurons is remarkably multifaceted. While its established role as a selective, irreversible MAO-B inhibitor is central to its symptomatic efficacy in Parkinson's disease, its therapeutic potential is significantly broadened by its potent neuroprotective activities. These MAO-B-independent effects are primarily driven by the propargylamine moiety and involve the sophisticated modulation of multiple, interconnected signaling pathways.
Rasagiline promotes neuronal survival by actively suppressing the mitochondrial apoptotic cascade through the upregulation of anti-apoptotic Bcl-2 family proteins and downregulation of their pro-apoptotic counterparts. Furthermore, it activates critical pro-survival kinase pathways, including PKC and MAPK, which not only contribute to its anti-apoptotic effects but also shift APP processing towards a neuroprotective phenotype. Finally, its ability to induce the expression of vital neurotrophic factors like BDNF and GDNF, coupled with the activation of the Nrf2-mediated antioxidant response, provides a robust defense against neurodegeneration. This comprehensive mechanism makes rasagiline a continued subject of intense research for potential disease-modifying roles in Parkinson's disease and other neurodegenerative disorders.
References
- 1. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacological, neuroprotective and amyloid precursor processing properties of selective MAO-B inhibitor antiparkinsonian drug, rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rasagiline (TVP-1012): a new selective monoamine oxidase inhibitor for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Rasagiline retards apoptosis via multiple protection mechanisms [rasagiline.com]
- 16. Rasagiline ( Agilect ) and the anti-apoptotic bcl-2 gene family [rasagiline.com]
- 17. Mechanisms of anti-apoptotic activity of of rasagiline ( Agilect ) [rasagiline.com]
- 18. Bcl-2, PKC and proteasome-ubiquitin complex activations are essential to neuroprotective/ anti-apoptotic activity of rasagiline ( Agilect ) [rasagiline.com]
- 19. Novel neuroprotective mechanism of action of rasagiline is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of protein kinase C by the anti-Parkinson drug, MAO-B inhibitor, rasagiline and its derivatives, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Induction of neurotrophic factors GDNF and BDNF associated with the mechanism of neurorescue action of rasagiline and ladostigil: new insights and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. BDNF levels are increased by aminoindan and rasagiline in a double lesion model of Parkinson׳s disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Activation of tyrosine kinase receptor signaling pathway by rasagiline facilitates neurorescue and restoration of nigrostriatal dopamine neurons in post-MPTP-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. preprints.org [preprints.org]
- 28. BDNF levels are increased by aminoindan and rasagiline in a double lesion model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. sigmaaldrich.cn [sigmaaldrich.cn]
- 30. abcam.cn [abcam.cn]
- 31. benchchem.com [benchchem.com]
- 32. researchgate.net [researchgate.net]
- 33. Western Blot for Bax and Bcl-2 [bio-protocol.org]
- 34. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoisomers of N-propargyl-1-aminoindan: Rasagiline vs. (Rac)-Rasagiline
Affiliation: Google Research
Abstract
This technical guide provides an in-depth comparison of Rasagiline, the pure (R)-(+)-N-propargyl-1-aminoindan enantiomer, and its racemic mixture, (Rac)-Rasagiline. Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) indicated for the treatment of Parkinson's disease. The therapeutic efficacy and pharmacological profile of this compound are critically dependent on its stereochemistry. This document outlines the significant differences in pharmacodynamics, particularly MAO-B inhibitory activity, and provides an overview of the synthetic and analytical methodologies used to isolate and characterize the active enantiomer. Experimental protocols for key assays and visualizations of relevant pathways and workflows are included to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chirality
Rasagiline, chemically known as (R)-N-propargyl-1-aminoindan, is a second-generation propargylamine MAO-B inhibitor used in the management of Parkinson's disease.[1][2] Its mechanism of action involves the selective and irreversible inhibition of MAO-B, an enzyme primarily responsible for the degradation of dopamine in the brain.[3][4] By inhibiting dopamine's breakdown, Rasagiline increases its synaptic availability, thereby alleviating the motor symptoms associated with Parkinson's disease.[5][6]
The compound contains a single chiral center at the C1 position of the aminoindan ring, giving rise to two enantiomers: the (R)-isomer (Rasagiline) and the (S)-isomer. This compound, or AGN-1135, refers to the racemic mixture containing equal parts of both enantiomers.[7][8] Early pharmacological studies revealed a striking degree of stereoselectivity in MAO-B inhibition, with the (R)-enantiomer being profoundly more potent than its (S)-counterpart.[8][9] This critical difference underscores the necessity of using the enantiomerically pure form in clinical applications to maximize therapeutic benefit and minimize potential off-target effects.
Pharmacodynamic Differentiation
The primary pharmacodynamic difference between Rasagiline and this compound lies in the stereoselective inhibition of MAO-B. The (R)-enantiomer is responsible for virtually all the MAO-B inhibitory activity.
2.1. Monoamine Oxidase (MAO) Inhibition
In vitro studies using rat brain mitochondrial preparations have demonstrated that Rasagiline ((R)-isomer) is a highly potent inhibitor of MAO-B. In contrast, the (S)-isomer is a significantly weaker inhibitor.[8] This stereoselectivity is substantial, with the (R)-isomer being thousands of times more active against MAO-B than the (S)-isomer.[8][10] Consequently, the potency of this compound is approximately half that of pure Rasagiline.[8]
Both enantiomers exhibit selectivity for MAO-B over MAO-A, though Rasagiline is more selective.[8] This selectivity is crucial for avoiding the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors when tyramine-rich foods are consumed.[11]
Table 1: Comparative In Vitro MAO Inhibitory Activity (Rat Brain)
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
| Rasagiline ((R)-isomer) | MAO-B | 4.43 ± 0.92 | [8] |
| MAO-A | 412 ± 123 | [8] | |
| (S)-isomer (TVP 1022) | MAO-B | ~16,800 (1/3800th of R-isomer) | [8] |
| MAO-A | Weakly active | [8] | |
| This compound (AGN-1135) | MAO-B | Approx. twice the IC₅₀ of Rasagiline | [8] |
Table 2: Comparative Ex Vivo MAO Inhibitory Potency (Rat Brain, Single Oral Dose)
| Compound | Target Enzyme | ED₅₀ (mg/kg) | Reference |
| Rasagiline | MAO-B | 0.1 ± 0.01 | [2][8] |
| MAO-A | 6.48 ± 0.81 | [2][8] |
Note: ED₅₀ is the dose required to inhibit enzyme activity by 50%.
Pharmacokinetics and Metabolism
Rasagiline is rapidly absorbed orally with an absolute bioavailability of approximately 36%.[12][13] It undergoes extensive hepatic metabolism, primarily via N-dealkylation mediated by the cytochrome P450 enzyme CYP1A2.[7][14] The major metabolite is (R)-1-aminoindan.[12][14] This metabolite is not an amphetamine derivative and possesses its own neuroprotective properties, though it has weak or no MAO-B inhibitory activity.[7][11]
In contrast to selegiline, another MAO-B inhibitor, Rasagiline's metabolism does not produce amphetamine-like metabolites, which may offer a more favorable side-effect profile.[2][13] While specific pharmacokinetic studies on the individual enantiomers of this compound are less common due to the rapid focus on the active (R)-isomer, stereoselective metabolism is a known phenomenon and could potentially lead to different plasma concentrations of the (R)- and (S)-isomers if the racemate were administered.
Experimental Protocols
4.1. Synthesis and Resolution of Rasagiline
The synthesis of enantiomerically pure Rasagiline is a critical step in its manufacturing. A common strategy involves the synthesis of the racemic N-propargyl-1-aminoindan followed by chiral resolution.
Protocol: Synthesis of Racemic N-propargyl-1-aminoindan and Resolution
-
Synthesis of Racemic N-benzyl-1-aminoindan: 1-Indanone is condensed with benzylamine to form the corresponding enamine. This intermediate is then reduced, typically with sodium borohydride, to yield racemic N-benzyl-1-aminoindan.[15]
-
Chiral Resolution: The racemic N-benzyl-1-aminoindan is resolved using a chiral resolving agent. For example, L-tartaric acid is used to selectively crystallize the diastereomeric salt of the (R)-enantiomer.[15][16] The less soluble diastereomer is isolated by filtration.
-
Debenzylation: The benzyl group is removed from the resolved (R)-N-benzyl-1-aminoindan, often through catalytic hydrogenation, to yield (R)-1-aminoindan.[15]
-
Propargylation: The resulting (R)-1-aminoindan is alkylated with propargyl chloride or a similar propargylating agent in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetonitrile to yield Rasagiline.[15][16]
-
Salt Formation: The final product is often converted to a pharmaceutically acceptable salt, such as rasagiline mesylate, by reacting the free base with methanesulfonic acid in a solvent like isopropanol to improve stability and handling.[9][15]
4.2. Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Analytical methods are required to confirm the enantiomeric purity of the final Rasagiline product. Chiral HPLC is the standard technique for separating and quantifying the (R)- and (S)-enantiomers.
Protocol: UHPLC Method for Enantiomeric Separation
-
Objective: To separate and quantify the (S)-enantiomer impurity in a sample of Rasagiline.
-
Column: Chiralpak® AGP (50 mm × 2.1 mm, 5 μm particle size).[17][18]
-
Mobile Phase: Isocratic mixture of 10 mmol/L ammonium acetate and isopropyl alcohol (90:10, v/v).[18]
-
Flow Rate: 0.6 mL/min.[17]
-
Column Temperature: 25 °C.[18]
-
Injection Volume: 2.0 μL.[18]
-
Detection: UV at 210 nm.[18]
-
Sample Preparation: Dissolve Rasagiline mesylate sample in water to a known concentration (e.g., 20 mg in 100 mL).[18]
-
Standard Preparation: Prepare a stock solution of the (S)-enantiomer in water. Create a standard solution for quantification at the impurity level (e.g., 1.5 μg/mL).[18]
-
Quantification: The limit of quantification (LOQ) for the (S)-enantiomer using this method has been reported as 0.2 μg/mL.[17][18]
4.3. In Vivo Model of Parkinson's Disease
Animal models are essential for evaluating the neuroprotective and symptomatic effects of anti-Parkinsonian drugs. The 6-hydroxydopamine (6-OHDA) model in rats is a widely used paradigm.
Protocol: 6-OHDA-Induced Nigrostriatal Lesion in Rats
-
Animal Model: Adult male Sprague-Dawley rats are used.[19]
-
Lesioning: Rats are anesthetized, and a unilateral injection of 6-hydroxydopamine (6-OHDA), a neurotoxin selective for dopaminergic neurons, is made into the striatum. This leads to the progressive degeneration of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[19]
-
Treatment: Following the lesioning, animals are treated daily with Rasagiline (or vehicle control) via oral administration or other appropriate routes for a set period (e.g., 6 weeks).[19]
-
Behavioral Assessment: Motor deficits are assessed using tests such as monitoring for motor stereotypies (e.g., apomorphine-induced rotations) which are characteristic of unilateral dopamine depletion.[19]
-
Histological Analysis: At the end of the treatment period, brains are processed for immunohistochemical analysis. The survival of dopaminergic neurons in the substantia nigra is quantified by counting tyrosine hydroxylase (TH)-positive cells, a marker for these neurons.[19]
-
Endpoint: The neuroprotective potential of Rasagiline is determined by comparing the number of surviving dopaminergic neurons and the severity of motor deficits in the treated group versus the control group. Studies have shown that Rasagiline markedly increases the survival of dopaminergic neurons in this model.[19]
Visualizations
5.1. Logical Relationship of Rasagiline Stereoisomers
Caption: Composition of this compound.
5.2. MAO-B Inhibition Signaling Pathway
Caption: Rasagiline's mechanism of action.
5.3. Experimental Workflow: Chiral Resolution
Caption: Workflow for chiral resolution.
Conclusion
The distinction between Rasagiline and this compound is of profound pharmacological and clinical importance. The therapeutic activity as a MAO-B inhibitor resides almost exclusively in the (R)-enantiomer, which is thousands of times more potent than its (S)-counterpart. The development of Rasagiline as an enantiomerically pure drug highlights the critical role of stereochemistry in drug design and optimization. The use of the pure (R)-enantiomer ensures targeted pharmacological action, maximizes efficacy, and provides a consistent clinical profile for the treatment of Parkinson's disease. This guide provides the foundational technical data and methodologies that underscore these critical differences.
References
- 1. The role of rasagiline in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Old and new MAOIs for Parkinson's disease [rasagiline.com]
- 4. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Rasagiline - Wikipedia [en.wikipedia.org]
- 8. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. neurology.org [neurology.org]
- 12. Rasagiline: New Treatment for Parkinson's Disease - Page 5 [medscape.com]
- 13. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scialert.net [scialert.net]
- 15. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]
- 16. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
- 17. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective effect of rasagiline in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Rasagiline synthesis and chemical properties
An In-depth Technical Guide on the Synthesis and Chemical Properties of (Rac)-Rasagiline
Introduction
Rasagiline, chemically known as (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[1] It is primarily used in the treatment of Parkinson's disease, either as a monotherapy in the early stages or as an adjunct to levodopa in more advanced cases.[2] By inhibiting MAO-B, the primary enzyme responsible for the catabolism of dopamine in the human brain, rasagiline increases synaptic dopamine levels, thereby alleviating the motor symptoms associated with Parkinson's disease.[1][3]
The therapeutic efficacy of rasagiline resides in its R-enantiomer.[4] However, the synthesis of the racemic mixture, this compound, is a crucial process, often serving as a precursor for chiral resolution or for research purposes exploring the properties of both enantiomers. This document provides a detailed overview of the synthesis of racemic rasagiline, its key chemical properties, and its mechanism of action.
Chemical and Physical Properties
The fundamental physicochemical properties of rasagiline and its common salt form, rasagiline mesylate, are summarized below. The mesylate salt is often preferred for pharmaceutical formulations due to its enhanced stability and solubility.[4][5]
| Property | This compound Base | Rasagiline Mesylate |
| IUPAC Name | (RS)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine | (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine methanesulfonate |
| Molecular Formula | C₁₂H₁₃N[2] | C₁₃H₁₇NO₃S[6] |
| Molecular Weight | 171.24 g/mol [] | 267.35 g/mol [6] |
| CAS Number | 1875-50-9 (for racemate)[8] | 161735-79-1[5] |
| Melting Point | 35-41°C[] | Not specified, salt form is typically a solid |
| Density | 1.05 g/cm³[] | Not specified |
| Solubility | Soluble in organic solvents | Freely soluble in water, methanol, and ethanol[5] |
| Appearance | - | White to off-white powder[5] |
Synthesis of this compound
The most common and straightforward synthesis of racemic rasagiline involves the direct N-alkylation of racemic 1-aminoindan with a propargyl halide, such as propargyl chloride or propargyl bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
General Synthetic Scheme
The overall reaction can be visualized as the substitution of a hydrogen atom on the primary amine of 1-aminoindan with a propargyl group.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of (Rac)-N-propargyl-1-aminoindan, adapted from various reported methods.[9][10][11]
Materials and Reagents:
-
Racemic 1-aminoindan
-
Propargyl bromide (or propargyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add racemic 1-aminoindan (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile to the flask to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (approx. 2.0 eq).
-
Alkylation: While stirring the suspension vigorously, slowly add propargyl bromide (approx. 1.1 eq) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to reflux (approximately 60-70°C) and maintain this temperature for 12-16 hours.[9][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in ethyl acetate and wash it with water to remove any remaining inorganic salts. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound as an oil or low-melting solid.
-
Purification (Optional): The crude product may be purified further by column chromatography on silica gel if a higher purity is required.[9]
Mechanism of Action
This compound contains the pharmacologically active R-enantiomer, which acts as a selective inhibitor of MAO-B. Its mechanism provides both symptomatic relief and potential neuroprotective effects.
MAO-B Inhibition and Dopamine Metabolism
In the brain, dopamine that is not packaged into synaptic vesicles is degraded by monoamine oxidases. MAO-B is the predominant form in the striatum and is responsible for dopamine metabolism.[3] Rasagiline contains a propargylamine moiety that forms a covalent bond with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO-B enzyme.[12] This binding results in the irreversible inactivation of the enzyme.[1][12] By inhibiting MAO-B, rasagiline reduces the breakdown of dopamine, leading to increased levels of this neurotransmitter in the striatum, which helps to compensate for the dopaminergic neuron loss in Parkinson's disease.[13]
Caption: Rasagiline's inhibition of dopamine metabolism by MAO-B.
Neuroprotective Signaling Pathways
Beyond MAO-B inhibition, studies have shown that rasagiline possesses neuroprotective properties that are independent of its primary mechanism.[12][14] These effects are attributed to its ability to modulate various signaling pathways involved in cell survival and apoptosis. Rasagiline has been shown to:
-
Prevent Apoptosis: It up-regulates anti-apoptotic proteins like Bcl-2 and down-regulates pro-apoptotic proteins such as Bax.[3]
-
Activate Survival Pathways: It can activate pro-survival signaling cascades, including the Akt/Nrf2 redox-signaling pathway, which helps protect neurons from oxidative stress.[3][14]
-
Stabilize Mitochondria: The propargylamine moiety is believed to play a role in stabilizing the mitochondrial membrane and preventing the opening of the mitochondrial permeability transition pore, a key event in apoptotic cell death.[15]
These multifaceted actions suggest that rasagiline may not only manage symptoms but also potentially slow the progression of neurodegeneration.[1]
References
- 1. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 2. Rasagiline - Wikipedia [en.wikipedia.org]
- 3. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Rasagiline Mesylate - LKT Labs [lktlabs.com]
- 6. Rasagiline Mesylate | C13H17NO3S | CID 3052775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rasagiline | 1875-50-9 [chemicalbook.com]
- 9. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]
- 10. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Rasagiline Confers Neuroprotection to PC12 Cell Cultures Exposed to Oxygen-Glucose Deprivation/Reoxygenation Insult by Activating the Akt/Nrf2 Redox-Signaling Pathway and by Decreasing the Nuclear Translocation of Glyceraldehyde-3-Phosphate Dehydroge[v1] | Preprints.org [preprints.org]
- 15. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro MAO-B Inhibitory Activity of (Rac)-Rasagiline
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, most notably dopamine.[1] It is primarily located in the outer mitochondrial membrane of glial cells in the brain.[2] The activity of MAO-B is linked to several neurological disorders, including Parkinson's disease and Alzheimer's disease, where excessive dopamine breakdown contributes to neuronal damage and symptom progression.[3] Consequently, the inhibition of MAO-B is a key therapeutic strategy.[4]
Rasagiline, chemically known as N-propargyl-1(R)-aminoindan, is a potent, selective, and irreversible second-generation MAO-B inhibitor.[1][5][6] It is used clinically for the treatment of Parkinson's disease, both as a monotherapy in early stages and as an adjunct to L-DOPA therapy in more advanced cases.[4][7] Unlike its predecessor selegiline, rasagiline's major metabolite, 1-aminoindan, lacks amphetamine-like properties.[2][7] This guide focuses on the in vitro inhibitory activity of the racemic form of rasagiline, this compound (also known as AGN-1135), and its active R-enantiomer.
Mechanism of MAO-B Inhibition
Rasagiline functions as a mechanism-based inhibitor, or "suicide" inhibitor. It contains a propargylamine functional group that is key to its inhibitory action.[] Rasagiline binds to the active site of the MAO-B enzyme, where it forms an irreversible covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor.[2][7][9] This covalent modification permanently inactivates the enzyme.[1] The restoration of MAO-B activity subsequently depends on the synthesis of new enzyme molecules.[1] The R-enantiomer, rasagiline, is significantly more potent than its S-enantiomer.[10][11]
Caption: Mechanism of irreversible MAO-B inhibition by Rasagiline.
Quantitative Inhibitory Activity
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Studies have consistently shown that rasagiline and its racemic form are highly potent and selective inhibitors of MAO-B.
The following table summarizes the in vitro IC50 values for this compound (AGN-1135) and its individual enantiomers against rat brain MAO-A and MAO-B.
| Compound | Target Enzyme | IC50 Value (nM) | Source |
| (R)-Rasagiline | MAO-B | 4.43 ± 0.92 | [10][11] |
| MAO-A | 412 ± 123 | [10][11] | |
| (S)-Rasagiline (TVP 1022) | MAO-B | ~1,220 | [10][11] |
| MAO-A | ~1,710 | [10][11] | |
| This compound (AGN-1135) | MAO-B | Potent Inhibitor | [10][11][12] |
| MAO-A | Less Potent | [10][11] |
Note: Specific IC50 values for the racemic mixture are not detailed in the provided sources, but it is described as a highly potent inhibitor, with activity attributable to the R-enantiomer. The S-enantiomer is noted to be relatively inactive.[10][11]
Based on these values, (R)-Rasagiline is approximately 93 times more selective for MAO-B than for MAO-A in rat brain tissue.[11]
Experimental Protocol: In Vitro Fluorometric MAO-B Inhibition Assay
This section outlines a representative protocol for determining the MAO-B inhibitory activity of test compounds like this compound. The method is based on fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.[3][13]
1. Materials and Reagents
-
MAO-B Enzyme: Recombinant human or rat MAO-B.
-
MAO-B Substrate: Tyramine or Benzylamine.
-
Test Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: Selegiline or (R)-Rasagiline.
-
Detection Reagent: A fluorometric probe sensitive to H₂O₂ (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, Amplex Red).[14]
-
Coupling Enzyme: Horseradish Peroxidase (HRP).
-
Assay Buffer: Typically a phosphate buffer, pH 7.4.
-
Equipment: 96-well black microplate, fluorescence microplate reader (Ex/Em = ~535/587 nm), incubator (37°C).[3]
2. Reagent Preparation
-
MAO-B Assay Buffer: Prepare and bring to room temperature before use.
-
Test Compound/Inhibitor Solutions: Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final assay concentrations. The solvent concentration should be kept low (e.g., <2%) to avoid affecting enzyme activity.[13]
-
MAO-B Enzyme Solution: Reconstitute and dilute the MAO-B enzyme in cold Assay Buffer to the desired working concentration just before use. Keep on ice.
-
Substrate Working Solution: Prepare a working solution of the MAO-B substrate (e.g., Tyramine) and the detection reagents (probe and HRP) in Assay Buffer. Protect from light.
3. Assay Procedure
-
Plate Setup: Add Assay Buffer, test inhibitor solutions, positive control, and solvent control to designated wells of a 96-well black plate.
-
Pre-incubation: Add the MAO-B Enzyme Solution to all wells except the "no-enzyme" blank. Mix gently. Incubate the plate for a set period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Add the Substrate Working Solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence kinetically for 30-60 minutes, taking readings every 1-2 minutes.[3]
4. Data Analysis
-
Plot the relative fluorescence units (RFU) against time for each well.
-
Determine the reaction rate (slope) for the linear portion of each curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Inhibitor) / Rate of Enzyme Control] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for a fluorometric MAO-B inhibition assay.
Conclusion
This compound is a highly potent and selective irreversible inhibitor of monoamine oxidase B. Its inhibitory activity is almost entirely due to the R-(+)-enantiomer, which covalently binds to the FAD cofactor in the enzyme's active site. Standard in vitro fluorometric assays provide a robust and sensitive method for quantifying its inhibitory potency (IC50), confirming its utility as a valuable therapeutic agent in the management of Parkinson's disease. The detailed understanding of its mechanism and the availability of reliable screening protocols are crucial for the development of next-generation MAO-B inhibitors.
References
- 1. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 2. rmmj.org.il [rmmj.org.il]
- 3. assaygenie.com [assaygenie.com]
- 4. Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Old and new MAOIs for Parkinson's disease [rasagiline.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Properties of (Rac)-Rasagiline Independent of MAO-B Inhibition: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a well-established therapeutic for Parkinson's disease. Beyond its symptomatic effects related to dopamine metabolism, a substantial body of evidence indicates that rasagiline possesses significant neuroprotective properties that are independent of its MAO-B inhibitory activity. These protective effects are largely attributed to its N-propargylamine moiety and involve the modulation of key intracellular signaling pathways, regulation of apoptotic processes, and induction of neurotrophic factors. This technical guide provides an in-depth exploration of these non-MAO-B-dependent neuroprotective mechanisms of (Rac)-Rasagiline, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades to support further research and drug development endeavors.
Core Neuroprotective Mechanisms
The neuroprotective action of rasagiline, separate from its MAO-B inhibition, is a multifaceted process involving several key cellular events. Research has demonstrated that the propargylamine moiety within the rasagiline structure is crucial for these effects.[1][2][3] The S-isomer of rasagiline, which is a significantly less potent MAO-B inhibitor, has shown comparable neuroprotective activity to the R-isomer, further substantiating that these effects are not primarily due to MAO-B inhibition.[2][4][5] The primary mechanisms include the regulation of the Bcl-2 family of proteins, activation of pro-survival signaling pathways, induction of neurotrophic factors, and interaction with other cellular components like glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
Anti-Apoptotic Activity via Bcl-2 Family Regulation
A cornerstone of rasagiline's neuroprotective action is its ability to modulate the Bcl-2 family of proteins, which are central regulators of apoptosis. Rasagiline has been shown to upregulate anti-apoptotic members and downregulate pro-apoptotic members of this family.[4][6][7] This modulation helps to stabilize the mitochondrial membrane and prevent the release of pro-apoptotic factors.
-
Upregulation of Anti-Apoptotic Proteins: Rasagiline treatment leads to an increased expression of Bcl-2, Bcl-xL, and Bcl-w.[1][6][7]
-
Downregulation of Pro-Apoptotic Proteins: Conversely, it decreases the expression of Bax and Bad.[1][7]
-
Mitochondrial Stability: By altering the balance of Bcl-2 family proteins, rasagiline prevents the collapse of the mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore (MPTp), critical events in the apoptotic cascade.[3][8][9]
-
Caspase Inhibition: This stabilization of the mitochondria subsequently inhibits the cleavage and activation of pro-caspase-3, a key executioner caspase in apoptosis.[1][7]
-
BAG Family Involvement: There is also evidence to suggest the involvement of the Bcl-2-associated athanogene (BAG) family of proteins, specifically BAG2 and BAG5, in the neuroprotective effects of rasagiline.[10][11]
Activation of Pro-Survival Signaling Pathways
Rasagiline has been demonstrated to activate several critical pro-survival signaling pathways, further contributing to its neuroprotective effects.
-
Protein Kinase C (PKC) Pathway: Rasagiline stimulates the phosphorylation of PKC and upregulates the mRNA of specific isoforms like PKCε.[1] This pathway is believed to be upstream of the Bcl-2 family modulation.[1][7]
-
PI3K/Akt Pathway: Activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is another key mechanism. Rasagiline treatment has been shown to increase the phosphorylation of Akt, a central kinase in this survival pathway.[12][13][14]
-
Nrf2 Pathway: Rasagiline can induce the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[12][13] In the nucleus, Nrf2 promotes the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, activated in a PKC-dependent manner, is also implicated in the neuroprotective actions of rasagiline.[2][8]
Induction of Neurotrophic Factors
Rasagiline has been shown to increase the expression of key neurotrophic factors that support neuronal survival and plasticity.
-
Brain-Derived Neurotrophic Factor (BDNF): Treatment with rasagiline leads to an upregulation of BDNF mRNA and protein levels.[1][15][16]
-
Glial Cell Line-Derived Neurotrophic Factor (GDNF): Similarly, rasagiline enhances the expression of GDNF.[15][17] The induction of these neurotrophic factors is associated with the activation of the PI3K and MAPK signaling pathways.[15]
Interaction with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
Recent studies have highlighted the interaction of rasagiline with GAPDH as a neuroprotective mechanism. Under conditions of cellular stress, GAPDH can translocate to the nucleus and mediate cell death. Rasagiline has been found to significantly reduce this nuclear translocation of GAPDH, thereby preventing this pathway of apoptosis.[12][13][18]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the neuroprotective effects of this compound independent of MAO-B inhibition.
Table 1: Effects of Rasagiline on Cell Viability and Apoptosis
| Experimental Model | Insult | Rasagiline Concentration | Outcome Measure | Quantitative Result | Reference |
| PC12 Cells | Oxygen-Glucose Deprivation/Reoxygenation | 3-10 µM | Neuroprotection | 20-80% dose-dependent increase | [12][13] |
| PC12 Cells | Oxygen-Glucose Deprivation/Reoxygenation | 3-10 µM | Nuclear Translocation of GAPDH | 75-90% reduction | [12][13] |
| PC12 Cells | Serum Withdrawal | 0.1-10 µM | Apoptosis | Dose-dependent decrease | [7] |
| SH-SY5Y Cells | Peroxynitrite (from SIN-1) | Pre-incubation | Apoptotic DNA Damage | Significant reduction | [9] |
Table 2: Effects of Rasagiline on Signaling Molecules and Gene Expression
| Experimental Model | Rasagiline Concentration | Outcome Measure | Quantitative Result | Reference |
| PC12 Cells | 10 µM | Akt Phosphorylation | 50% increase | [12][13] |
| PC12 Cells | 1-5 µM | Nuclear Shuttling of Nrf2 | 40-90% increase | [12] |
| PC12 Cells | 1-5 µM | mRNA of Antioxidant Enzymes (HO-1, NQO1, Catalase) | 1.8-2.0-fold increase | [12] |
| SH-SY5Y Cells | 100-10 nM, 100-10 pM | Bcl-2 and Bcl-xL mRNA | Increased levels | [6] |
| PC12 Cells | Not specified | PKC Phosphorylation | Stimulation | [1][7] |
| PC12 Cells | Not specified | PKCε mRNA | Upregulation | [1] |
| PC12 Cells | Not specified | Bcl-xL, Bcl-w, BDNF mRNA | Induction | [1][7] |
| PC12 Cells | Not specified | Bad, Bax mRNA | Downregulation | [1][7] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited research to investigate the neuroprotective properties of rasagiline.
Cell Culture and Induction of Apoptosis
-
Cell Lines:
-
PC12 Cells: Rat pheochromocytoma cells are a common model for neuronal studies. They are typically cultured in DMEM supplemented with horse serum and fetal bovine serum.
-
SH-SY5Y Cells: Human neuroblastoma cells, often used to model dopaminergic neurons. They are generally cultured in a 1:1 mixture of MEM and F12 medium with fetal bovine serum.
-
-
Induction of Apoptosis/Cellular Stress:
-
Serum Withdrawal: Cells are washed with serum-free medium and then incubated in this medium for a specified period (e.g., 24-48 hours) to induce apoptosis.[1][7]
-
Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions, cells are incubated in a glucose-free medium in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined duration (e.g., 4 hours), followed by a reoxygenation period in normal culture medium.[12][13]
-
Neurotoxin Treatment: Cells are exposed to specific neurotoxins such as N-methyl(R)salsolinol or peroxynitrite generators like SIN-1 to induce apoptosis.[6][9]
-
Drug Treatment
This compound is typically dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (ranging from pM to µM) for a specified duration, either as a pre-treatment before the insult or concurrently with the insult.[1][6][7][9][12]
Key Assays and Measurements
-
Cell Viability Assays:
-
MTT Assay: Measures the metabolic activity of cells as an indicator of viability.
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.
-
-
Apoptosis Assays:
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Hoechst Staining: Used to visualize nuclear condensation and fragmentation characteristic of apoptosis.
-
Caspase Activity Assays: Fluorometric or colorimetric assays to measure the activity of caspases, such as caspase-3.
-
-
Western Blotting: Used to quantify the protein levels of signaling molecules (e.g., phosphorylated Akt, total Akt), Bcl-2 family members (Bcl-2, Bax, Bad), and other proteins of interest (e.g., GAPDH in nuclear and cytosolic fractions).
-
Real-Time PCR (RT-PCR): To measure the mRNA expression levels of genes such as those for Bcl-2 family members, neurotrophic factors, and antioxidant enzymes.
-
Immunocytochemistry/Immunofluorescence: To visualize the subcellular localization of proteins, such as the nuclear translocation of GAPDH or Nrf2.
-
Mitochondrial Membrane Potential Measurement: Using fluorescent dyes like JC-1, where a shift in fluorescence indicates changes in the mitochondrial membrane potential.[9]
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in rasagiline's neuroprotective action and a typical experimental workflow.
Diagram 1: Rasagiline's Anti-Apoptotic Signaling Pathways
Caption: Rasagiline's MAO-B independent neuroprotective signaling pathways.
Diagram 2: Experimental Workflow for Assessing Neuroprotection
Caption: A typical experimental workflow for studying rasagiline's neuroprotection.
Conclusion and Future Directions
For drug development professionals, these findings are significant. They suggest that the propargylamine moiety is a valuable pharmacophore for the design of novel neuroprotective agents. Future research should focus on further elucidating the direct molecular targets of the propargylamine group and on exploring how these pathways can be selectively modulated to a greater therapeutic advantage. Understanding the intricate crosstalk between these signaling networks will be crucial in developing next-generation therapies for neurodegenerative diseases that not only provide symptomatic relief but also modify the course of the underlying pathology.
References
- 1. Novel neuroprotective mechanism of action of rasagiline is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rasagiline ( Agilect, Azilect ) as a neuroprotectant [rasagiline.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuropharmacological, neuroprotective and amyloid precursor processing action of rasagiline [rasagiline.com]
- 5. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rasagiline ( Agilect ) and the anti-apoptotic bcl-2 gene family [rasagiline.com]
- 7. Rasagiline retards apoptosis via multiple protection mechanisms [rasagiline.com]
- 8. Rasagiline: an anti-Parkinson drug with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-Parkinson drug, rasagiline, prevents apoptotic DNA damage induced by peroxynitrite in human dopaminergic neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rasagiline promotes regeneration of substantia nigra dopaminergic neurons in post-MPTP-induced Parkinsonism via activation of tyrosine kinase receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of neurotrophic factors GDNF and BDNF associated with the mechanism of neurorescue action of rasagiline and ladostigil: new insights and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BDNF levels are increased by aminoindan and rasagiline in a double lesion model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
The Genesis of a Neuroprotective Agent: An In-depth Technical Guide to the Discovery and Development of (Rac)-Rasagiline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of Rasagiline, with a particular focus on its racemic precursor, (Rac)-Rasagiline. It details the scientific journey from its initial synthesis to its establishment as a key therapeutic agent for Parkinson's disease, offering insights into its mechanism of action, preclinical and clinical evaluation, and the pivotal experimental methodologies that underpinned its development.
Executive Summary
Rasagiline, marketed as Azilect®, is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B) used in the treatment of Parkinson's disease. Its development story is a compelling example of rational drug design and meticulous scientific investigation. This guide traces the history of this compound, the racemic mixture from which the active R-(+)-enantiomer was identified, and its evolution into a clinically significant neuroprotective and symptomatic therapy. We will explore the key milestones, from its initial invention to the extensive preclinical and clinical trials that established its efficacy and safety profile.
Discovery and Early Development
The journey of Rasagiline began in the 1970s with the invention of the racemic compound N-propargyl-1-aminoindan, known as AGN-1135, by Aspro Nicholas.[1] Initially investigated as a potential treatment for hypertension, the compound's true potential was later recognized by Professor Moussa B. H. Youdim at the Technion-Israel Institute of Technology.[1] Professor Youdim, who had been involved in the development of the first selective MAO-B inhibitor, selegiline, identified AGN-1135 as a promising candidate for Parkinson's disease research.[1]
Subsequent collaboration with Teva Pharmaceuticals led to the critical discovery that the therapeutic activity of the racemic mixture resided almost exclusively in one of its enantiomers.[1] The R-(+)-enantiomer, later named Rasagiline (TVP-1012), was found to be approximately 1,000-fold more potent in inhibiting MAO-B than its S-(-)-enantiomer (TVP-1022).[2] This pivotal finding shifted the developmental focus to the single, more active enantiomer, setting the stage for its advancement into clinical trials.
Chemical Synthesis
The synthesis of Rasagiline has evolved, with various methods developed to produce both the racemic mixture and the enantiomerically pure form.
2.1.1 Synthesis of this compound:
One of the early reported methods for synthesizing racemic Rasagiline involved the reaction of racemic 1-aminoindan with propargyl benzenesulfonate in the presence of aqueous sodium hydroxide in toluene.[3] An alternative approach involved the condensation of 1-chloroindane with propargylamine in ethanol.[3]
2.1.2 Enantioselective Synthesis and Resolution:
The commercial synthesis of the active R-(+)-enantiomer of Rasagiline has been a key focus. One common strategy involves the resolution of a racemic intermediate. For example, racemic N-benzyl-1-aminoindan can be resolved using a chiral resolving agent like (R,R)-tartaric acid to isolate the desired R-enantiomer.[4] This is followed by propargylation to yield Rasagiline.[4] More recent advancements have focused on asymmetric synthesis to directly produce the R-enantiomer, such as the chiral phosphoric acid-catalyzed reduction of a cyclic imine intermediate.[5]
Mechanism of Action
Rasagiline's primary mechanism of action is the selective and irreversible inhibition of MAO-B.[6][7] This enzyme is predominantly found in the brain and is responsible for the breakdown of dopamine.[6][7] By inhibiting MAO-B, Rasagiline increases the extracellular levels of dopamine in the striatum, which helps to alleviate the motor symptoms of Parkinson's disease.[6]
MAO-B Inhibition: Quantitative Data
The selectivity and potency of Rasagiline for MAO-B are critical to its therapeutic profile. The following table summarizes the in vitro inhibitory concentrations (IC50) of Rasagiline for MAO-A and MAO-B.
| Enzyme | Species | IC50 (nM) | Reference |
| MAO-A | Rat Brain | 412 ± 123 | [1] |
| MAO-B | Rat Brain | 4.43 ± 0.92 | [1] |
| MAO-A | Human Brain | 700 | [8] |
| MAO-B | Human Brain | 14 | [8] |
Neuroprotective Signaling Pathways
Beyond its symptomatic effects through MAO-B inhibition, preclinical studies have revealed that Rasagiline possesses significant neuroprotective properties, which are thought to be independent of its MAO-inhibitory activity.[3][9] These effects are largely attributed to the propargylamine moiety within its structure and involve the modulation of several key signaling pathways related to cell survival and apoptosis.[3]
3.2.1 Bcl-2 Family and PKC/MAPK Pathway:
Rasagiline has been shown to upregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while downregulating pro-apoptotic proteins like Bax and Bad.[3][10] This modulation of the Bcl-2 family of proteins is linked to the activation of the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3]
Caption: Rasagiline's neuroprotective Bcl-2, PKC, and MAPK signaling pathway.
3.2.2 Akt/Nrf2 Pathway:
More recent studies have indicated that Rasagiline can also exert neuroprotective effects by activating the Akt/Nrf2 signaling pathway.[11] This pathway is crucial for cellular defense against oxidative stress. Rasagiline treatment has been shown to increase the phosphorylation of Akt and promote the nuclear translocation of Nrf2, leading to the increased expression of antioxidant enzymes.[11]
Caption: Rasagiline's activation of the Akt/Nrf2 antioxidant pathway.
Preclinical and Clinical Development Workflow
The development of Rasagiline followed a structured workflow from initial in vitro and in vivo preclinical studies to large-scale, multicenter clinical trials.
Caption: The streamlined development workflow of Rasagiline.
Preclinical Studies: Experimental Protocols
4.1.1 MAO Inhibition Assay:
-
Objective: To determine the in vitro potency and selectivity of Rasagiline for MAO-A and MAO-B.
-
Methodology:
-
Prepare homogenates of rat or human brain tissue as a source of MAO enzymes.
-
Use specific substrates for each enzyme isoform: kynuramine for MAO-A and benzylamine for MAO-B.[12]
-
Incubate the enzyme preparation with varying concentrations of Rasagiline.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the rate of product formation spectrophotometrically or fluorometrically.
-
Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both MAO-A and MAO-B.[1]
-
4.1.2 In Vitro Neuroprotection Assay:
-
Objective: To assess the ability of Rasagiline to protect neuronal cells from various toxins.
-
Methodology (using PC12 cells and Aβ-induced toxicity as an example):
-
Culture PC12 cells in appropriate media.
-
Pre-treat the cells with different concentrations of Rasagiline (e.g., 1 and 10 µM) for 1 hour.[13]
-
Induce toxicity by adding a neurotoxin, such as amyloid-beta (Aβ) 1-42 peptide (10 µM), for 24 hours.[13]
-
Assess cell viability using methods such as the Trypan blue dye exclusion assay or MTT assay.[13]
-
Measure cell death (apoptosis) using an ELISA-based assay to detect DNA fragmentation.[13]
-
Compare the viability and apoptosis rates in Rasagiline-treated cells to untreated control cells and cells treated with the toxin alone.
-
Key Clinical Trials
The clinical development of Rasagiline was marked by several large, well-designed, randomized, double-blind, placebo-controlled trials that established its efficacy and safety.
4.2.1 The TEMPO Study (TVP-1012 in Early Monotherapy for Parkinson's Disease Outpatients):
-
Objective: To evaluate the efficacy and safety of Rasagiline monotherapy in early Parkinson's disease.[14]
-
Design: A 26-week, multicenter, parallel-group trial.[14]
-
Patient Population: 404 patients with early Parkinson's disease not requiring dopaminergic therapy.[14]
-
Intervention: Patients were randomized to receive Rasagiline (1 mg/day or 2 mg/day) or a placebo.[14]
-
Primary Outcome: Change in the total Unified Parkinson's Disease Rating Scale (UPDRS) score from baseline to 26 weeks.[14]
-
Key Findings: Both doses of Rasagiline were significantly more effective than placebo in improving UPDRS scores.[14]
4.2.2 The ADAGIO Study (Attenuation of Disease Progression with Azilect Given Once-daily):
-
Objective: To investigate the potential disease-modifying effects of Rasagiline in early Parkinson's disease using a delayed-start design.[15]
-
Design: A 72-week, multicenter, placebo-controlled, delayed-start study.[15]
-
Patient Population: 1176 patients with untreated early Parkinson's disease.[15]
-
Intervention: Patients were randomized to receive Rasagiline (1 mg/day or 2 mg/day) for 72 weeks (early-start) or placebo for 36 weeks followed by Rasagiline for 36 weeks (delayed-start).[15]
-
Primary Outcome: To demonstrate non-inferiority in the rate of change in total UPDRS score in the final 36 weeks and superiority in the change from baseline to 72 weeks.
-
Key Findings: The 1 mg/day dose met the study's endpoints, suggesting a potential disease-modifying effect, while the 2 mg/day dose did not.
4.2.3 The LARGO Study (Lasting effect in Adjunct therapy with Rasagiline Given Once daily):
-
Objective: To evaluate the efficacy and safety of Rasagiline as an adjunct therapy to levodopa in Parkinson's disease patients with motor fluctuations.[6]
-
Design: An 18-week, multicenter, double-blind, parallel-group trial.[6]
-
Patient Population: 687 levodopa-treated patients with motor fluctuations.[6]
-
Intervention: Patients were randomized to receive Rasagiline (1 mg/day), entacapone (a COMT inhibitor), or placebo.[6]
-
Primary Outcome: Change in total daily "off" time.[6]
-
Key Findings: Rasagiline significantly reduced "off" time and improved motor symptoms compared to placebo, with an efficacy similar to entacapone.[6]
4.2.4 Clinical Trial Data Summary:
| Trial | Phase | Patient Population | N | Primary Endpoint | Key Result | Reference |
| TEMPO | III | Early PD, Monotherapy | 404 | Change in Total UPDRS | Significant improvement vs. Placebo | [14] |
| ADAGIO | III | Early PD, Disease Modification | 1176 | Delayed-start analysis of UPDRS | 1 mg/day met endpoints for disease modification | [15] |
| LARGO | III | Advanced PD, Adjunct to Levodopa | 687 | Change in "Off" Time | Significant reduction in "off" time vs. Placebo | [6] |
Conclusion
The discovery and development of this compound and its active enantiomer, Rasagiline, represent a significant advancement in the treatment of Parkinson's disease. From its serendipitous beginnings as a racemic compound to its rigorous evaluation in preclinical and clinical studies, the story of Rasagiline highlights the importance of stereochemistry in drug design and the value of investigating neuroprotective mechanisms alongside symptomatic relief. This in-depth technical guide provides a foundational understanding of the key scientific milestones and experimental methodologies that have established Rasagiline as a cornerstone of Parkinson's therapy, offering valuable insights for researchers and drug development professionals in the field of neurodegenerative diseases.
References
- 1. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rasagiline - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Rasagiline as an adjunct to levodopa in patients with Parkinson's disease and motor fluctuations (LARGO, Lasting effect in Adjunct therapy with Rasagiline Given Once daily, study): a randomised, double-blind, parallel-group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rasagiline retards apoptosis via multiple protection mechanisms [rasagiline.com]
- 10. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A controlled trial of rasagiline in early Parkinson disease: the TEMPO Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A double-blind, delayed-start trial of rasagiline in Parkinson's disease (the ADAGIO study): prespecified and post-hoc analyses of the need for additional therapies, changes in UPDRS scores, and non-motor outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rasagiline, Parkinson neuroprotection, and delayed-start trials: Still no satisfaction? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Rasagiline, a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B), is a key therapeutic agent in the management of Parkinson's disease.[1][2] Its primary mechanism of action involves the selective inhibition of MAO-B, an enzyme crucial for the degradation of dopamine in the central nervous system.[1][3] By inhibiting this enzyme, rasagiline effectively increases the synaptic availability of dopamine, thereby alleviating the motor symptoms associated with Parkinson's disease.[3][4][5] This technical guide provides an in-depth overview of the effects of this compound on dopamine metabolism, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Monoamine Oxidase-B
Rasagiline exerts its therapeutic effect through the irreversible inhibition of MAO-B, which is the predominant isoform of monoamine oxidase in the human brain and is responsible for the metabolic breakdown of dopamine.[6] This inhibition leads to an increase in the extracellular levels of dopamine in the striatum.[1] Rasagiline binds covalently to the N5 nitrogen of the flavin residue of the MAO-B enzyme, resulting in its irreversible inactivation.[1] The restoration of MAO-B activity is therefore dependent on the synthesis of new enzyme molecules.[3]
Quantitative Analysis of this compound's Inhibitory Potency
The following tables summarize the key quantitative data from primary research articles detailing the inhibitory effects of this compound on MAO-A and MAO-B.
| Parameter | Enzyme | Tissue | Value | Reference |
| IC50 | MAO-A | Rat Brain | 412 ± 123 nM | [7] |
| IC50 | MAO-B | Rat Brain | 4.43 ± 0.92 nM | [7] |
| Caption: In vitro inhibitory potency of this compound on MAO-A and MAO-B in rat brain homogenates. |
| Parameter | Enzyme | Tissue | Administration | Value | Reference |
| ED50 | MAO-B | Rat Brain | Single Oral Dose | 0.1 ± 0.01 mg/kg | [7] |
| ED50 | MAO-A | Rat Brain | Single Oral Dose | 6.48 ± 0.81 mg/kg | [7] |
| ED50 | MAO-B | Rat Brain | Chronic Oral Dose (21 days) | 0.013 ± 0.001 mg/kg | [7] |
| Caption: Ex vivo inhibitory potency of this compound on MAO-A and MAO-B in rat brain following oral administration. |
Signaling Pathway of Dopamine Metabolism and Rasagiline's Intervention
The following diagram illustrates the metabolic pathway of dopamine and the point of intervention by this compound.
Caption: Dopamine metabolism and the inhibitory action of this compound on MAO-B.
Experimental Protocols
This section details the methodologies for key experiments used to quantify the effects of this compound on dopamine metabolism.
In Vitro MAO-B Inhibition Assay
This protocol is a representative method for determining the in vitro inhibitory potency (IC50) of this compound on MAO-B activity in rat brain tissue.
1. Preparation of Brain Homogenate:
-
Euthanize male Wistar rats and rapidly dissect the brains.
-
Homogenize the brain tissue in 20 volumes of ice-cold 0.3 M sucrose solution using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Use the resulting supernatant as the enzyme source.
2. MAO-B Activity Assay:
-
Pre-incubate aliquots of the brain homogenate with varying concentrations of this compound for 30 minutes at 37°C in 0.05 M phosphate buffer (pH 7.4).
-
Initiate the enzymatic reaction by adding a specific MAO-B substrate, such as benzylamine or phenylethylamine, at a final concentration of 10 µM.
-
Incubate the reaction mixture for 20 minutes at 37°C.
-
Terminate the reaction by adding 2 M HCl.
-
Measure the formation of the product (e.g., benzaldehyde from benzylamine) spectrophotometrically at a wavelength of 250 nm.
3. Data Analysis:
-
Calculate the percentage of MAO-B inhibition for each concentration of this compound compared to a control without the inhibitor.
-
Determine the IC50 value, the concentration of this compound that produces 50% inhibition of MAO-B activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for the in vitro MAO-B inhibition assay.
In Vivo Microdialysis for Dopamine Measurement
This protocol outlines a standard procedure for in vivo microdialysis to measure extracellular dopamine levels in the striatum of freely moving rats following administration of this compound.
1. Surgical Implantation of Microdialysis Probe:
-
Anesthetize male Sprague-Dawley rats with isoflurane.
-
Place the rat in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the striatum at the following coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm.
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animals to recover for at least 48 hours post-surgery.
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane length) through the guide cannula into the striatum.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
After a stable baseline of dopamine is established (at least three consecutive samples), administer this compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
3. Analysis of Dopamine and Metabolites by HPLC-ECD:
-
Inject the collected dialysate samples into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector (ECD).
-
Separate dopamine and its metabolites (DOPAC and HVA) on a reverse-phase C18 column using a mobile phase typically consisting of a phosphate buffer, methanol, and an ion-pairing agent.
-
Quantify the concentrations of dopamine, DOPAC, and HVA by comparing the peak areas to those of external standards.
4. Data Analysis:
-
Express the results as a percentage of the basal dopamine concentration.
-
Analyze the time course of changes in extracellular dopamine, DOPAC, and HVA levels following this compound administration.
Caption: Experimental workflow for in vivo microdialysis and neurochemical analysis.
Conclusion
This compound is a highly potent and selective irreversible inhibitor of MAO-B. This technical guide has summarized the quantitative data demonstrating its inhibitory efficacy and provided detailed protocols for key experimental procedures used to assess its effects on dopamine metabolism. The visualization of the dopamine metabolic pathway and the experimental workflows offers a clear understanding of rasagiline's mechanism of action and the scientific methods employed in its evaluation. This information serves as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.
References
- 1. Rasagiline - a novel MAO B inhibitor in Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. besjournal.com [besjournal.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Rasagiline's Role in Oxidative Stress Pathways in the Brain: A Technical Guide
Executive Summary
(Rac)-Rasagiline, a potent, irreversible inhibitor of monoamine oxidase B (MAO-B), demonstrates significant neuroprotective properties that extend beyond its primary mechanism of increasing dopaminergic activity.[1][2][3][4] A substantial body of evidence indicates that rasagiline's therapeutic effects, particularly in the context of neurodegenerative diseases, are intricately linked to its ability to mitigate oxidative stress in the brain.[5][6] This technical guide provides an in-depth analysis of the multifaceted roles of this compound in modulating cerebral oxidative stress pathways. It details the core mechanisms, summarizes key quantitative data, provides experimental protocols for cited assays, and visualizes the complex signaling cascades involved. The primary mechanisms discussed include the direct inhibition of ROS-generating MAO-B, the activation of the Nrf2 antioxidant response element pathway, and the stabilization of mitochondrial function.
Core Mechanisms of Action Against Oxidative Stress
This compound combats oxidative stress through at least three primary, interconnected pathways. These actions are largely attributed to its propargylamine moiety, which confers neuroprotective effects independent of MAO-B inhibition.[1][7]
Inhibition of Monoamine Oxidase B (MAO-B)
MAO-B is a principal enzyme responsible for the degradation of dopamine in the brain.[2][3] This catalytic process generates hydrogen peroxide (H₂O₂), a significant source of reactive oxygen species (ROS) that contribute to oxidative stress in dopaminergic neurons.[5][6]
Rasagiline acts as a selective, irreversible inhibitor of MAO-B, binding covalently to its flavin residue.[4][8] By inhibiting MAO-B, rasagiline effectively reduces the metabolic production of H₂O₂ and subsequent oxidative damage. This is a foundational aspect of its neuroprotective profile.[6]
Signaling Pathway: MAO-B Inhibition
Caption: Rasagiline's inhibition of MAO-B reduces ROS generation.
Activation of the Nrf2-ARE Pathway
A key MAO-B-independent mechanism of rasagiline involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][9][10][11] Nrf2 is a master transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[6][12]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Rasagiline, potentially through the activation of upstream kinases like Akt/PKB, promotes the dissociation of Nrf2 from Keap1.[5][9] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[5][12] This binding initiates the transcription of several crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), heme oxygenase-1 (HO-1), and glutathione peroxidases (GPx).[5][13][14] This upregulation of the cell's endogenous antioxidant defenses provides robust protection against oxidative insults.[5]
Signaling Pathway: Nrf2 Activation
References
- 1. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rasagiline - Wikipedia [en.wikipedia.org]
- 4. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rasagiline: a novel anti-Parkinsonian monoamine oxidase-B inhibitor with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rasagiline and monoamine oxidases A and B [rasagiline.com]
- 9. [PDF] Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling | Semantic Scholar [semanticscholar.org]
- 10. pulsus.com [pulsus.com]
- 11. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Early-Stage Research on (Rac)-Rasagiline for Neurodegenerative Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rasagiline, an N-propargyl-1-aminoindan, is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B).[1] While the R-enantiomer, (R)-Rasagiline (Azilect®), is approved for the treatment of Parkinson's disease (PD), early-stage research has extensively investigated the racemic mixture, (Rac)-Rasagiline, for its neuroprotective potential across various neurodegenerative models. This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its mechanisms of action, quantitative efficacy data, and the experimental protocols used for its evaluation. The neuroprotective effects of rasagiline are largely attributed to its propargylamine moiety, which confers anti-apoptotic properties independent of its MAO-B inhibitory activity.[1]
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by inhibiting MAO-B and through anti-apoptotic mechanisms.
MAO-B Inhibition: As a selective MAO-B inhibitor, rasagiline prevents the breakdown of dopamine in the brain, thereby increasing its availability.[2] This action is particularly relevant in Parkinson's disease, where dopaminergic neurons are progressively lost.
Anti-apoptotic and Neuroprotective Properties: Beyond its enzymatic inhibition, the propargylamine component of rasagiline is crucial for its neuroprotective effects.[1] These include:
-
Mitochondrial Stabilization: Rasagiline helps to maintain the mitochondrial membrane potential, a critical factor in cell survival.[3]
-
Regulation of Apoptotic Proteins: It upregulates anti-apoptotic proteins like Bcl-2 and downregulates pro-apoptotic proteins.[1]
-
Activation of Pro-Survival Signaling Pathways: Rasagiline has been shown to activate protein kinase C (PKC) and the Akt/Nrf2 signaling pathway, which are involved in cell survival and antioxidant responses.[4]
-
Prevention of Protein Aggregation: It has been demonstrated to interfere with the aggregation of α-synuclein, a key pathological hallmark of synucleinopathies like Parkinson's disease.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound and its enantiomers.
Table 1: In Vitro MAO Inhibition
| Compound | Target | IC50 (nM) | Source |
| (R)-Rasagiline | MAO-B | 4.43 ± 0.92 | [5] |
| (R)-Rasagiline | MAO-A | 412 ± 123 | [5] |
| This compound (AGN-1135) | MAO-B | Potent Inhibitor | [5] |
| (S)-Rasagiline (TVP 1022) | MAO-B | ~16,700 | [5] |
Table 2: In Vitro Neuroprotection in Cellular Models
| Cell Line | Neurotoxin | Rasagiline Concentration | Effect | Source |
| PC12 | Oxygen-Glucose Deprivation/Reoxygenation | 10 µM | 33% decrease in necrotic cell death | [4] |
| PC12 | Oxygen-Glucose Deprivation/Reoxygenation | 10 µM | 50% increase in Akt phosphorylation | [4] |
| SH-SY5Y | Paraquat + α-synuclein | 10 µM | 19% reduction in cell death | [6] |
| SH-SY5Y | Paraquat + α-synuclein | 10 µM | 15-21% reduction in caspase-3 activation | [6] |
| Rat E14 Mesencephalic Dopaminergic Neurons | Serum-free conditions | 1-10 µM | Increased survival | [7] |
Table 3: In Vivo Neuroprotection in Animal Models
| Animal Model | Treatment | Dosing Regimen | Key Findings | Source |
| 6-OHDA Rat Model of PD | (R)-Rasagiline | Daily for 6 weeks | +97% to +119% survival of dopaminergic neurons | [8] |
| MPTP Non-human Primate Model of PD | (R)-Rasagiline | 10 mg/kg s.c. daily | Markedly attenuated neurotoxic effects | [9] |
Table 4: Pharmacokinetic Parameters of (R)-Rasagiline in Rats
| Parameter | Value | Source |
| Bioavailability | ~36% | [10] |
| Tmax | 1.0 ± 0.05 h (pure drug) | |
| Cmax | 4.32 ± 0.25 ng/ml (pure drug) | |
| t1/2 | 3.2 ± 0.83 h (pure drug) | |
| Elimination | Primarily via urine (62%) and feces (7%) | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the early-stage research of this compound are provided below.
In Vitro Neuroprotection Assay in SH-SY5Y Cells with MPP+
This protocol is designed to assess the neuroprotective effects of this compound against the neurotoxin MPP+, a widely used model for Parkinson's disease.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MPP+ (1-methyl-4-phenylpyridinium)
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to a final concentration of 1 mM MPP+ for an additional 24 hours.[2]
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
In Vivo 6-OHDA Rodent Model of Parkinson's Disease
This protocol describes the induction of a Parkinson's disease-like pathology in rats using the neurotoxin 6-hydroxydopamine (6-OHDA) to evaluate the neuroprotective effects of this compound.
Materials:
-
Sprague-Dawley rats
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
Stereotaxic apparatus
-
Anesthetics
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)
Procedure:
-
Animal Preparation: Anesthetize the rats and place them in a stereotaxic apparatus.
-
6-OHDA Injection: Unilaterally inject 6-OHDA into the striatum.
-
Drug Administration: Treat the rats daily with this compound or saline (control) for a period of 6 weeks.[8]
-
Behavioral Assessment: Conduct motor function tests (e.g., rotational behavior) to assess the extent of the lesion and the effect of the treatment.
-
Histological Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse the brains.
-
Section the brains and perform immunohistochemistry for tyrosine hydroxylase (TH) to identify dopaminergic neurons in the substantia nigra.
-
Quantify the number of surviving TH-positive neurons in the lesioned and unlesioned sides of the brain.
-
-
Data Analysis: Compare the number of surviving dopaminergic neurons in the rasagiline-treated group to the saline-treated control group.
Mitochondrial Membrane Potential Assay (JC-1)
This assay is used to assess the effect of this compound on mitochondrial health by measuring the mitochondrial membrane potential.
Materials:
-
Cells of interest (e.g., SH-SY5Y)
-
JC-1 dye
-
Fluorescence microscope or plate reader
-
Culture medium and plates
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the desired compounds (e.g., a neurotoxin with or without this compound) in a suitable culture plate.
-
JC-1 Staining:
-
Prepare a JC-1 staining solution in the culture medium.
-
Add the JC-1 solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Washing: Gently wash the cells with an assay buffer to remove the excess dye.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity. JC-1 forms J-aggregates with red fluorescence in healthy cells with high mitochondrial membrane potential and exists as monomers with green fluorescence in apoptotic cells with low membrane potential.
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial health.
-
-
Data Analysis: Compare the red/green fluorescence ratio in treated cells to control cells.
Mandatory Visualization
Signaling Pathways
Caption: Neuroprotective signaling pathways of Rasagiline.
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-Parkinson drug, rasagiline, prevents apoptotic DNA damage induced by peroxynitrite in human dopaminergic neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rasagiline protects against alpha-synuclein induced sensitivity to oxidative stress in dopaminergic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased survival of dopaminergic neurons by rasagiline, a monoamine oxidase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rasagiline promotes regeneration of substantia nigra dopaminergic neurons in post-MPTP-induced Parkinsonism via activation of tyrosine kinase receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rasagiline ( Agilect ) v selegiline : monoamine oxidase-inhibition and MPTP-induced neurotoxicity [rasagiline.com]
- 10. go.drugbank.com [go.drugbank.com]
The Stereochemical Dichotomy of Rasagiline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rasagiline, chemically (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is a potent second-generation, irreversible monoamine oxidase B (MAO-B) inhibitor utilized in the management of Parkinson's disease.[1] Its therapeutic efficacy is intrinsically linked to its stereochemistry, with the (R)-enantiomer being the pharmacologically active agent. The (S)-enantiomer, while significantly less potent as an MAO-B inhibitor, exhibits intriguing neuroprotective properties, suggesting a mechanistic divergence between the two stereoisomers. This technical guide provides a comprehensive overview of the stereochemistry of rasagiline enantiomers, detailing their synthesis, separation, pharmacological activity, and mechanisms of neuroprotection.
Pharmacological Profile of Rasagiline Enantiomers
The primary pharmacological difference between the enantiomers of rasagiline lies in their potency and selectivity as MAO inhibitors. (R)-Rasagiline is a potent and selective inhibitor of MAO-B, while the (S)-enantiomer is substantially less active.[2]
Table 1: In Vitro Monoamine Oxidase (MAO) Inhibition by Rasagiline Enantiomers
| Enantiomer | Target | IC50 Value (nM) | Source |
| (R)-Rasagiline | Rat Brain MAO-B | 4.43 ± 0.92 | [2] |
| (R)-Rasagiline | Rat Brain MAO-A | 412 ± 123 | [2] |
| (S)-Rasagiline (TVP1022) | Rat Brain MAO-B | >10,000 | [2] |
IC50: The half maximal inhibitory concentration.
Despite the significant difference in MAO-B inhibition, both enantiomers have demonstrated neuroprotective effects in various in vitro and in vivo models, indicating that this activity is independent of MAO-B inhibition.[2][3] This shared property is attributed to the presence of the propargylamine moiety in both molecules.[2]
Table 2: Neuroprotective Effects of Rasagiline Enantiomers
| Enantiomer | Model | Effect | Source |
| (R)-Rasagiline | Mouse model of closed head injury | Reduced cerebral edema by 40-50% | [3] |
| (S)-Rasagiline (TVP1022) | Mouse model of closed head injury | Reduced cerebral edema by 40-50% | [3] |
| (R)-Rasagiline | Rat model of focal ischemia | 49% maximal reduction in infarct volume | [3] |
| (S)-Rasagiline (TVP1022) | Rat model of focal ischemia | Less effective than (R)-Rasagiline, but still significant reduction in infarct volume | [3] |
Mechanisms of Neuroprotection
The neuroprotective actions of both rasagiline enantiomers are multifaceted and involve the modulation of several key signaling pathways related to cell survival and apoptosis.
Anti-Apoptotic Signaling
Both (R)- and (S)-rasagiline have been shown to upregulate the expression of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Bcl-xl, while downregulating pro-apoptotic proteins like Bax.[3][4] This shift in the balance of pro- and anti-apoptotic factors helps to prevent the initiation of the apoptotic cascade.
Protein Kinase C (PKC) and MAP Kinase (MAPK) Pathways
Rasagiline and its derivatives activate Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][5] Activation of these pathways is crucial for the processing of Amyloid Precursor Protein (APP) towards the non-amyloidogenic, neuroprotective soluble APP alpha (sAPPα) fragment.[2]
Neuroprotective signaling pathways of Rasagiline enantiomers.
Experimental Protocols
Enantioselective Synthesis of Rasagiline
A novel and efficient method for the enantioselective synthesis of rasagiline involves the asymmetric transfer hydrogenation of a cyclic propargyl imine intermediate using a chiral phosphoric acid catalyst.[6]
Materials:
-
Cyclic propargyl imine intermediate
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP)
-
Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Toluene
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of the cyclic propargyl imine intermediate in toluene, add the chiral phosphoric acid catalyst (typically 1-5 mol%).
-
Add the Hantzsch ester (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent and dry the organic layer.
-
Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched rasagiline.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Workflow for the enantioselective synthesis of Rasagiline.
Chiral UHPLC Separation of Rasagiline Enantiomers
A rapid and validated method for the separation of rasagiline enantiomers utilizes a Chiralpak® AGP column.[7][8]
Instrumentation and Conditions:
-
UHPLC System: A system capable of delivering a stable flow rate and equipped with a UV detector.
-
Column: Chiralpak® AGP (50 mm × 2.1 mm, 5 μm).[7]
-
Mobile Phase: A mixture of ammonium acetate buffer (e.g., 10 mM) and isopropyl alcohol (e.g., 90:10, v/v).[7]
-
Flow Rate: 0.6 mL/min.[7]
-
Detection Wavelength: 210 nm.[7]
-
Column Temperature: 25 °C.[8]
-
Injection Volume: 1-5 μL.
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the Chiralpak® AGP column with the mobile phase until a stable baseline is achieved.
-
Prepare standard and sample solutions of rasagiline in a suitable solvent (e.g., water or mobile phase).
-
Inject the solutions onto the UHPLC system.
-
Record the chromatograms and determine the retention times for the (R)- and (S)-enantiomers.
-
Quantify the enantiomers based on their peak areas.
In Vitro MAO-B Inhibition Assay
The inhibitory activity of rasagiline enantiomers on MAO-B can be determined using a fluorometric assay with kynuramine as a substrate.[9]
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine dihydrobromide (substrate)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Rasagiline enantiomers (test compounds)
-
Selegiline (positive control)
-
96-well microplates (black, clear bottom)
-
Fluorometric microplate reader (Excitation: ~310-320 nm, Emission: ~380-405 nm)
Procedure:
-
Prepare serial dilutions of the rasagiline enantiomers and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compounds or vehicle control.
-
Pre-incubate the plate at 37 °C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the kynuramine substrate to all wells.
-
Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline).
-
Calculate the percentage of inhibition for each concentration of the test compounds and determine the IC50 values by non-linear regression analysis.
MTT Assay for Neuroprotection
The neuroprotective effect of rasagiline enantiomers against a neurotoxin can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[10][11][12]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or PC12)
-
Cell culture medium and supplements
-
Neurotoxin (e.g., MPP+ or 6-OHDA)
-
Rasagiline enantiomers
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed the neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the rasagiline enantiomers for a specified time (e.g., 1-2 hours).
-
Expose the cells to the neurotoxin for a period sufficient to induce cell death (e.g., 24 hours). Include control wells with untreated cells and cells treated only with the neurotoxin.
-
After the incubation period, remove the medium and add the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37 °C to allow the formation of formazan crystals.
-
Add the solubilization solution to each well and incubate until the formazan crystals are completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the protective effect of the rasagiline enantiomers.
Conclusion
The stereochemistry of rasagiline is a critical determinant of its pharmacological profile. While (R)-rasagiline is a potent MAO-B inhibitor, both enantiomers possess significant neuroprotective properties that are independent of MAO-B inhibition. These neuroprotective effects are mediated through the modulation of key signaling pathways involved in apoptosis and cell survival. The detailed experimental protocols provided in this guide offer a framework for the synthesis, separation, and evaluation of rasagiline enantiomers, facilitating further research into their distinct and shared mechanisms of action. A thorough understanding of the stereospecific properties of rasagiline is essential for the development of novel therapeutic strategies for neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bcl-2, PKC and proteasome-ubiquitin complex activations are essential to neuroprotective/ anti-apoptotic activity of rasagiline ( Agilect ) [rasagiline.com]
- 4. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Protocol for dissolving (Rac)-Rasagiline for cell culture experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and use of (Rac)-Rasagiline for in vitro cell culture experiments. Adherence to these protocols is crucial for ensuring experimental reproducibility and accuracy.
Product Information
This compound is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B). It is widely used in neuroscience research to study neuroprotection, apoptosis, and signaling pathways implicated in neurodegenerative diseases like Parkinson's disease.[1][2]
Solubility and Stock Solution Preparation
Proper dissolution of this compound is critical for accurate dosing in cell culture experiments. Due to its limited aqueous solubility, a stock solution in an organic solvent is required. Dimethyl sulfoxide (DMSO) is the most commonly used solvent.
Table 1: Solubility and Recommended Concentrations of this compound
| Parameter | Value | Reference |
| Molecular Weight | 171.24 g/mol (Rasagiline base) | N/A |
| Solubility in DMSO | ≥ 10 mg/mL; ~53 mg/mL (198.24 mM) | [3][4][5] |
| Solubility in Ethanol | ~10 mg/mL; 53 mg/mL | [3][4] |
| Solubility in Water | Sparingly soluble | [3] |
| Recommended Stock Conc. | 10 mM in DMSO | [6] |
| Typical Working Conc. | 0.01 µM - 100 µM | [3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using DMSO as the solvent.
Materials:
-
This compound Mesylate (or base, adjust weight accordingly)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass:
-
For Rasagiline base (MW: 171.24 g/mol ): To make 1 mL of a 10 mM solution, weigh out 1.71 mg.
-
For Rasagiline Mesylate (MW: 267.34 g/mol ): To make 1 mL of a 10 mM solution, weigh out 2.67 mg.
-
Note: It is advisable to prepare a larger volume (e.g., 5 mL) to minimize weighing errors. For example, for 5 mL of a 10 mM solution of Rasagiline Mesylate, weigh out 13.37 mg.
-
-
Dissolution:
-
Carefully transfer the weighed this compound into a sterile conical tube.
-
Add the calculated volume of anhydrous DMSO. For instance, add 5 mL of DMSO to 13.37 mg of Rasagiline Mesylate.
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
-
Sterilization and Storage:
-
The DMSO stock solution is considered sterile if prepared under aseptic conditions. Filtration is generally not recommended as it may lead to loss of compound.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Serial Dilution: It is recommended to perform a serial dilution to achieve the final desired concentration accurately. Directly adding a very small volume of the stock solution to a large volume of medium can lead to inaccuracies.
-
Intermediate Dilution (Example for a 10 µM final concentration):
-
Prepare an intermediate dilution of 100 µM. To do this, add 1 µL of the 10 mM stock solution to 99 µL of cell culture medium. Mix well by gentle pipetting.
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate dilution to your cell culture vessel. For example, to achieve a final concentration of 10 µM in a 6-well plate containing 2 mL of medium per well, add 20.2 µL of the 100 µM intermediate solution to each well.
-
Note on DMSO concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells, typically below 0.1% (v/v). A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
Visualization of Signaling Pathways and Workflow
Rasagiline Neuroprotective Signaling Pathway
This compound exerts its neuroprotective effects through multiple signaling pathways. A key mechanism involves the activation of the Akt/Nrf2 pathway, leading to the expression of antioxidant enzymes.[6] It also modulates the PKC-MAP kinase pathway and influences the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[7][8]
Caption: Rasagiline's neuroprotective signaling pathways.
Experimental Workflow for Cell Viability Assay
The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability using an MTT or similar assay.
Caption: Workflow for a cell viability assay with Rasagiline.
References
- 1. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. preprints.org [preprints.org]
- 7. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]
Application Notes and Protocols for (Rac)-Rasagiline Administration in Rodent Models of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B), which plays a crucial role in the metabolism of dopamine in the brain.[1][2] Its therapeutic efficacy in Parkinson's disease (PD) is primarily attributed to its ability to increase dopamine levels in the striatum.[2] Beyond its symptomatic effects, preclinical studies have demonstrated the neuroprotective potential of rasagiline in various rodent models of Parkinson's disease, suggesting it may slow the progression of the disease.[3][4][5] These neuroprotective effects are thought to be independent of MAO-B inhibition and may involve the modulation of signaling pathways related to cell survival and apoptosis.[4][6]
This document provides detailed application notes and protocols for the administration of this compound in rodent models of Parkinson's disease, summarizing quantitative data from key studies and outlining methodologies for critical experiments.
Data Presentation
The following tables summarize the quantitative data on the efficacy of Rasagiline in various rodent models of Parkinson's disease.
Table 1: Effects of Rasagiline in the 6-OHDA Rodent Model of Parkinson's Disease
| Species | Rasagiline Dose | Administration Route | Treatment Duration | Key Quantitative Outcomes |
| Sprague-Dawley Rat | 0.8 or 2.5 mg/kg/day | Subcutaneous | 6 weeks | Markedly increased survival of dopaminergic neurons in the lesioned substantia nigra (+97% and +119%, respectively). The lower dose also abolished motor stereotypies.[3][7] |
| Rat | Not specified | Not specified | Not specified | Protected dopaminergic neurons and reduced motor stereotypies in the ipsilateral lesioned substantia nigra.[8] |
Table 2: Effects of Rasagiline in the MPTP Mouse Model of Parkinson's Disease
| Species | Rasagiline Dose | Administration Route | Treatment Duration | Key Quantitative Outcomes |
| Mouse | Not specified | Chronic | Post-MPTP | Exerted neurorescue and neurotrophic activity in midbrain dopamine neurons.[1] |
| Mouse | 0.02 and 0.1 mg/kg | Oral | Continuous, post-MPTP | Restored the loss of dopaminergic neurons, decreased striatal dopamine content, and reduced TH activity.[6] |
Table 3: Effects of Rasagiline in Other Rodent Models of Parkinson's Disease
| Model | Species | Rasagiline Dose | Administration Route | Treatment Duration | Key Quantitative Outcomes | |---|---|---|---|---| | Rotenone-induced | Wistar Rat | 1 mg/kg/day (equivalent from microspheres) | Intraperitoneal (microspheres) | Every 15 days | Markedly reverted the degeneration of substantia nigra dopaminergic neurons. Showed beneficial effects on Bcl-2, Bax, TNF-α mRNA, and SOD2 levels.[9] | | α-Synuclein Transgenic | Mouse | 3 mg/kg/day | In drinking water | 7 weeks | Rescued odor detection and discrimination deficits.[10][11] | | Lactacystin-induced | Mouse | 0.2 mg/kg/day | Intraperitoneal | Up to 28 days | Exhibited neuroprotective and neurorestorative effects on the nigrostriatal pathway.[12] |
Signaling Pathways
Rasagiline's neuroprotective effects are mediated through various signaling pathways that promote neuronal survival and inhibit apoptosis. A key pathway involves the activation of the tyrosine kinase receptor (Trk), which leads to the upregulation of pro-survival proteins and the downregulation of pro-apoptotic proteins.
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cylinder test in rats protocol v1 [protocols.io]
- 3. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 4. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of (Rac)-Rasagiline and its Major Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination and quantification of (Rac)-Rasagiline and its principal metabolites: (R)-1-aminoindan (AI), 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI), and 3-hydroxy-1-aminoindan (3-OH-AI). This method is applicable for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The protocol details sample preparation from human plasma, chromatographic separation, and mass spectrometric detection, providing a reliable workflow for researchers, scientists, and drug development professionals.
Introduction
Rasagiline is a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B), utilized in the treatment of Parkinson's disease.[1][2] It undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2.[3][4][5] The major metabolic pathways include N-dealkylation to form (R)-1-aminoindan (AI), and hydroxylation to produce 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-AI).[1][2][3] Accurate quantification of Rasagiline and its metabolites is crucial for understanding its pharmacokinetic profile and metabolic fate. This LC-MS/MS method provides the necessary sensitivity and selectivity for their simultaneous measurement in a complex biological matrix like human plasma.
Metabolic Pathway of Rasagiline
Rasagiline is metabolized in the liver primarily through two main pathways: N-dealkylation and hydroxylation, followed by glucuronide conjugation for excretion.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rasagiline - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing (Rac)-Rasagiline in SH-SY5Y Cell Models of Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Rasagiline, a potent, irreversible inhibitor of monoamine oxidase-B (MAO-B), has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurodegeneration.[1][2][3] The human neuroblastoma SH-SY5Y cell line is a widely used and valuable in vitro model for studying the mechanisms of neurotoxicity and neuroprotection due to its dopaminergic phenotype and ease of culture.[4] This document provides detailed application notes and experimental protocols for utilizing this compound in SH-SY5Y cell models of neurotoxicity. The protocols outlined below cover the induction of neurotoxicity using various agents, treatment with Rasagiline, and subsequent assessment of its protective effects through various cellular and molecular assays.
The neuroprotective effects of Rasagiline are attributed to its ability to stabilize mitochondrial membrane potential, prevent the release of pro-apoptotic factors like cytochrome c, and upregulate anti-apoptotic proteins such as Bcl-2.[1][2][5][6] Furthermore, Rasagiline has been shown to mitigate oxidative stress by increasing the levels of endogenous antioxidants like glutathione and reducing the generation of reactive oxygen species (ROS).[7][8] These multifaceted mechanisms make Rasagiline a compound of significant interest in the development of therapeutic strategies for neurodegenerative diseases.
General Experimental Workflow
The following diagram outlines the general workflow for investigating the neuroprotective effects of this compound in SH-SY5Y cells.
Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture and Maintenance
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.
Protocol 2: Induction of Neurotoxicity and Rasagiline Treatment
This protocol provides a general framework. Specific concentrations and incubation times for different neurotoxins are detailed in the subsequent sections.
-
Cell Seeding: Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates for viability assays, 24-well plates for microscopy) at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Rasagiline Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound. A 20-minute pre-incubation period has been shown to be effective for protection against peroxynitrite-induced apoptosis.[1] For other neurotoxins, a longer pre-incubation of 24 hours may be necessary.[9]
-
Neurotoxin Treatment: Following pre-treatment, add the neurotoxin to the culture medium at the desired final concentration.
-
Incubation: Incubate the cells for the specified duration depending on the neurotoxin and the assay to be performed (e.g., 3 hours for SIN-1 induced DNA damage, 24-48 hours for paraquat-induced cell death).[2][7]
-
Post-treatment Analysis: Proceed with the relevant assays to assess cell viability, apoptosis, mitochondrial function, and oxidative stress.
Neurotoxin Models and Rasagiline Concentrations
| Neurotoxin | Toxin Concentration | Rasagiline Concentration | Incubation Time | Reference |
| SIN-1 (Peroxynitrite donor) | 10 µM - 100 µM | 1 µM | 3 hours | [2] |
| 6-Hydroxydopamine (6-OHDA) | 200 µM | 0.02 - 20 µM | Not specified | [5] |
| Paraquat | 300 µM | 10 µM | 48 hours | [7][9] |
| PK11195 | Not specified | Not specified | Not specified | [5] |
| N-methyl(R)salsolinol | Not specified | Not specified | Not specified | [2] |
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound in SH-SY5Y cells.
Table 1: Effect of Rasagiline on Cell Viability and Apoptosis
| Neurotoxin | Assay | Treatment | Result | Reference |
| Paraquat (300 µM) | Cell Death (LDH release) | Control | 9% cell death | [7] |
| Paraquat | 49% cell death | [7] | ||
| Paraquat + Rasagiline (10 µM) | Significant reduction in cell death | [7][9] | ||
| SIN-1 (10 µM) | DNA Damage (Comet Assay) | SIN-1 | Increased DNA damage | [2] |
| SIN-1 + Rasagiline (1 µM) | Reduced DNA damage | [2] | ||
| Dexamethasone | Cell Viability (MTT) | Dexamethasone | Reduced cell viability | [8] |
| Dexamethasone + Rasagiline | Significantly prevented cell death | [8] | ||
| Dexamethasone | Apoptotic DNA Damage (TUNEL) | Dexamethasone | Increased DNA damage | [8] |
| Dexamethasone + Rasagiline | Prevention of DNA damage | [8] |
Table 2: Effect of Rasagiline on Mitochondrial Function and Oxidative Stress
| Neurotoxin | Assay | Treatment | Result | Reference |
| SIN-1 | Mitochondrial Membrane Potential (JC-1) | SIN-1 | Collapse of mitochondrial membrane potential | [1] |
| SIN-1 + Rasagiline | Stabilization of mitochondrial membrane potential | [1] | ||
| Paraquat | Superoxide Generation (DHE) | Paraquat | Increased superoxide generation | [7] |
| Paraquat + Rasagiline | Reduced superoxide generation | [7] | ||
| Paraquat | Glutathione Levels | Rasagiline alone | Increased cellular glutathione levels | [7][8] |
Detailed Experimental Protocols
Protocol 3: Assessment of Cell Viability using MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Protocol 4: Assessment of Apoptosis by Hoechst Staining
-
Principle: Hoechst 33342 is a fluorescent stain that binds to DNA. Apoptotic cells exhibit condensed and fragmented nuclei, which can be visualized by fluorescence microscopy.
-
Procedure:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.
-
Wash the cells with PBS and mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope and count the percentage of apoptotic cells.
-
Protocol 5: Measurement of Mitochondrial Membrane Potential (MMP) using JC-1
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to determine the MMP.
-
Procedure:
-
After treatment, incubate the cells with JC-1 staining solution (5 µg/mL in culture medium) for 20 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. Red fluorescence is typically measured at an excitation/emission of ~560/595 nm, and green fluorescence at ~485/535 nm.
-
Calculate the ratio of red to green fluorescence to determine the change in MMP.
-
Protocol 6: Measurement of Caspase-3 Activity
-
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorogenic substrate, such as Z-DEVD-R110, which releases a fluorescent molecule upon cleavage by active caspase-3.
-
Procedure:
-
After treatment, lyse the cells using a suitable lysis buffer.
-
Incubate the cell lysate with the caspase-3 substrate in a reaction buffer at 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485/528 nm for R110).
-
The increase in fluorescence is proportional to the caspase-3 activity.
-
Signaling Pathways
This compound exerts its neuroprotective effects through multiple signaling pathways. A key mechanism involves the preservation of mitochondrial integrity and function.
Rasagiline's protective actions are multifaceted, involving the direct stabilization of the mitochondrial membrane, which in turn prevents the downstream activation of the apoptotic cascade.[1][2][5] Concurrently, it enhances the cell's antioxidant capacity, thereby reducing the initial oxidative insult caused by neurotoxins.[7][8] The induction of pro-survival proteins like Bcl-2 further reinforces the anti-apoptotic effect of Rasagiline.[2][6] These interconnected pathways collectively contribute to the significant neuroprotection observed in SH-SY5Y cell models.
References
- 1. The anti-Parkinson drug, rasagiline, prevents apoptotic DNA damage induced by peroxynitrite in human dopaminergic neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rasagiline Inhibits Human Melanoma Cell Viability and Interacts Synergistically with Mitoxantrone and Antagonistically with Cisplatin—In Vitro Isobolographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmiweb.com [pharmiweb.com]
- 5. researchgate.net [researchgate.net]
- 6. Rasagiline prevents apoptosis induced by PK11195, a ligand of the outer membrane translocator protein (18 kDa), in SH-SY5Y cells through suppression of cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Emodin Protects SH-SY5Y Cells Against Zinc-Induced Synaptic Impairment and Oxidative Stress Through the ERK1/2 Pathway [frontiersin.org]
- 8. Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Downstream Effects of (Rac)-Rasagiline via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the downstream molecular effects of (Rac)-Rasagiline. Rasagiline, a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor, has demonstrated neuroprotective properties that extend beyond its enzymatic inhibition[1]. This protocol focuses on key signaling pathways implicated in its neuroprotective mechanism, including the pro-survival Akt/Nrf2 pathway and the regulation of the Bcl-2 family of apoptosis-related proteins.
Introduction
This compound is the racemic mixture of the N-propargyl-1-(R)-aminoindan, with the R-enantiomer, Rasagiline, being the active form in the treatment of Parkinson's disease. Its neuroprotective effects are attributed to the propargyl moiety and are independent of MAO-B inhibition[2][3]. These effects are mediated through the activation of various signaling cascades that promote cell survival and mitigate apoptotic processes[4][5]. Western blotting is a fundamental technique to elucidate these mechanisms by quantifying changes in the expression and phosphorylation status of key regulatory proteins. This allows for a deeper understanding of the drug's mechanism of action and its potential as a disease-modifying therapy.
Key Downstream Signaling Pathways
Rasagiline has been shown to modulate several critical signaling pathways involved in neuroprotection:
-
PI3K/Akt Signaling Pathway: Rasagiline treatment has been observed to increase the phosphorylation of Akt, a key kinase that promotes cell survival by inactivating pro-apoptotic factors[6][7][8].
-
Nrf2 Signaling Pathway: Rasagiline can induce the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant enzymes[6][7].
-
Bcl-2 Family Proteins: Rasagiline upregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while downregulating pro-apoptotic proteins like Bax[1][9][10].
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another pro-survival pathway that can be activated by Rasagiline[11].
-
Tyrosine Kinase Receptor (Trk) Signaling: Rasagiline can activate Trk signaling, which in turn activates the PI3K/Akt pathway[12][13].
Data Presentation: Quantitative Effects of Rasagiline
The following table summarizes the quantitative changes in protein expression and phosphorylation observed in response to Rasagiline treatment in various in vitro models.
| Target Protein | Change Observed | Fold/Percentage Change | Cell Line | Rasagiline Concentration | Duration of Treatment | Reference |
| Phospho-Akt (Ser473) | Increase | ~50% | PC12 | 10 µM | 22 hours | [6][7] |
| Bcl-2 | Increase | ~70% | PC12 | 10 µM | 22 hours | [7] |
| Cleaved Caspase-3 | Decrease | ~60-80% | PC12 | 10 µM | 22 hours | [7] |
| Cleaved PARP | Decrease | ~60-80% | PC12 | 10 µM | 22 hours | [7] |
| Nuclear Nrf2 | Increase | 40-90% | PC12 | 1-5 µM | 22 hours | [6][7] |
| α-Synuclein | Decrease | ~50% | PC12 | 10 µM | 22 hours | [7] |
| BAG2 | Increase | Significant (p<0.05) | MPTP-lesioned mice | Not specified | Not specified | [9] |
| BAG5 | Increase | Significant (p<0.05) | MPTP-lesioned mice | Not specified | [9] | |
| Bcl-2 mRNA | Increase | Concentration-dependent | SH-SY5Y | 10 nM - 100 nM | Not specified | [10] |
| Bcl-xL mRNA | Increase | Concentration-dependent | SH-SY5Y | 10 pM - 100 pM | Not specified | [10] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Downstream signaling pathways of this compound leading to neuroprotection.
Caption: Experimental workflow for Western blot analysis of Rasagiline's effects.
Experimental Protocol: Western Blotting
This protocol provides a detailed methodology for performing Western blot analysis to assess the effects of this compound on target protein expression and phosphorylation.
1. Materials and Reagents
-
Cell culture reagents
-
This compound
-
Lysis Buffer (RIPA or similar)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2X)
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF or nitrocellulose membranes
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for phosphorylated proteins; 5% non-fat dry milk in TBST for total proteins.
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), mouse anti-total Akt, rabbit anti-Bcl-2, rabbit anti-Bax, rabbit anti-GAPDH or β-actin).
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP).
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera-based imager)
2. Cell Culture and Treatment
-
Plate cells (e.g., PC12, SH-SY5Y) at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
3. Sample Preparation
-
After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled microfuge tube.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
5. SDS-PAGE and Protein Transfer
-
Prepare protein samples for loading by adding an equal volume of 2X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting
-
Block the membrane with the appropriate blocking buffer for 1 hour at room temperature with gentle agitation. For detecting phosphorylated proteins, use 5% BSA in TBST to reduce background.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of a loading control (e.g., GAPDH or β-actin). For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
-
Express the data as fold change relative to the vehicle-treated control.
8. Stripping and Re-probing (for phospho-proteins)
-
After detecting the phosphorylated protein, the membrane can be stripped to remove the antibodies.
-
Incubate the membrane in a stripping buffer (e.g., containing glycine and SDS, pH 2.2) for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with PBS and TBST.
-
Re-block the membrane and probe with an antibody against the total protein to normalize for protein loading.
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate and quantify the downstream effects of this compound on key neuroprotective signaling pathways, contributing to a better understanding of its therapeutic potential.
References
- 1. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Rac GTPase signaling and downstream prosurvival Bcl-2 proteins as combination targeted therapy in MLL-AF9 leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of (Rac)-Rasagiline Stock Solutions for In Vitro Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-Rasagiline, a racemic mixture containing the active R-enantiomer, is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B). It is widely used in research to study neurodegenerative diseases, particularly Parkinson's disease.[1][2][3][4] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in vitro assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties
This compound is the racemic form of N-propargyl-1-aminoindan. For research purposes, it's often available as the free base or as a salt, most commonly the mesylate salt. The choice of form and solvent is crucial and depends on the specific requirements of the in vitro assay.
Table 1: Physicochemical and Solubility Data of Rasagiline Forms
| Property | This compound (Free Base) | Rasagiline Mesylate |
| Molecular Formula | C₁₂H₁₃N[5] | C₁₂H₁₃N • CH₄SO₃ |
| Molecular Weight | 171.24 g/mol [5] | 267.34 g/mol [6] |
| Appearance | Solid[7] | White to off-white powder[3][6] |
| Solubility in Organic Solvents | Soluble in ethanol (~10 mg/mL), DMSO (~10 mg/mL), and DMF (~3 mg/mL).[7] | Freely soluble in methanol and ethanol.[3] |
| Aqueous Solubility | Sparingly soluble in aqueous buffers. For maximum solubility, first dissolve in an organic solvent like ethanol.[7] | Highly soluble in water (~617 mg/mL at 25°C).[6] |
| Storage | Store at -20°C as a solid.[7] | Store at ambient temperature as a solid.[3] |
Experimental Protocols
Materials and Equipment
-
This compound (free base or mesylate salt)
-
High-purity solvents (DMSO, Ethanol, sterile distilled water, or buffer of choice)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Optional: sonicator
Protocol 1: Preparation of this compound Stock Solution in Organic Solvents (e.g., DMSO or Ethanol)
This protocol is suitable for preparing high-concentration stock solutions that can be further diluted in aqueous media for in vitro assays.
-
Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO or ethanol to the powder to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution thoroughly to ensure complete dissolution. If necessary, gentle warming or brief sonication can be used to aid dissolution, but avoid excessive heat.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterile-filtered through a 0.22 µm syringe filter compatible with the organic solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For long-term storage, -80°C is recommended.
Table 2: Example Calculations for a 10 mM Stock Solution
| Form | Molecular Weight ( g/mol ) | Mass for 1 mL of 10 mM Stock |
| This compound (Free Base) | 171.24 | 1.71 mg |
| Rasagiline Mesylate | 267.34 | 2.67 mg |
Protocol 2: Preparation of Rasagiline Mesylate Stock Solution in Aqueous Media
Rasagiline mesylate's high water solubility allows for direct preparation in aqueous buffers.
-
Pre-weighing and Weighing: Follow steps 1 and 2 from Protocol 1.
-
Solvent Addition: Add the desired volume of sterile distilled water or a suitable sterile buffer (e.g., PBS, pH 7.4) to the Rasagiline mesylate powder.
-
Dissolution: Vortex the solution until the solid is completely dissolved.
-
pH Adjustment (if necessary): Check the pH of the solution and adjust if necessary for your experimental conditions.
-
Sterilization: Sterile-filter the aqueous stock solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot and store at -20°C. It is generally recommended not to store aqueous solutions for more than one day to ensure stability.[7]
Stability and Handling
-
This compound can be susceptible to oxidative, alkaline, and acidic degradation.[6]
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
When diluting the organic stock solution into aqueous media for experiments, ensure rapid mixing to prevent precipitation.
-
The stability of Rasagiline in solution has been analyzed at room temperature for up to 12 hours.[8] For longer-term experiments, fresh dilutions are recommended.
Visualized Workflows
Caption: Workflow for preparing this compound stock solution in an organic solvent.
Caption: Workflow for preparing Rasagiline Mesylate stock solution in aqueous media.
References
- 1. Preparation and in vitro Evaluation of Rasagiline Mesylate Hybrid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rasagiline - Wikipedia [en.wikipedia.org]
- 3. Rasagiline Mesylate - LKT Labs [lktlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemscene.com [chemscene.com]
- 6. EP2389927A1 - Pharmaceutical formulations of rasagiline - Google Patents [patents.google.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with (Rac)-Rasagiline Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing cell viability following treatment with (Rac)-Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor with demonstrated neuroprotective properties. The provided methodologies and data are intended to guide researchers in pharmacology, neurobiology, and drug development in evaluating the effects of Rasagiline on cellular health.
Introduction
This compound is an irreversible inhibitor of monoamine oxidase type B (MAO-B) used in the treatment of Parkinson's disease.[1][2] Beyond its enzymatic inhibition, Rasagiline has shown significant neuroprotective effects in various cellular and animal models of neurodegeneration.[1][2][3] These protective effects are, in part, attributed to its anti-apoptotic properties, which are independent of MAO-B inhibition.[1][2][4] Rasagiline has been shown to protect mitochondrial viability and modulate signaling pathways involved in cell survival and death.[1][5]
This document outlines protocols for two common colorimetric assays to quantify cell viability: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Mechanism of Action: Anti-Apoptotic Signaling
Rasagiline's neuroprotective effects are linked to its ability to modulate key components of the apoptotic signaling cascade. It has been shown to upregulate the anti-apoptotic protein Bcl-2 and protein kinase C (PKC), while downregulating the pro-apoptotic protein Bax.[1][5] This shifts the cellular balance towards survival. Furthermore, Rasagiline can prevent the collapse of the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway, thereby inhibiting the release of cytochrome c and subsequent activation of caspase-3.[4][5][6] The propargyl moiety of Rasagiline is believed to be crucial for its neuroprotective activity.[1][5] Studies also indicate the involvement of the Akt/Nrf2 signaling pathway in Rasagiline-mediated neuroprotection.[7]
References
- 1. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idiopathic Parkinson Disease | Rasagiline and selegiline modulate mitochondrial homeostasis, intervene apoptosis system and mitigate α-synuclein cytotoxicity in disease-modifying therapy for Parkinson’s disease | springermedicine.com [springermedicine.com]
- 4. Mechanisms of anti-apoptotic activity of of rasagiline ( Agilect ) [rasagiline.com]
- 5. Bcl-2, PKC and proteasome-ubiquitin complex activations are essential to neuroprotective/ anti-apoptotic activity of rasagiline ( Agilect ) [rasagiline.com]
- 6. Rasagiline prevents apoptosis induced by PK11195, a ligand of the outer membrane translocator protein (18 kDa), in SH-SY5Y cells through suppression of cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunohistochemistry Protocol for Brain Tissue Following (Rac)-Rasagiline Administration
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing immunohistochemistry (IHC) on brain tissue from subjects administered (Rac)-Rasagiline. It is designed to guide the investigation of the neuroprotective and symptomatic effects of Rasagiline by targeting key protein markers involved in its mechanism of action.
Introduction and Application
This compound is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1][2] Its primary mechanism involves inhibiting MAO-B, which reduces the breakdown of dopamine and thereby increases its availability in the striatum, alleviating motor symptoms.[2][3][4] Beyond its symptomatic effects, Rasagiline has demonstrated significant neuroprotective properties that are independent of MAO-B inhibition.[5][6] These effects are attributed to the propargylamine moiety within its structure, which helps protect mitochondrial viability and activates pro-survival signaling pathways.[6][7]
Immunohistochemistry (IHC) is an essential technique for visualizing the cellular and subcellular effects of Rasagiline within the brain. It allows for the qualitative and quantitative assessment of specific protein expression and localization, providing critical insights into the drug's impact on dopaminergic neuron health, neuroinflammation, apoptosis, and synaptic plasticity. This protocol outlines the necessary steps to successfully perform IHC for key protein targets modulated by Rasagiline administration.
Rasagiline's Mechanism of Action: Key Signaling Pathways
Rasagiline exerts its effects through two primary pathways. The first is the well-established inhibition of MAO-B, which increases dopaminergic tone. The second involves multiple neuroprotective signaling cascades that promote cell survival and resilience. Studies have shown that Rasagiline activates the Akt/Nrf2 redox-signaling pathway, leading to the upregulation of antioxidant enzymes.[8][9] It also induces the expression of anti-apoptotic proteins like Bcl-2 and pro-survival neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[5][7][10] Furthermore, Rasagiline has been shown to reduce the expression of α-synuclein, a protein implicated in the pathology of synucleinopathies like Parkinson's disease.[8][11][12]
Caption: Signaling pathways modulated by this compound administration.
Experimental Workflow
The overall workflow for IHC analysis of brain tissue involves several critical stages, from tissue collection to final data interpretation. Each step must be carefully optimized to ensure high-quality, reproducible results. The process begins with transcardial perfusion to fix the tissue while preserving its morphology and antigenic sites, followed by sectioning, staining, and microscopic analysis.
Caption: General experimental workflow for brain tissue immunohistochemistry.
Detailed Experimental Protocols
This section provides a comprehensive, step-by-step protocol for free-floating IHC on 30-40 µm brain sections.
Tissue Preparation: Perfusion and Fixation
Proper tissue fixation is crucial for preserving morphology and antigenicity. Transcardial perfusion is the recommended method.[13][14][15]
-
Anesthesia: Deeply anesthetize the animal according to approved institutional protocols. Confirm lack of pedal reflex.
-
Perfusion Setup: Secure the animal and expose the thoracic cavity to access the heart.
-
Saline Flush: Insert a perfusion needle into the left ventricle and make a small incision in the right atrium to allow fluid outflow. Perfuse with ice-cold Phosphate Buffered Saline (PBS) at a constant, moderate speed until the liver and extremities are pale and the outflow is clear.[13]
-
Fixative Perfusion: Switch from PBS to ice-cold 4% Paraformaldehyde (PFA) in PBS. Perfuse until the animal's body becomes rigid.[16]
-
Brain Extraction: Carefully dissect and remove the brain.
-
Post-Fixation: Immerse the brain in 4% PFA at 4°C overnight.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C. Allow the brain to equilibrate until it sinks (typically 24-48 hours).[16] This step is critical for preventing ice crystal formation during freezing.
Sectioning
-
Freezing: Mount the cryoprotected brain onto a cryostat chuck using an embedding medium (e.g., OCT).
-
Sectioning: Cut coronal or sagittal sections at a thickness of 30-40 µm.[16][17]
-
Collection: Collect the free-floating sections in a multi-well plate containing PBS or a cryoprotectant solution for storage at -20°C.
Immunohistochemical Staining Protocol
This protocol is optimized for chromogenic detection using 3,3'-Diaminobenzidine (DAB).
-
Washing: Wash sections three times for 5-10 minutes each in PBS to remove the storage solution.[17]
-
Endogenous Peroxidase Quenching: To prevent non-specific background staining from endogenous peroxidases, incubate the sections in a solution of 1% hydrogen peroxide (H₂O₂) in PBS for 15-30 minutes at room temperature.[16][18]
-
Washing: Wash sections three times for 5 minutes each in PBS.
-
Permeabilization and Blocking:
-
To allow antibodies to access intracellular antigens, permeabilize the tissue.[19]
-
To block non-specific antibody binding sites, incubate sections for 1-2 hours at room temperature in a blocking buffer. A common buffer is PBS containing 0.3% Triton X-100 (for permeabilization) and 5-10% normal serum (from the same species as the secondary antibody, e.g., normal goat serum).[16][20]
-
-
Primary Antibody Incubation:
-
Washing: The following day, wash the sections extensively (e.g., three times for 10-15 minutes each) in PBS with 0.1% Triton X-100 (PBS-T) to remove unbound primary antibody.[20]
-
Secondary Antibody Incubation:
-
Washing: Wash sections three times for 10 minutes each in PBS-T.
-
Signal Amplification (ABC Method):
-
Incubate sections in an Avidin-Biotin Complex (ABC) reagent, prepared according to the manufacturer's instructions, for 30-60 minutes at room temperature.[23]
-
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Chromogenic Detection:
-
Prepare a DAB substrate solution immediately before use.[24][25]
-
Incubate sections in the DAB solution until the desired brown reaction product develops. Monitor this step under a microscope to avoid overstaining (typically 1-10 minutes).[26]
-
Caution: DAB is a potential carcinogen and should be handled with appropriate safety precautions.[26]
-
-
Reaction Termination: Stop the reaction by washing the sections thoroughly in PBS.
-
Mounting, Dehydration, and Coverslipping:
Data Presentation
Quantitative data, including antibody dilutions and protocol timings, are crucial for reproducibility. The following tables provide recommended starting points for optimization.
Table 1: Recommended Primary Antibodies for Studying Rasagiline Effects
| Target Protein | Function / Pathway | Typical Starting Dilution | Reference |
| Tyrosine Hydroxylase (TH) | Dopaminergic neuron marker | 1:500 - 1:2000 | [16][28] |
| Phospho-Akt (p-Akt) | Pro-survival signaling | 1:200 - 1:1000 | [8][9] |
| Nrf2 | Antioxidant response transcription factor | 1:250 - 1:1000 | [8][9] |
| Bcl-2 | Anti-apoptotic protein | 1:200 - 1:500 | [5][7] |
| BDNF | Neurotrophic factor | 1:200 - 1:500 | [10][29] |
| α-synuclein | Aggregation-prone protein in PD | 1:500 - 1:2000 | [11][12] |
| Iba-1 | Microglia marker (neuroinflammation) | 1:500 - 1:1000 | [22] |
| GFAP | Astrocyte marker (neuroinflammation) | 1:500 - 1:2000 | [20] |
Table 2: Example IHC Protocol Timings and Reagent Concentrations
| Step | Reagent | Concentration | Duration | Temperature |
| Peroxidase Quench | Hydrogen Peroxide in PBS | 1% | 15-30 min | Room Temp |
| Blocking/Permeabilization | Normal Serum + Triton X-100 in PBS | 5-10% Serum, 0.3% Triton | 1-2 hours | Room Temp |
| Primary Antibody | See Table 1 | Varies | Overnight (16-24h) | 4°C |
| Secondary Antibody | Biotinylated IgG | 1:200 - 1:1000 | 1-2 hours | Room Temp |
| Signal Amplification | ABC Reagent | Per manufacturer | 30-60 min | Room Temp |
| Detection | DAB Substrate Kit | Per manufacturer | 1-10 min | Room Temp |
| Counterstain (Optional) | Hematoxylin or Methyl Green | Standard | 1-2 min | Room Temp |
References
- 1. Rasagiline - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 3. Rasagiline (Azilect): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rasagiline promotes regeneration of substantia nigra dopaminergic neurons in post-MPTP-induced Parkinsonism via activation of tyrosine kinase receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. Intracardiac perfusion and brain fixation for immunohistochemistry [protocols.io]
- 14. Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of perfusion fixation for improved neuropathologic examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Automated Cell Detection Method for TH-positive Dopaminergic Neurons in a Mouse Model of Parkinson’s Disease Using Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunohistochemistry (IHC) protocol [hellobio.com]
- 18. Chromogenic IHC Staining Protocol of Paraffin-embedded Tissue: R&D Systems [rndsystems.com]
- 19. researchgate.net [researchgate.net]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. docs.abcam.com [docs.abcam.com]
- 22. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 24. Protocol for DAB Peroxidase Substrate Solution (Brown) - IHC WORLD [ihcworld.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 27. Immunohistochemistry Protocol for Dopamine Receptor D1 Antibody (NLS44): Novus Biologicals [novusbio.com]
- 28. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 29. Effect of long-term treatment with rasagiline on cognitive deficits and related molecular cascades in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in (Rac)-Rasagiline neuroprotection assays
Welcome to the technical support center for (Rac)-Rasagiline neuroprotection assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and inconsistencies encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in in vitro neuroprotection assays?
A1: The optimal concentration of this compound can vary significantly depending on the cell line, the nature of the neurotoxic insult, and the experimental endpoint. Preclinical studies frequently report neuroprotective effects in the low micromolar to nanomolar range. For instance, in PC12 cells subjected to oxygen-glucose deprivation, a dose-dependent neuroprotection of 20-80% was observed with concentrations between 3-10 µM.[1][2] In SH-SY5Y cells, concentrations as low as 10⁻⁷ to 10⁻¹⁰ M have been shown to increase the expression of neurotrophic factors.[3] It is crucial to perform a dose-response curve for your specific experimental model to determine the optimal concentration.
Q2: Why am I observing inconsistent or no neuroprotective effect with Rasagiline?
A2: Inconsistent results can stem from several factors. One key reason is that Rasagiline's neuroprotective mechanisms are multifaceted, involving both monoamine oxidase B (MAO-B) inhibition and independent anti-apoptotic and pro-survival signaling pathways.[3][4] The dominance of one mechanism over another can be influenced by the specific experimental conditions. Additionally, the severity of the neurotoxic insult is critical; if the toxicity is too high, it may overwhelm the protective capacity of Rasagiline.[5] Other factors include the stability of Rasagiline in your culture medium, the specific cell line and its passage number, and the choice of endpoint assay.
Q3: Is the neuroprotective effect of Rasagiline solely due to its MAO-B inhibitory activity?
A3: No, numerous studies have shown that the neuroprotective effects of Rasagiline are, to a large extent, independent of its MAO-B inhibitory activity.[3][4] This is supported by the fact that its S-enantiomer, which is a much weaker MAO-B inhibitor, also exhibits neuroprotective properties.[4][6] The propargylamine moiety of the Rasagiline molecule is believed to be crucial for these non-MAO-B-related effects, which include the regulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-survival signaling pathways.[4]
Q4: What are some common pitfalls when using MTT assays to measure neuroprotection?
A4: While widely used, the MTT assay has several limitations that can lead to inconsistent results. The assay measures metabolic activity, which may not always directly correlate with cell viability.[7][8] Factors such as changes in cell metabolism due to the experimental treatment, the concentration of the MTT reagent itself, and interference from components in the culture media can all affect the outcome.[7][9] It is advisable to corroborate MTT assay results with other methods that measure different aspects of cell health, such as LDH release (measuring membrane integrity) or TUNEL staining (measuring apoptosis).[10][11]
Q5: How stable is Rasagiline in cell culture medium?
A5: Rasagiline mesylate is a white to off-white crystalline powder that is freely soluble in water and generally stable.[12] However, the stability in complex cell culture media over extended incubation periods can be a concern. It is recommended to prepare fresh solutions of Rasagiline for each experiment. If experiments run for multiple days, consider replenishing the Rasagiline-containing medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells/plates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding. Allow cells to settle evenly before incubation. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS to maintain humidity. | |
| Inconsistent neurotoxin activity. | Prepare fresh neurotoxin solutions for each experiment and validate their potency. | |
| No neuroprotective effect observed | Sub-optimal Rasagiline concentration. | Perform a dose-response curve to identify the optimal neuroprotective concentration for your specific model.[5] |
| Overwhelming neurotoxicity. | Optimize the concentration of the neurotoxin to induce a moderate level of cell death (e.g., 30-50%), providing a window for observing neuroprotection.[5] | |
| Inappropriate timing of Rasagiline treatment. | Test different pre-treatment and co-treatment paradigms to determine the most effective timing for your model. | |
| Lower than expected neuroprotection | Degradation of Rasagiline. | Prepare fresh Rasagiline solutions for each experiment from a validated stock. |
| Cell line variability. | Use cells with a low passage number and ensure consistent culture conditions. | |
| Choice of endpoint assay. | Consider using multiple assays that measure different aspects of cell health (e.g., apoptosis, necrosis, metabolic activity) to get a comprehensive picture.[10][11] | |
| Inconsistent results in animal models | Variability in MPTP metabolism. | When using MPTP, ensure that Rasagiline administration does not interfere with the metabolism of MPTP to its active toxic form, MPP+. This can be checked by measuring striatal MPP+ levels.[13] |
| Stress-induced behavioral changes. | Acclimatize animals to the experimental procedures and handling to minimize stress, which can affect behavioral outcomes.[5] | |
| Subjectivity in behavioral scoring. | Use blinded observers for behavioral assessments and employ automated systems where possible to reduce bias. |
Experimental Protocols
In Vitro Neuroprotection Assay using SH-SY5Y Cells and 6-OHDA
-
Cell Seeding: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow the cells to adhere and grow for 24 hours.
-
Rasagiline Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 2-24 hours) before inducing toxicity. Include a vehicle control group.
-
Neurotoxin Challenge: Induce neurotoxicity by adding a pre-determined optimal concentration of 6-hydroxydopamine (6-OHDA) to the wells.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Viability Assessment: After incubation, assess cell viability using a suitable assay, such as the MTT assay or LDH release assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the cell viability data to the control group (untreated with 6-OHDA or Rasagiline). Compare the viability of cells treated with Rasagiline and 6-OHDA to those treated with 6-OHDA alone to determine the neuroprotective effect.
In Vivo Neuroprotection Assay using the MPTP Mouse Model
-
Animal Model: Use a mouse strain known to be sensitive to MPTP (e.g., C57BL/6).
-
Rasagiline Treatment: Administer this compound (e.g., 0.3-1 mg/kg/day) or vehicle control via a suitable route (e.g., intraperitoneal injection, oral gavage) for a pre-determined period before and/or during MPTP administration.[6]
-
MPTP Administration: Induce Parkinsonism by administering MPTP using an established regimen (e.g., sub-acute or chronic injections).[13][14] Ensure all safety protocols for handling MPTP are strictly followed.
-
Behavioral Testing: At a specified time point after the final MPTP injection, conduct a battery of behavioral tests to assess motor function (e.g., rotarod, pole test) and olfactory function (e.g., odor detection test).[15][16]
-
Neurochemical Analysis: Following behavioral testing, euthanize the animals and harvest brain tissue (striatum and substantia nigra). Analyze dopamine and its metabolite levels using HPLC.
-
Immunohistochemistry: Process brain sections for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Data Analysis: Compare the behavioral scores, neurochemical levels, and TH-positive cell counts between the different treatment groups.
Signaling Pathways and Workflows
Caption: Signaling pathways in Rasagiline-mediated neuroprotection.
Caption: In vitro neuroprotection assay experimental workflow.
References
- 1. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Neuroprotective effect of rasagiline, a monoamine oxidase-B inhibitor, on spontaneous cell degeneration in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Neuroprotective Effects of Rasagiline and Aminoindan with Selegiline on Dexamethasone-Induced Brain Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rasagiline Ameliorates Olfactory Deficits in an Alpha-Synuclein Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rasagiline ameliorates olfactory deficits in an alpha-synuclein mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-Rasagiline Interference in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by (Rac)-Rasagiline in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is compound interference in fluorescence assays?
A1: Compound interference in fluorescence assays occurs when a test compound, such as this compound, has intrinsic optical properties that affect the fluorescence signal, leading to misleading results. This interference can manifest as either an increase (false positive) or a decrease (false negative) in the measured fluorescence, independent of the compound's biological activity on the target. The two primary mechanisms of interference are autofluorescence and fluorescence quenching.[1][2]
Q2: Can this compound exhibit autofluorescence?
A2: Yes. This compound has been shown to possess intrinsic fluorescence. An HPLC method with fluorescence detection uses an excitation wavelength of 210 nm and detects emission at 288 nm.[3] While these wavelengths are in the ultraviolet spectrum, the compound may have broader excitation and emission profiles that could overlap with assays using near-UV or blue-light fluorophores, potentially causing autofluorescence and leading to a false-positive signal.
Q3: How can this compound cause fluorescence quenching?
A3: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This compound can cause quenching through mechanisms like the inner filter effect, where it absorbs the excitation or emission light of the fluorophore. This is more likely if the absorbance spectrum of rasagiline overlaps with the spectral properties of the assay's fluorophore. This can lead to a false-negative result or an overestimation of the compound's inhibitory activity.
Q4: What are the initial steps to determine if this compound is interfering with my assay?
A4: The first step is to run a set of control experiments. A crucial control is a "no-target" or "no-enzyme" assay. In this setup, you measure the fluorescent signal in the presence of this compound and all other assay components except for the biological target (e.g., enzyme, receptor).[2] A change in signal that correlates with the concentration of rasagiline strongly suggests interference.
Q5: What are some general strategies to minimize interference from this compound?
A5: Several strategies can be employed:
-
Run compound-only controls: Measure the fluorescence of this compound in the assay buffer at the concentrations you plan to test to quantify its autofluorescence.
-
Perform spectral scans: Determine the full excitation and emission spectra of this compound to identify potential overlaps with your assay's fluorophore.
-
Red-shift your assay: If there is significant spectral overlap, switch to a fluorophore with longer excitation and emission wavelengths (red-shifted dyes) to move away from the potential interference range of rasagiline.[4][5]
-
Adjust compound concentration: If possible, use the lowest effective concentration of this compound to minimize its optical effects.
-
Consider Time-Resolved Fluorescence (TRF): TRF assays can help reduce interference from short-lived autofluorescence of small molecules.[6]
Troubleshooting Guides
Problem 1: Unexpectedly high fluorescence signal in the presence of this compound.
Potential Cause: Autofluorescence of this compound at the assay's wavelengths.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high fluorescence signals.
Experimental Protocol: Assessing Autofluorescence
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer, covering the concentration range used in your main experiment.
-
Dispense the dilutions into the wells of a microplate (the same type used for the primary assay). Include "buffer only" wells as a blank.
-
Set the fluorescence reader to the excitation and emission wavelengths of your primary assay's fluorophore.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Problem 2: Unexpectedly low fluorescence signal in the presence of this compound.
Potential Cause: Fluorescence quenching or inner filter effect by this compound.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-Rasagiline Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (Rac)-Rasagiline in aqueous solutions.
Troubleshooting Guides & FAQs
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: Degradation of this compound in aqueous solutions is primarily caused by exposure to several factors:
-
pH: Rasagiline is susceptible to both acid and base-catalyzed hydrolysis. Extreme pH values will accelerate its degradation.
-
Oxidation: The presence of oxidizing agents, including dissolved oxygen, can lead to oxidative degradation of the molecule.[1]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Temperature: Elevated temperatures accelerate the rate of all degradation pathways.
-
Metal Ions: Trace metal ions can catalyze oxidative degradation.
Q2: What is the optimal pH range for maintaining the stability of a this compound aqueous solution?
A2: Based on available data, a pH range of 3.5 to 7.0 is recommended to enhance the stability of rasagiline in aqueous solutions.[2] One study noted that a 1% aqueous solution of stable rasagiline acid addition salts exhibited a pH within this range.[2] For analytical purposes, a mobile phase with a pH of 3.0 has been used, suggesting short-term stability at this acidic pH.[3] However, for storage, a less acidic to neutral pH is advisable to minimize acid-catalyzed hydrolysis.
Q3: How can I prevent oxidative degradation of my this compound solution?
A3: To prevent oxidative degradation, consider the following measures:
-
Use of Antioxidants: While specific studies on antioxidants for rasagiline solutions are limited, the use of common laboratory antioxidants can be explored. Rasagiline itself has been noted to possess antioxidant properties by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.[4][5]
-
Degassing Solvents: Preparing your aqueous solution with deaerated water (e.g., by sparging with an inert gas like nitrogen or argon, or by sonication) can reduce the concentration of dissolved oxygen, a key oxidizing agent.
-
Use of Chelating Agents: To mitigate catalysis of oxidation by metal ions, consider adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to your solution. Chelating agents sequester metal ions, rendering them unable to participate in redox reactions.[6][7]
Q4: What are the best practices for storing aqueous solutions of this compound?
A4: For optimal stability, store your this compound aqueous solutions under the following conditions:
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C). Avoid freezing and repeated freeze-thaw cycles.
-
Light: Protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.
-
Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like nitrogen or argon before sealing the container.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Rasagiline Mesylate
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours | Significant degradation | [1] |
| 2 N HCl, refluxed at 60°C for 30 minutes | Significant degradation | ||
| Base Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | Significant degradation | [1] |
| 2 N NaOH, refluxed at 60°C for 30 minutes | Significant degradation | ||
| Oxidation | 3% H₂O₂ at 80°C for 2 hours | Significant degradation | [1] |
| 20% H₂O₂, kept at 60°C for 30 minutes | Significant degradation | ||
| Thermal Degradation | 60°C for 12 hours (as powder) | Degradation observed | |
| 70°C for 10 minutes (in water) | Degradation observed | ||
| Photodegradation | Exposure to UV light for 24 hours (as powder) | Degradation observed | |
| Maintained at 25°C for 24 hours (in water) | Degradation observed | [8] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution for In Vitro Experiments
This protocol provides a general guideline for preparing a more stable aqueous solution of this compound for research purposes.
Materials:
-
This compound (or its salt, e.g., mesylate)
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Buffer system (e.g., phosphate buffer or citrate buffer)
-
pH meter
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials
Procedure:
-
Solvent Preparation: Deaerate the high-purity water by sparging with an inert gas for at least 15-20 minutes to remove dissolved oxygen.
-
Buffer Preparation: Prepare the desired buffer (e.g., 10 mM phosphate buffer) using the deaerated water. Adjust the pH to the desired value within the 3.5-7.0 range. A pH of around 6-7 is a good starting point for general use.
-
Dissolution of this compound: Accurately weigh the required amount of this compound and dissolve it in the prepared buffer solution. Gentle vortexing or sonication can be used to aid dissolution.
-
Final pH Check: After dissolution, verify the pH of the final solution and adjust if necessary.
-
Storage: Aliquot the solution into amber glass vials. Before sealing, flush the headspace of the vial with an inert gas. Store the vials at 2-8 °C and protected from light.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of your this compound solution under specific stress conditions.
Materials:
-
This compound solution prepared as described in Protocol 1.
-
Hydrochloric acid (HCl) solution (e.g., 1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven or water bath
-
UV lamp
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 210 nm or 268 nm)
Procedure:
-
Sample Preparation: Prepare multiple aliquots of your this compound solution.
-
Stress Conditions:
-
Acid Hydrolysis: To one aliquot, add HCl to a final concentration of 0.1 N. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 N. Incubate under the same conditions as the acid hydrolysis sample.
-
Oxidation: To a third aliquot, add H₂O₂ to a final concentration of 3%. Incubate under the same conditions.
-
Thermal Degradation: Place an aliquot in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot to a UV lamp for a defined period. Keep a control sample wrapped in foil to serve as a dark control.
-
-
Sample Analysis: At each time point, withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by HPLC to determine the remaining concentration of this compound and to observe the formation of any degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.
Visualizations
Caption: Major factors contributing to the degradation of this compound in aqueous solutions.
Caption: Recommended workflow for the preparation and storage of stable this compound aqueous solutions.
References
- 1. EP2389927A1 - Pharmaceutical formulations of rasagiline - Google Patents [patents.google.com]
- 2. WO2011121607A2 - Rasagiline and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 3. Study of stress degradation behavior of rasagiline mesylate under hydrolytic conditions by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metal chelating agents: Topics by Science.gov [science.gov]
- 7. Chelating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Addressing solubility issues of (Rac)-Rasagiline for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of (Rac)-Rasagiline for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common form of Rasagiline used in research, and what are its general solubility characteristics?
A1: The most commonly used form is Rasagiline Mesylate. It is a white to off-white powder that is freely soluble in water and ethanol.[1] The racemate, this compound, is also used in research. While specific solubility data for the racemate is less common in literature, the physicochemical properties are expected to be similar to the individual enantiomers.
Q2: I am observing precipitation of this compound in my aqueous vehicle. What could be the cause?
A2: Several factors could contribute to the precipitation of this compound in an aqueous vehicle:
-
pH of the solution: The solubility of Rasagiline Mesylate is pH-dependent.[2] Changes in the pH of your vehicle could lead to decreased solubility.
-
Use of the free base: If you are using the this compound free base, it has significantly lower aqueous solubility compared to the mesylate salt.[3]
-
Concentration: You may be exceeding the solubility limit of this compound in your chosen vehicle.
-
Temperature: A decrease in temperature can reduce the solubility of the compound.
-
Interactions with other components: Other components in your vehicle could be interacting with the this compound, leading to precipitation.
Q3: What are some recommended solvents for dissolving this compound for in vivo use?
A3: For oral gavage, aqueous vehicles are often preferred. Given the high water solubility of Rasagiline Mesylate, sterile water or saline can be suitable. One study reported using 0.5% methyl cellulose as a vehicle for a Rasagiline formulation in mice.[4] For other routes of administration or if using the free base, co-solvents may be necessary. Rasagiline (free base) is soluble in ethanol and DMSO.[3] However, the toxicity of the solvent at the required concentration for your study must be considered.
Q4: Can I use co-solvents to improve the solubility of this compound? What are the potential concerns?
A4: Yes, co-solvents can be used to enhance solubility. Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol. However, it is crucial to consider the potential toxicity and physiological effects of the co-solvent, especially for in vivo studies. The concentration of the co-solvent should be kept to a minimum and be within established safety limits for the animal model being used.
Troubleshooting Guide
Issue: Precipitation of this compound in the prepared formulation.
| Possible Cause | Troubleshooting Step |
| pH is not optimal | Measure the pH of your formulation. Adjust the pH to a range where Rasagiline Mesylate is known to be more soluble. Literature suggests that solubility increases with a rise in pH for the mesylate salt.[2] |
| Incorrect form of Rasagiline used | Verify whether you are using the mesylate salt or the free base. The free base has lower aqueous solubility.[3] If using the free base, consider switching to the mesylate salt or preparing a salt form in situ by adding a suitable acid. |
| Concentration is too high | Refer to the solubility data tables below. Ensure your desired concentration does not exceed the solubility limit in the chosen vehicle. If a higher concentration is needed, consider using a different vehicle or a co-solvent system. |
| Low temperature | Prepare and store the formulation at a controlled room temperature. If the experiment allows, gentle warming and sonication can help in dissolving the compound. |
| Vehicle incompatibility | If using a complex vehicle, simplify it to identify the component causing precipitation. Start with a simple vehicle like saline or water and add components one by one. |
Data Presentation
Table 1: Solubility of Rasagiline Mesylate
| Solvent | Solubility | Notes |
| Water | Freely soluble[1] | One source indicates a solubility of 26.73 mg/mL. Another patent suggests a much higher solubility of approximately 617 mg/mL at 25°C.[5] |
| Ethanol | Freely soluble[1] | - |
| Methanol | Freely soluble | - |
| Isopropanol | Sparingly soluble | - |
| DMSO | 26.73 mg/mL | - |
| pH-dependent | Solubility is pH-dependent, increasing with a rise in pH.[2] | Least soluble in distilled water.[2] |
Table 2: Solubility of Rasagiline (Free Base)
| Solvent | Solubility | Notes |
| Aqueous Buffers | Sparingly soluble | Approximately 0.10 mg/mL in a 1:9 solution of ethanol:PBS (pH 7.2).[3] |
| Ethanol | ~10 mg/mL[3] | - |
| DMSO | ~10 mg/mL[3] | - |
| Dimethyl formamide (DMF) | ~3 mg/mL[3] | - |
Experimental Protocols
Protocol: Preparation of this compound Mesylate Solution for Oral Gavage in Mice
This protocol provides a general guideline. Researchers should optimize the formulation based on their specific experimental needs and animal model.
Materials:
-
This compound Mesylate powder
-
Vehicle: Sterile 0.5% (w/v) methylcellulose in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
pH meter
Procedure:
-
Calculate the required amount of this compound Mesylate and vehicle. The volume for oral gavage in mice should typically not exceed 10 mL/kg of body weight.[6]
-
Prepare the 0.5% methylcellulose vehicle. Slowly add the methylcellulose powder to the sterile water while continuously stirring or vortexing to prevent clumping.
-
Weigh the this compound Mesylate accurately.
-
Dissolve the this compound Mesylate in the vehicle. Gradually add the weighed powder to the prepared vehicle in a sterile conical tube. Vortex thoroughly after each addition.
-
Ensure complete dissolution. If necessary, use a sonicating water bath for a short period to aid dissolution. Visually inspect the solution for any undissolved particles.
-
Measure and adjust the pH (optional but recommended). Check the pH of the final solution. If necessary, adjust it to a neutral or slightly acidic pH using sterile, dilute HCl or NaOH. Be aware that significant pH changes can affect solubility.
-
Store the solution appropriately. If not used immediately, store the solution as recommended by the manufacturer, typically protected from light. For aqueous solutions of Rasagiline, it is often recommended not to store them for more than one day.[3]
Visualizations
Signaling Pathways
The neuroprotective effects of Rasagiline are attributed to several mechanisms, including the inhibition of monoamine oxidase B (MAO-B) and the modulation of cell survival pathways.
Caption: Irreversible inhibition of MAO-B by this compound, leading to increased dopamine levels.
Caption: Neuroprotective signaling pathways modulated by this compound.
Experimental Workflow
Caption: General workflow for in vivo studies with this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2389927A1 - Pharmaceutical formulations of rasagiline - Google Patents [patents.google.com]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
Identifying and minimizing experimental artifacts with (Rac)-Rasagiline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Rasagiline.
Troubleshooting Guides
Issue 1: High Variability or Inconsistent Results in Cell Culture Experiments
Q1: My in vitro experiments with Rasagiline show high variability between replicates. What could be the cause?
A1: Several factors can contribute to variability in cell culture experiments with Rasagiline:
-
Compound Stability: Ensure that your stock solutions of Rasagiline are properly stored and have not degraded. It is recommended to prepare fresh dilutions for each experiment from a frozen stock.
-
Cell Health and Density: Inconsistent cell density or poor cell health can significantly impact the cellular response to Rasagiline. Ensure uniform cell seeding and monitor cell viability throughout the experiment.
-
Metabolism of Rasagiline: Rasagiline is metabolized by cytochrome P450 enzymes, primarily CYP1A2.[1][2] The expression of these enzymes can vary between cell lines and even with passage number, leading to inconsistent effective concentrations of Rasagiline.
-
Off-Target Effects: While Rasagiline is a selective MAO-B inhibitor, at higher concentrations, it may have off-target effects that can contribute to variability.[3] It is crucial to perform dose-response experiments to identify the optimal concentration range for your specific cell model.
Q2: I am not observing the expected neuroprotective effects of Rasagiline in my neuronal cell line.
A2: If you are not seeing the anticipated neuroprotective effects, consider the following:
-
Appropriate Insult Model: The neuroprotective effects of Rasagiline have been demonstrated in various models of neuronal damage, such as oxygen-glucose deprivation (OGD).[4][5] Ensure that the insult you are using is relevant to the pathways modulated by Rasagiline.
-
Concentration and Treatment Duration: The effective concentration of Rasagiline can be cell-type specific. Studies have shown neuroprotective effects in PC12 cells at concentrations of 1-10 µM.[4] A recent study demonstrated that 10 µM rasagiline significantly decreased necrotic cell death in PC12 cells exposed to OGD.[4][5] Optimize the concentration and duration of Rasagiline treatment for your experimental system.
-
MAO-B Expression: Confirm that your cell line expresses MAO-B, the primary target of Rasagiline. The neuroprotective effects of Rasagiline can be both dependent and independent of MAO-B inhibition.[1][6]
-
Signaling Pathway Activation: The neuroprotective effects of Rasagiline are associated with the activation of pro-survival signaling pathways, such as the Akt/Nrf2 pathway, and the upregulation of anti-apoptotic proteins like Bcl-2.[4][7] You may need to assess the activation of these pathways in your model system.
Issue 2: Unexpected Pharmacological or Behavioral Effects in Animal Models
Q3: My animal study is showing unexpected side effects or a lack of efficacy with Rasagiline.
A3: In vivo studies can be complex. Here are some potential reasons for unexpected outcomes:
-
Metabolism and Bioavailability: Rasagiline has an oral bioavailability of about 36% and is extensively metabolized in the liver.[2][8] The pharmacokinetic profile can be influenced by the animal species and strain. Ensure you are using an appropriate dose and route of administration for your model.
-
Drug Interactions: Rasagiline can interact with other compounds. For example, co-administration with certain antidepressants can increase the risk of serotonin syndrome.[3] Carefully review all administered substances for potential interactions.
-
Dose-Dependent Effects: Clinical studies in Parkinson's disease patients have shown different outcomes at 1 mg versus 2 mg doses, suggesting that the effects of Rasagiline may not be linear with dose.[9][10] This could translate to non-linear dose-responses in animal models as well.
-
Metabolites: The major metabolite of Rasagiline is 1-aminoindan, which is not an amphetamine derivative and has its own potential therapeutic effects.[1][2] Consider the potential contribution of metabolites to the observed effects.
Frequently Asked Questions (FAQs)
Q4: What is the primary mechanism of action of Rasagiline?
A4: Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[1][11] By inhibiting MAO-B, Rasagiline prevents the breakdown of dopamine in the brain, leading to increased dopamine levels.[7][11] This is its primary mechanism for symptomatic relief in Parkinson's disease.
Q5: Does Rasagiline have effects beyond MAO-B inhibition?
A5: Yes, Rasagiline possesses neuroprotective properties that are independent of its MAO-B inhibitory activity.[1][6] These effects are attributed to the propargylamine moiety in its structure and involve the modulation of cell survival pathways, including the upregulation of anti-apoptotic proteins like Bcl-2 and activation of the Akt/Nrf2 signaling pathway.[4][6][7]
Q6: What are the known metabolites of Rasagiline?
A6: Rasagiline is primarily metabolized by the cytochrome P450 system, with CYP1A2 being the major enzyme involved.[1][2][8] The major metabolite is 1-aminoindan (AI).[1][12] Other identified metabolites include 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-AI).[12] Unlike the MAO-B inhibitor selegiline, Rasagiline is not metabolized to amphetamine-like substances.[1][6]
Q7: Are there concerns about the "cheese effect" with Rasagiline?
A7: At therapeutic doses, Rasagiline is selective for MAO-B and does not significantly inhibit MAO-A, the enzyme responsible for the breakdown of tyramine from foods.[1] Therefore, the risk of a hypertensive crisis, known as the "cheese effect," is minimal when taking the recommended dose.[2] However, at higher than recommended doses, selectivity may be lost, increasing this risk.[3]
Q8: What are common adverse effects reported in clinical trials that might be relevant for experimental observations?
A8: Common adverse effects reported in clinical trials include headache, dizziness, nausea, and insomnia.[3][13] In some cases, hallucinations and orthostatic hypotension have been observed.[3] These clinical findings can be useful to consider when designing and interpreting animal behavior studies. A post-marketing surveillance study in Japan reported dyskinesia, orthostatic hypotension, and hallucinations as common adverse drug reactions.[14]
Data Presentation
Table 1: Pharmacokinetic Parameters of Rasagiline in Humans
| Parameter | Value | Reference |
| Oral Bioavailability | ~36% | [8][15] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | [2][16] |
| Half-life (t1/2) | 1.5 - 3.5 hours | [2][16] |
| Major Metabolizing Enzyme | Cytochrome P450 1A2 (CYP1A2) | [1][2] |
| Major Metabolite | 1-aminoindan | [1][17] |
Table 2: Effective Concentrations of Rasagiline in In Vitro Neuroprotection Studies
| Cell Line | Insult | Effective Concentration | Observed Effect | Reference |
| PC12 | Oxygen-Glucose Deprivation (OGD) | 1, 5, 10 µM | Increased cell viability, reduced apoptosis | [4] |
| PC12 | OGD | 10 µM | 33% decrease in necrotic cell death (LDH release) | [4][5] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)
This protocol is based on methodologies used in studies with PC12 cells.[4][5]
-
Cell Seeding: Plate PC12 cells on appropriate culture plates (e.g., 12-well plates at a density of 1 x 10^5 cells/well).[4] For differentiation, treat cells with nerve growth factor (NGF) for 8-10 days.[4]
-
Rasagiline Pre-treatment: On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of Rasagiline (e.g., 1, 5, 10 µM).
-
OGD Insult:
-
Reoxygenation: After the OGD period, return the cells to a normoxic incubator (95% air, 5% CO2) and replace the medium with glucose-containing culture medium with the same concentrations of Rasagiline for a further period (e.g., 18 hours).[4][5]
-
Assessment of Cell Viability:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of necrotic cell death.[4][5]
-
MTT Assay: Assess cell viability by measuring the metabolic activity of the cells.
-
Apoptosis Assays: Use methods like TUNEL staining or Western blotting for cleaved caspase-3 to measure apoptosis.[5]
-
Protocol 2: Quantification of Rasagiline and its Metabolites in Plasma by LC-MS/MS
This protocol is a summary of the methodology described for clinical pharmacokinetic studies.[12][17]
-
Sample Preparation:
-
To 150 µl of human plasma, add 50 µl of an internal standard working solution (e.g., rasagiline-13C3).[17]
-
Add 100 µl of 0.1 M sodium hydroxide solution.[17]
-
Perform liquid-liquid extraction by adding 600 µl of methyl tert-butyl ether and vortexing for at least 1 minute.[17]
-
Centrifuge the mixture at 3800 g for 10 minutes at 2-8°C.[17]
-
Transfer 450 µl of the supernatant to a new 96-well plate and evaporate to dryness under nitrogen.[17]
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable C18 column for chromatographic separation.[16]
-
Detect and quantify Rasagiline and its metabolites using mass spectrometry in positive ionization mode.[16] The linear range for Rasagiline has been reported as 20.0–20000 pg/ml.[17]
-
Mandatory Visualizations
Caption: Primary mechanism of this compound action.
Caption: Neuroprotective signaling pathways of this compound.
Caption: Workflow for in vitro OGD neuroprotection assay.
References
- 1. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Rasagiline, Parkinson neuroprotection, and delayed-start trials: Still no satisfaction? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurologyonlinejournalclub.com [neurologyonlinejournalclub.com]
- 11. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 12. Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (Rac)-Rasagiline Incubation Time in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (Rac)-Rasagiline in cell culture experiments. Our aim is to help you optimize your experimental protocols and address common challenges to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting incubation time for rasagiline in cell culture?
A typical starting point for rasagiline incubation is 24 to 72 hours.[1][2] The optimal time will depend on the cell type, the concentration of rasagiline used, and the specific endpoint being measured (e.g., cytotoxicity, neuroprotection, or signaling pathway modulation). For cytotoxicity assays in melanoma cell lines, incubations of 72 hours have been reported.[1][2] In studies looking at neuroprotective effects in PC12 cells, incubation times have ranged from 22 to 72 hours.[3]
Q2: How does the mechanism of action of rasagiline influence the choice of incubation time?
Rasagiline has a dual mechanism of action: it's a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) and also exhibits neuroprotective effects independent of MAO-B inhibition.[4][5][6] Shorter incubation times may be sufficient to observe effects related to direct signaling pathway modulation, while longer incubation periods might be necessary to see the downstream consequences of MAO-B inhibition or effects on cell viability and proliferation.[1][7]
Q3: What are the key signaling pathways affected by rasagiline that I should consider when designing my experiment?
Rasagiline is known to modulate several pro-survival and anti-apoptotic signaling pathways. These include the activation of the PI3K/Akt pathway, the tyrosine kinase receptor (Trk) pathway, and protein kinase C (PKC).[4][8][9] It also upregulates anti-apoptotic proteins like Bcl-2 and downregulates pro-apoptotic proteins such as Bax.[4][10] Understanding these pathways can help in selecting appropriate molecular markers to assess rasagiline's effects at different time points.
Q4: Should I be concerned about the stability of rasagiline in my cell culture medium over long incubation periods?
Troubleshooting Guide
Issue 1: No observable effect of rasagiline at the chosen incubation time.
| Possible Cause | Troubleshooting Step |
| Incubation time is too short. | The biological effect you are measuring may require a longer duration to manifest. Perform a time-course experiment, testing a range of incubation times (e.g., 24, 48, 72 hours).[11][12] |
| Rasagiline concentration is too low. | The concentration of rasagiline may be insufficient to elicit a response in your specific cell line. Conduct a dose-response experiment to determine the optimal concentration.[12] |
| Low expression of the target (MAO-B). | Verify the expression level of MAO-B in your cell line, as its presence can influence the cellular response to rasagiline. |
| Cell line is resistant to rasagiline's effects. | Consider testing the compound in a different, more sensitive cell line or using a more sensitive assay to detect subtle changes.[12] |
Issue 2: High variability between replicate wells or experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding. | Ensure a uniform single-cell suspension before seeding and use calibrated pipettes for accurate cell counting and dispensing.[12] |
| Edge effects in the culture plate. | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile medium or PBS.[12] |
| Variations in cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing.[12] |
| Inconsistent incubation times. | Standardize all incubation periods precisely across all experiments to ensure reproducibility.[12] |
Issue 3: Unexpected cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Rasagiline concentration is too high. | High concentrations of rasagiline can induce cytotoxicity.[1] Perform a dose-response curve to identify a non-toxic working concentration for your specific cell line. |
| Solvent (vehicle) toxicity. | Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve rasagiline is not toxic to the cells. Always include a vehicle-only control in your experiments.[11] |
| Cell line is particularly sensitive. | Some cell lines may be more susceptible to the cytotoxic effects of rasagiline. Carefully determine the IC50 value for your cell line. |
Data Presentation
Table 1: Summary of Rasagiline Incubation Times and Concentrations in Various Cell Lines
| Cell Line | Incubation Time (hours) | Rasagiline Concentration | Observed Effect | Reference |
| Melanoma (FM55P, FM55M2, A375, SK-MEL28) | 72 | Up to 200 µg/mL | Anti-proliferative effects, cytotoxicity at higher concentrations | [1] |
| PC12 | 22 | 10 µM | Neuroprotection against oxygen-glucose deprivation | [3] |
| PC12 | Not specified | Not specified | Neuroprotective activities in response to various neurotoxins | [4] |
| SH-SY5Y | Not specified | Not specified | Neuroprotective activity | [10] |
| Melanoma (FM55P, A375) | 72 | IC50 concentrations | Increase in the number of cells in the G0/G1 phase | [2][13] |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Rasagiline using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of rasagiline. Include vehicle-only and untreated controls.
-
Time-Course Incubation: Incubate the plates for different time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours. Subsequently, solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Plot cell viability against the incubation time for each concentration to determine the optimal duration for your desired effect.
Mandatory Visualizations
Caption: Workflow for optimizing rasagiline incubation time.
Caption: Rasagiline's impact on key signaling pathways.
Caption: Decision tree for troubleshooting experiments.
References
- 1. Rasagiline Inhibits Human Melanoma Cell Viability and Interacts Synergistically with Mitoxantrone and Antagonistically with Cisplatin—In Vitro Isobolographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-Parkinson drug rasagiline and its cholinesterase inhibitor derivatives exert neuroprotection unrelated to MAO inhibition in cell culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rasagiline ( Azilect ) activates tyrosine kinase receptor signaling pathway [rasagiline.com]
- 9. researchgate.net [researchgate.net]
- 10. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Effects of (Rac)-Rasagiline and R-Rasagiline
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of racemic rasagiline ((Rac)-Rasagiline) and its R-enantiomer (R-Rasagiline). While both forms of rasagiline are recognized for their therapeutic potential in neurodegenerative diseases, their distinct pharmacological profiles, particularly concerning monoamine oxidase-B (MAO-B) inhibition, warrant a detailed comparative analysis. This document synthesizes experimental data to elucidate their respective mechanisms of action and neuroprotective efficacy.
Executive Summary
R-Rasagiline is a potent, irreversible inhibitor of MAO-B, a key enzyme in the degradation of dopamine. This targeted inhibition is a cornerstone of its symptomatic efficacy in Parkinson's disease. In contrast, this compound is a mixture of the R- and S-enantiomers. The S-enantiomer is a significantly weaker inhibitor of MAO-B.[1] Crucially, extensive research has demonstrated that both the R- and S-enantiomers possess neuroprotective properties that are independent of MAO-B inhibition.[2][3] These effects are attributed to the shared propargylamine moiety and involve the modulation of anti-apoptotic signaling pathways.[2][3]
This guide will delve into the quantitative data from various preclinical models, detail the experimental protocols employed in these studies, and visualize the key signaling pathways implicated in the neuroprotective actions of rasagiline.
Data Presentation: Quantitative Comparison of Neuroprotective Effects
The following tables summarize the key quantitative findings from preclinical studies, offering a comparative view of the neuroprotective efficacy of R-Rasagiline and its S-enantiomer, which serves as a proxy for the non-MAO-B inhibitory effects of this compound.
Table 1: In Vivo Neuroprotection in a Mouse Model of Closed Head Injury
| Parameter | Treatment Group | Dosage | Outcome | Reference |
| Cerebral Edema | R-Rasagiline | 0.2 and 1 mg/kg | ~40-50% reduction (P < 0.01) | [4] |
| S-Rasagiline (TVP1022) | 1 and 2 mg/kg | ~40-50% reduction (P < 0.01) | [4] | |
| Motor Function Recovery | R-Rasagiline | 0.2 and 1 mg/kg | Accelerated recovery | [4] |
| S-Rasagiline (TVP1022) | 1 and 2 mg/kg | Accelerated recovery | [4] | |
| Spatial Memory Recovery | R-Rasagiline | 0.2 and 1 mg/kg | Accelerated recovery | [4] |
| S-Rasagiline (TVP1022) | 1 and 2 mg/kg | Accelerated recovery | [4] |
Table 2: In Vitro Neuronal Survival
| Cell Type | Treatment | Concentration | Outcome | Reference |
| Rat E14 Mesencephalic Dopaminergic Neurons (Serum-primed) | R-Rasagiline | 1-10 µM | Increased survival (p < 0.05) | [5] |
| Rat E14 Mesencephalic Dopaminergic Neurons (Serum-free) | R-Rasagiline | 1-10 µM | Increased survival | [5] |
| Fetal Rat and Human Ventral Mesencephalic Neurons | R-Rasagiline | Not specified | 15-20% more effective than selegiline in increasing neuronal survival | [6] |
Experimental Protocols
Closed Head Injury Model in Mice
Objective: To assess the neuroprotective effects of rasagiline enantiomers against the consequences of traumatic brain injury.
Methodology:
-
Animal Model: Male Sabra mice are utilized for this experimental model.
-
Induction of Injury: A weight-drop device is used to induce a closed head injury in the left hemisphere of anesthetized mice.
-
Drug Administration: R-Rasagiline (0.2 and 1 mg/kg) or S-Rasagiline (TVP1022; 1 and 2 mg/kg) is administered intraperitoneally 5 minutes post-injury.
-
Behavioral Assessments:
-
Motor Function: A neurological severity score is used to assess motor deficits at various time points post-injury.
-
Spatial Memory: The Morris water maze is employed to evaluate cognitive function.
-
-
Histopathological Analysis:
-
Cerebral Edema: The wet/dry weight method is used to quantify brain water content 24 hours after injury.[4]
-
MPTP-Induced Neurotoxicity Model in Mice
Objective: To evaluate the protective effects of rasagiline against dopamine neuron degeneration.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to MPTP.
-
Toxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered via intraperitoneal injections to induce parkinsonism.[7]
-
Drug Administration: Rasagiline is administered prior to or concurrently with MPTP to assess its neuroprotective capacity.
-
Biochemical Analysis: High-performance liquid chromatography (HPLC) is used to measure dopamine and its metabolites in the striatum.
-
Immunohistochemistry: Tyrosine hydroxylase (TH) staining is performed on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta.
Lactacystin-Induced Proteasomal Dysfunction Model
Objective: To investigate the neuroprotective effects of rasagiline in a model of impaired protein clearance.
Methodology:
-
Animal Model: C57BL/6 mice are used for this model.
-
Toxin Administration: The proteasome inhibitor lactacystin is stereotactically injected into the medial forebrain bundle to induce nigrostriatal degeneration.[8]
-
Drug Administration: Rasagiline is administered systemically before or after the lactacystin lesion.
-
Behavioral Analysis: Rotarod and cylinder tests are used to assess motor coordination and asymmetry.
-
Histological Analysis: Immunohistochemical staining for TH is used to quantify the extent of dopaminergic neurodegeneration.
Mandatory Visualization
Signaling Pathways
The neuroprotective effects of both R-Rasagiline and its S-enantiomer, independent of MAO-B inhibition, are mediated through the modulation of key intracellular signaling pathways that regulate cell survival and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of rasagiline, a selective monoamine oxidase-B inhibitor, against closed head injury in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased survival of dopaminergic neurons by rasagiline, a monoamine oxidase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuronal survival effects of rasagiline and deprenyl on fetal human and rat ventral mesencephalic neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nigral injection of a proteasomal inhibitor, lactacystin, induces widespread glial cell activation and shows various phenotypes of Parkinson's disease in young and adult mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of (Rac)-Rasagiline and Selegiline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two pivotal monoamine oxidase B (MAO-B) inhibitors, (Rac)-Rasagiline and Selegiline. Both propargylamine derivatives are integral to the therapeutic landscape of neurodegenerative diseases, particularly Parkinson's disease. Their primary mechanism of action involves the irreversible inhibition of MAO-B, an enzyme responsible for the degradation of dopamine in the brain. However, their pharmacological profiles extend beyond MAO-B inhibition, encompassing neuroprotective properties that are of significant interest in the development of disease-modifying therapies. This document synthesizes key in vitro experimental data to objectively compare their performance.
Biochemical Performance: MAO Inhibition
This compound and Selegiline are both potent and irreversible inhibitors of MAO-B. In vitro studies consistently demonstrate their high selectivity for MAO-B over MAO-A, a crucial factor in their clinical safety profile, mitigating the risk of hypertensive crises associated with non-selective MAO inhibitors. Rasagiline generally exhibits greater potency in inhibiting MAO-B compared to Selegiline in vitro.
| Compound | Enzyme Source | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Ratio (MAO-A/MAO-B) |
| Rasagiline | Rat Brain | 0.412 | 0.004 | ~103 |
| Human Brain | 0.7 | 0.014 | 50 | |
| Selegiline | Rat Brain | Not specified in source | Similar potency to rasagiline | Not specified in source |
| Human Brain | Not specified in source | Similar potency to rasagiline | Not specified in source |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates greater potency. Data sourced from studies on rat and human brain homogenates.
Neuroprotective Properties: A Comparative Analysis
Beyond their enzymatic inhibition, both compounds have demonstrated significant neuroprotective effects in various in vitro models of neuronal injury. These properties are largely attributed to their ability to mitigate apoptosis and promote cell survival through the modulation of key signaling pathways.
Cell Viability and Anti-Apoptotic Effects
In studies employing human neuroblastoma SH-SY5Y cells and glioblastoma 1242-MG cells subjected to dexamethasone-induced apoptosis, both rasagiline and selegiline demonstrated the ability to prevent cell death. However, rasagiline was found to have a more potent neuroprotective effect.[1] This enhanced neuroprotection by rasagiline may be partially attributed to its principal metabolite, 1-(R)-aminoindan, which is also neuroprotective, in contrast to the amphetamine-like metabolites of selegiline.[1]
Further studies have shown that rasagiline is more potent than selegiline in reducing apoptotic DNA damage in SH-SY5Y cells induced by peroxynitrite.[2] This protective effect is linked to the stabilization of the mitochondrial membrane potential.[2]
| Experiment | Cell Line | Inducing Agent | Comparative Outcome |
| MTT Assay (Cell Viability) | SH-SY5Y, 1242-MG | Dexamethasone | Rasagiline showed a greater increase in cell proliferation rate compared to selegiline.[1] |
| TUNEL Assay (Apoptosis) | SH-SY5Y | Dexamethasone | Rasagiline exhibited a higher prevention of DNA damage compared to selegiline.[1] |
| Comet Assay (DNA Damage) | SH-SY5Y | Peroxynitrite (from SIN-1) | Rasagiline reduced apoptosis with much more potency than selegiline.[2] |
Induction of Pro-Survival Factors
A critical aspect of the neuroprotective mechanism of these compounds is their ability to induce the expression of anti-apoptotic proteins and neurotrophic factors. Both rasagiline and selegiline have been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and neurotrophic factors such as glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF).[3][4]
Interestingly, the induction of these pro-survival genes may be mediated by different mechanisms for each compound. Evidence suggests that MAO-A may play a role in the rasagiline-mediated induction of Bcl-2.[5] In glial cells, MAO-B knockdown was found to decrease the induction of Bcl-2, BDNF, and GDNF by rasagiline, while selegiline synergistically enhanced their expression.[6][7]
While direct head-to-head quantitative comparisons of the induction of these factors are limited, studies suggest that both compounds effectively modulate these pro-survival pathways. For instance, rasagiline has been reported to increase the mRNA expression of BDNF and GDNF by 5- to 10-fold in the rat midbrain.[8] Selegiline has also been shown to increase the levels of NGF, BDNF, and GDNF in cultured mouse astrocytes.[9]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Neuroprotective signaling pathways of Rasagiline and Selegiline.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for the TUNEL apoptosis assay.
Experimental Protocols
MAO Inhibition Assay
Objective: To determine the in vitro potency of this compound and Selegiline to inhibit MAO-A and MAO-B activity.
Materials:
-
Rat or human brain tissue homogenates (as a source of MAO enzymes)
-
This compound and Selegiline stock solutions
-
Kynuramine (MAO-A substrate) or Benzylamine (MAO-B substrate)
-
Radiolabeled substrates (e.g., [14C]-serotonin for MAO-A, [14C]-phenylethylamine for MAO-B) can also be used.
-
Phosphate buffer
-
Scintillation counter (if using radiolabeled substrates) or Spectrofluorometer/Spectrophotometer
Procedure:
-
Brain tissue is homogenized in phosphate buffer to prepare the enzyme source.
-
Aliquots of the brain homogenate are pre-incubated with varying concentrations of either this compound or Selegiline for a defined period at 37°C.
-
The enzymatic reaction is initiated by adding the specific substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
The reaction is allowed to proceed for a specific time at 37°C and then stopped (e.g., by adding a strong acid).
-
The amount of product formed is quantified. For kynuramine, the fluorescent product 4-hydroxyquinoline is measured. For benzylamine, the product benzaldehyde can be measured spectrophotometrically. If radiolabeled substrates are used, the radioactive product is extracted and measured using a scintillation counter.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control without any inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cell Viability Assay
Objective: To assess the protective effect of this compound and Selegiline against toxin-induced cell death by measuring cell viability.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
This compound and Selegiline stock solutions
-
Neurotoxin (e.g., dexamethasone, MPP+, 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
SH-SY5Y cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound or Selegiline for a specific duration.
-
Following pre-treatment, the neurotoxin is added to the wells to induce cell death. Control wells receive only the vehicle or the toxin.
-
After the incubation period with the toxin, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for a few hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Objective: To detect and quantify apoptosis (programmed cell death) by identifying DNA fragmentation in cells treated with this compound or Selegiline in the presence of a neurotoxin.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
This compound and Selegiline stock solutions
-
Neurotoxin (e.g., dexamethasone)
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)
-
Coverslips
-
Fixation solution (e.g., paraformaldehyde)
-
Permeabilization solution (e.g., Triton X-100)
-
Fluorescence microscope
Procedure:
-
SH-SY5Y cells are grown on coverslips in a culture dish.
-
Cells are treated with this compound or Selegiline followed by the addition of a neurotoxin.
-
After treatment, the cells are washed and fixed with a fixation solution.
-
The fixed cells are then permeabilized to allow the labeling reagents to enter the nucleus.
-
The TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTPs, is added to the cells. The TdT enzyme incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
After incubation, the cells are washed to remove unincorporated nucleotides.
-
The coverslips are mounted on microscope slides.
-
The cells are visualized using a fluorescence microscope. Apoptotic cells will exhibit bright fluorescent nuclei due to the labeled DNA fragments.
-
The percentage of apoptotic (TUNEL-positive) cells is determined by counting the number of fluorescent nuclei relative to the total number of cells (often counterstained with a nuclear dye like DAPI).
Conclusion
In vitro evidence strongly supports the role of both this compound and Selegiline as potent and selective irreversible MAO-B inhibitors with significant neuroprotective properties. While both compounds demonstrate the ability to mitigate neuronal apoptosis and induce pro-survival factors, comparative studies suggest that rasagiline may possess a more robust neuroprotective profile in certain in vitro models.[1][2] This difference may be partially explained by the neuroprotective activity of its metabolite, 1-(R)-aminoindan.[1] The distinct mechanisms that may underlie the induction of neurotrophic factors by each compound warrant further investigation. The experimental protocols and data presented in this guide provide a framework for researchers to further explore and compare the therapeutic potential of these and other novel neuroprotective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rasagiline and selegiline, inhibitors of type B monoamine oxidase, induce type A monoamine oxidase in human SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selegiline and desmethylselegiline stimulate NGF, BDNF, and GDNF synthesis in cultured mouse astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the MAO-B Selectivity of (Rac)-Rasagiline in Brain Homogenates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-Rasagiline's performance against other monoamine oxidase (MAO) inhibitors, supported by experimental data from brain homogenate studies. It details the methodologies for key experiments and presents quantitative data in a clear, comparative format to validate the MAO-B selectivity of rasagiline.
Executive Summary
Rasagiline is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme crucial in the degradation of dopamine in the brain.[1][2][3] Its selectivity for MAO-B over MAO-A is a key therapeutic advantage, minimizing the risk of hypertensive crises (the "cheese effect") associated with non-selective MAO inhibitors.[2][4][5] This guide presents in vitro data from studies on rat and human brain homogenates that quantitatively demonstrate this selectivity.
Comparative Inhibitory Potency
The selectivity of an MAO inhibitor is determined by comparing its inhibitory concentration (IC50) for MAO-B versus MAO-A. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for rasagiline and other MAO-B inhibitors in brain homogenates.
| Inhibitor | Organism | Tissue | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Ratio (MAO-A/MAO-B) |
| Rasagiline | Rat | Brain | 0.412[6][7] | 0.004[6][7] | ~103 |
| Rasagiline | Human | Brain | 0.7[6] | 0.014[6] | ~50[6] |
| Selegiline | Rat | Brain | - | - | Similar to rasagiline[7][8] |
| Selegiline | Human | Brain | - | - | Similar to rasagiline[6] |
| Safinamide | Rat | Brain | 8.485 | 0.098 | ~87 |
| Safinamide | Human | Brain | 80 | 0.079 | ~1013[6] |
Note: A higher selectivity ratio indicates greater selectivity for MAO-B.
Experimental Protocols
The determination of MAO-A and MAO-B inhibition is typically performed using a fluorometric or radiometric assay with brain homogenates. Below is a generalized protocol based on common methodologies.
Preparation of Brain Homogenates
-
Rodent brains are rapidly dissected and homogenized in a cold phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove cellular debris.
-
The resulting supernatant, containing the mitochondrial fraction with MAO enzymes, is collected and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.
In Vitro MAO Inhibition Assay (Fluorometric Method)
This assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidative deamination of a substrate.[9][10]
-
Reaction Mixture Preparation: In a 96-well plate, the following are added:
-
Brain homogenate (adjusted to a specific protein concentration).
-
Varying concentrations of the test inhibitor (e.g., rasagiline) or vehicle control.
-
A reaction buffer containing a peroxidase, a fluorometric probe (e.g., Amplex Red), and a selective substrate.
-
For MAO-A activity, a specific substrate like clorgyline-sensitive substrate is used.
-
For MAO-B activity, a specific substrate like selegiline-sensitive substrate (e.g., benzylamine or phenylethylamine) is used.
-
-
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Mechanism
To better understand the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for determining MAO inhibitory activity.
Caption: Mechanism of MAO-B inhibition by Rasagiline.
Conclusion
The experimental data derived from brain homogenate studies consistently validate the high selectivity of this compound for MAO-B over MAO-A. This selectivity, as demonstrated by the significant difference in IC50 values, underpins its favorable safety profile and efficacy in the treatment of Parkinson's disease. The methodologies outlined provide a robust framework for the continued evaluation of novel MAO-B inhibitors. Rasagiline's potency is notably higher than that of selegiline in in vivo studies. Unlike selegiline, rasagiline is not metabolized to potentially toxic amphetamine derivatives.[5]
References
- 1. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-study comparison of (Rac)-Rasagiline efficacy in different Parkinson's models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (Rac)-Rasagiline across various preclinical models of Parkinson's disease (PD). The following sections detail its performance based on experimental data, outline the methodologies of key studies, and visualize relevant biological pathways and experimental workflows.
Quantitative Data Comparison
The following tables summarize the quantitative data from key studies of this compound in different Parkinson's disease models.
Table 1: Efficacy of Rasagiline in the MPTP Model
| Species/Model | Rasagiline Dose | Key Finding | Outcome Measure | Result | Reference |
| C57BL/6J Mice | 0.1 - 3 mg/kg | Inhibition of MAO-A and MAO-B activities in the cerebrum. | MAO-B Inhibition | 71.4–95.2% | [1] |
| 3 mg/kg | MAO-A Inhibition | 32.5 ± 1.9% | [1] | ||
| 10 mg/kg (Selegiline for comparison) | MAO-A Inhibition | 36.2 ± 4.4% | [1] | ||
| C57BL/6J Mice | 0.02 and 0.1 mg/kg (intragastrically) | Neuroprotective effect against MPTP-induced behavioral abnormalities. | Behavioral Recovery | Significant prevention of MPTP-induced deficits | [2] |
| Restoration of dopamine and its metabolites in the striatum. | Dopamine Levels | Increased | [2] | ||
| Upregulation of tyrosine hydroxylase (TH) expression in the substantia nigra. | TH Expression | Increased | [2] | ||
| Common Marmosets | 10 mg/kg (s.c.) | Attenuation of MPTP-induced motor deficits. | Motor Activity | Markedly attenuated reduction | [3] |
| Protection against dopaminergic cell loss in the substantia nigra. | Dopaminergic Cell Count | Substantial preservation | [3] | ||
| Prevention of putaminal dopamine depletion. | Dopamine Levels | Markedly attenuated depletion | [3] | ||
| Mice | 0.05 mg/kg/day (oral) for 10 days post-MPTP | Near complete recovery of TH-immunopositive cells in the midbrain. | TH-positive Cell Count | Almost complete restoration | [4] |
| Restoration of striatal dopamine content. | Dopamine Levels | Restored | [4] | ||
| Reduction of cleaved caspase-3 expression in TH-positive neurons. | Apoptosis Marker | Restored to undetectable levels | [5] |
Table 2: Efficacy of Rasagiline in the 6-OHDA Model
| Species/Model | Rasagiline Dose | Key Finding | Outcome Measure | Result | Reference |
| Sprague-Dawley Rats | 0.15 mg/kg/day and 0.3 mg/kg/day for 6 weeks | Increased survival of dopaminergic neurons in the lesioned substantia nigra. | Dopaminergic Neuron Survival | +97% and +119%, respectively | [6] |
| 0.15 mg/kg/day | Abolished motor stereotypies associated with the nigrostriatal lesion. | Motor Stereotypies | Abolished | [6] | |
| Zebrafish Larvae | 1 µM | Prevention of 6-OHDA-induced locomotor deficits. | Locomotor Activity | Prevented deficits | [7][8] |
| Prevention of 6-OHDA-induced neuronal loss. | Neuronal Loss | Prevented | [7][8] | ||
| Reversal of pre-existing locomotor deficits. | Locomotor Activity | Reversed | [7][8] | ||
| Reversal of pre-existing neuronal loss. | Neuronal Loss | Reversed | [7][8] |
Table 3: Efficacy of Rasagiline in Alpha-Synuclein & In Vitro Models
| Species/Model | Rasagiline Dose | Key Finding | Outcome Measure | Result | Reference |
| Transgenic Mice (human wild-type α-synuclein) | Not specified | Rescued odor detection and discrimination abilities. | Olfactory Function | Rescued | [9][10] |
| Did not affect short-term olfactory memory. | Olfactory Memory | No effect | [9][10] | ||
| Transgenic Mice (PLP-alpha-synuclein) with 3-NP intoxication | 2.5 mg/kg for 4 weeks | Improvement in motor deficits. | Motor Behavior (Pole test, stride length, motor score) | Improved | [11] |
| Reduction of neuronal loss in striatum, substantia nigra, cerebellum, pontine nuclei, and inferior olives. | Neuronal Loss | Significantly reduced | [11] | ||
| PC12 Cells (OGD/R model) | 3-10 µM | Dose-dependent neuroprotection. | Cell Death | 20-80% reduction | [12][13] |
| Reduction in reactive oxygen species production. | ROS Production | 15% reduction | [12][13] | ||
| Reduction in nuclear translocation of GAPDH. | GAPDH Translocation | 75-90% reduction | [12][13] | ||
| 10 µM | Increased Akt phosphorylation. | Akt Phosphorylation | 50% increase | [12][13] | |
| Decreased α-synuclein protein expression. | α-synuclein Expression | 50% decrease | [12][13] | ||
| 1-5 µM | Induced nuclear shuttling of Nrf2. | Nrf2 Translocation | 40-90% increase | [12][13] | |
| SH-SY5Y Cells (Paraquat and α-synuclein over-expression) | 10 µM | Reduction in paraquat-induced cell death. | Cell Death | Significantly reduced | [14][15] |
| Reduction in caspase-3 activation. | Caspase-3 Activation | Reduced | [14][15] | ||
| Reduction in superoxide generation. | Superoxide Generation | Reduced | [14][15] | ||
| Increase in cellular glutathione levels. | Glutathione Levels | Increased | [14][15] |
Experimental Protocols
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model
-
Objective: To induce Parkinsonian-like neurodegeneration of the nigrostriatal pathway.
-
Animal Model: Commonly C57BL/6 mice or non-human primates (e.g., common marmosets).[3]
-
Toxin Administration: MPTP is administered systemically, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injections. A common regimen in mice is 30 mg/kg/day i.p. for 5 consecutive days.[2] In marmosets, 2 mg/kg s.c. daily for four days has been used.[3]
-
Rasagiline Treatment: Rasagiline can be administered before, during, or after MPTP intoxication to assess its protective or restorative effects. Doses in mice have ranged from 0.02 mg/kg to 3 mg/kg.[1][2] In primates, a dose of 10 mg/kg has been studied.[3]
-
Outcome Measures:
-
Behavioral: Motor activity is assessed using tests like the open field test, rotarod, pole test, and stride length analysis.
-
Neurochemical: Striatal dopamine and its metabolites (DOPAC, HVA) are measured using high-performance liquid chromatography (HPLC).
-
Histological: The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNc) is quantified via immunohistochemistry to determine the extent of dopaminergic cell loss.
-
6-OHDA (6-hydroxydopamine) Model
-
Objective: To create a specific lesion of the dopaminergic neurons in the nigrostriatal pathway.
-
Animal Model: Primarily rats (e.g., Sprague-Dawley) and mice.
-
Toxin Administration: 6-OHDA does not cross the blood-brain barrier and therefore must be injected directly into the brain.[16] Common injection sites include the medial forebrain bundle (MFB) for a near-complete lesion, or the striatum for a partial lesion.[17] For a striatal lesion in rats, a solution of 6-OHDA (e.g., 2 mg/mL in saline) is stereotactically injected at one or more sites.[16][18]
-
Rasagiline Treatment: Rasagiline is typically administered daily, starting either before or after the 6-OHDA lesion. Doses in rats have been around 0.15-0.3 mg/kg/day.[6]
-
Outcome Measures:
-
Behavioral: Drug-induced (e.g., apomorphine or amphetamine) or spontaneous rotational behavior is a key indicator of the unilateral lesion.[16] Other tests include the cylinder test for forelimb use asymmetry.
-
Histological: Similar to the MPTP model, TH immunohistochemistry is used to quantify the loss of dopaminergic neurons in the SNc and fibers in the striatum.
-
Alpha-Synuclein Model
-
Objective: To model the alpha-synuclein pathology characteristic of Parkinson's disease.
-
Animal Model: Transgenic mice overexpressing wild-type or mutant forms of human alpha-synuclein.[9][10] In some studies, a second insult, such as the mitochondrial toxin 3-nitropropionic acid (3-NP), is used to exacerbate the pathology.[11]
-
Rasagiline Treatment: Rasagiline is administered to the transgenic animals, often for a period of several weeks. A dose of 2.5 mg/kg has been shown to be effective in a mouse model of multiple system atrophy, which also involves alpha-synuclein pathology.[11]
-
Outcome Measures:
-
Behavioral: A range of motor and non-motor tests are employed, including tests for olfactory function, motor coordination (pole test, stride length), and general motor activity.[9][10][11]
-
Histological: Neuronal loss in relevant brain regions (e.g., striatum, SNc, cerebellum) is assessed through histological staining and immunohistochemistry.[11]
-
Visualizations
Signaling Pathways
References
- 1. Frontiers | Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 2. No synergism between bis(propyl)-cognitin and rasagiline on protecting dopaminergic neurons in Parkinson's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rasagiline ( Agilect ) v selegiline : monoamine oxidase-inhibition and MPTP-induced neurotoxicity [rasagiline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effect of rasagiline in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.universityofgalway.ie [research.universityofgalway.ie]
- 9. Rasagiline ameliorates olfactory deficits in an alpha-synuclein mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lucris.lub.lu.se [lucris.lub.lu.se]
- 11. Rasagiline is neuroprotective in a transgenic model of multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rasagiline protects against alpha-synuclein induced sensitivity to oxidative stress in dopaminergic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 17. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 18. Characterization of a new low-dose 6-hydroxydopamine model of Parkinson's disease in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Analysis of (Rac)-Rasagiline's Biological Activity: A Comparative Guide
An objective comparison of the enantioselective performance of Rasagiline, supported by experimental data, for researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of the enantioselective biological activities of Rasagiline, a potent and selective irreversible monoamine oxidase-B (MAO-B) inhibitor. The focus is on the differential effects of its two enantiomers: (R)-(+)-N-propargyl-1-aminoindan ((R)-Rasagiline), the active pharmaceutical ingredient, and its (S)-(-)-enantiomer ((S)-Rasagiline or TVP1022). This comparison extends to another widely used MAO-B inhibitor, selegiline, offering a broader perspective for drug development and research.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the key quantitative data comparing the biological activities of Rasagiline enantiomers and selegiline.
| Compound | Target | IC50 (nM) | Species | Reference |
| (R)-Rasagiline | MAO-B | 4.43 ± 0.92 | Rat (Brain) | [1] |
| MAO-A | 412 ± 123 | Rat (Brain) | [1] | |
| (S)-Rasagiline (TVP1022) | MAO-B | ~16,834 | Rat (Brain) | [1] |
| MAO-A | >100,000 | Rat (Brain) | [1] | |
| Selegiline | MAO-B | Similar to (R)-Rasagiline | Rat (Brain) | [1] |
| MAO-A | Less potent than (R)-Rasagiline | Rat (Brain) | [1] |
Table 1: In Vitro MAO-A and MAO-B Inhibitory Activity. The data clearly demonstrates the high potency and selectivity of (R)-Rasagiline for MAO-B, with its (S)-enantiomer being significantly less active by a factor of approximately 3,800.[1]
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| Dexamethasone-induced apoptosis in SH-SY5Y cells | (R)-Rasagiline | Prevention of cell death | Highest neuroprotective effect | [2] |
| Selegiline | Prevention of cell death | Significant neuroprotection | [2] | |
| 1-(R)-aminoindan (metabolite of Rasagiline) | Prevention of cell death | Significant neuroprotection | [2] | |
| MPTP-induced neurotoxicity in non-human primates | (R)-Rasagiline + MPTP | Dopaminergic cell loss in substantia nigra | Markedly attenuated | [3][4] |
| Selegiline + MPTP | Dopaminergic cell loss in substantia nigra | Markedly attenuated | [3][4] | |
| Lactacystin-induced neurodegeneration in mice | (R)-Rasagiline | Neuroprotection | Significant | [5] |
| Selegiline | Neuroprotection | Significant | [5] | |
| (R)-Rasagiline | Neurorestoration | Significant | [5] | |
| Selegiline | Neurorestoration | Not significant | [5] |
Table 2: Comparative Neuroprotective and Neurorestorative Effects. These studies highlight that while both (R)-Rasagiline and selegiline exhibit neuroprotective properties, (R)-Rasagiline shows superior neurorestorative capabilities in a model of proteasomal dysfunction.[2][3][4][5] Notably, the neuroprotective effects of Rasagiline may not be solely dependent on MAO-B inhibition, as its primary metabolite, 1-(R)-aminoindan, also demonstrates protective activity.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol is adapted from established methods for determining the inhibitory potential of compounds against MAO-B.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (substrate)
-
Test compounds (e.g., (R)-Rasagiline, (S)-Rasagiline) dissolved in DMSO
-
Positive control: Selegiline
-
Phosphate buffer (100 mM, pH 7.4)
-
2N NaOH
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and selegiline in DMSO.
-
Create serial dilutions of the stock solutions in phosphate buffer to achieve a range of final concentrations. The final DMSO concentration should not exceed 1%.
-
Prepare a working solution of MAO-B (e.g., 12.5 µg/mL) in phosphate buffer.
-
Prepare a stock solution of kynuramine in phosphate buffer.
-
-
Assay Protocol:
-
Add 50 µL of the MAO-B enzyme solution to each well of a 96-well plate.
-
Add 50 µL of the diluted test compound or positive control to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the kynuramine solution (final concentration of 50 µM).
-
Incubate the plate at 37°C for 20 minutes.
-
Terminate the reaction by adding 78 µL of 2N NaOH.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of 320 nm and an emission wavelength of 380 nm.
-
Calculate the percentage of inhibition for each concentration relative to a control well without an inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Neuroprotection Assay (MPP+ Model)
This protocol describes a common method for assessing the neuroprotective effects of compounds against the dopaminergic neurotoxin MPP+.[7][8][9]
Objective: To evaluate the ability of test compounds to protect dopaminergic neurons from MPP+-induced cell death.
Materials:
-
Dopaminergic neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
MPP+ iodide salt
-
Test compounds (e.g., (R)-Rasagiline, (S)-Rasagiline)
-
Phosphate-buffered saline (PBS)
-
Reagents for cell viability assessment (e.g., MTT assay kit)
-
Multi-well cell culture plates
Procedure:
-
Cell Culture and Plating:
-
Culture dopaminergic neurons according to standard protocols.
-
Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Prepare stock solutions of MPP+ and test compounds in a suitable solvent (e.g., sterile water for MPP+, DMSO for test compounds).
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Introduce MPP+ to the culture medium at a final concentration known to induce significant cell death (e.g., 500 µM). Include a vehicle-only control group and a group treated with MPP+ alone.
-
-
Incubation:
-
Incubate the cells for a further 24-48 hours.
-
-
Assessment of Neuroprotection:
-
Measure cell viability using the MTT assay or another suitable method. The MTT assay measures the metabolic activity of viable cells.
-
Quantify the percentage of cell viability relative to the untreated control cells.
-
Increased cell viability in the presence of the test compound compared to MPP+ alone indicates a neuroprotective effect.
-
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Workflow for the in vitro MAO-B inhibition assay.
Caption: Rasagiline's activation of neuroprotective signaling.
References
- 1. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rasagiline ( Agilect ) v selegiline : monoamine oxidase-inhibition and MPTP-induced neurotoxicity [rasagiline.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of neuroprotective and neurorestorative capabilities of rasagiline and selegiline against lactacystin-induced nigrostriatal dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
A Comparative Analysis of the Metabolic Stability of Rasagiline Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of the enantiomers of Rasagiline: the pharmacologically active (R)-rasagiline and its counterpart, (S)-rasagiline. This analysis is supported by a review of available experimental data and established principles of drug metabolism.
Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is primarily used in the treatment of Parkinson's disease. The therapeutic efficacy of rasagiline is attributed to the (R)-enantiomer. Understanding the metabolic fate of both enantiomers is crucial for a comprehensive pharmacological and toxicological assessment.
Quantitative Comparison of Metabolic Stability
While direct comparative in vitro metabolic stability data for (R)-rasagiline and (S)-rasagiline is not extensively available in publicly accessible literature, the metabolic pathway for rasagiline (the R-enantiomer) is well-characterized. It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2 through N-dealkylation to its major metabolite, 1-aminoindan.[1][2][3][4]
Given the stereoselective nature of CYP-mediated metabolism, it is highly probable that the two enantiomers of rasagiline exhibit different rates of metabolism. However, without specific experimental data, a quantitative comparison of their half-lives and intrinsic clearance in human liver microsomes (HLM) cannot be definitively presented. The following table summarizes the known metabolic parameters for rasagiline and highlights the data gap for the (S)-enantiomer.
| Parameter | (R)-Rasagiline | (S)-Rasagiline | Reference |
| Primary Metabolizing Enzyme | CYP1A2 | Likely CYP1A2 | [1][2][3][4] |
| Major Metabolic Pathway | N-dealkylation | Presumed N-dealkylation | [2][5] |
| Major Metabolite | 1-Aminoindan | Presumed 1-Aminoindan | [2][5] |
| In Vitro Half-life (t½) in HLM | Data not available | Data not available | - |
| Intrinsic Clearance (Clint) in HLM | Data not available | Data not available | - |
| In Vivo Half-life | 1.5 - 3.5 hours | Data not available | [6] |
Experimental Protocols
To determine the in vitro metabolic stability of the rasagiline enantiomers, a standardized experimental protocol using human liver microsomes can be employed. This assay measures the rate of disappearance of the parent compound over time.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
1. Materials and Reagents:
-
(R)-Rasagiline and (S)-Rasagiline standards
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Preparation of Incubation Mixtures: Prepare incubation mixtures containing HLM (final protein concentration typically 0.5-1.0 mg/mL) in phosphate buffer.
-
Pre-incubation: Pre-incubate the HLM mixtures at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of the test compound ((R)- or (S)-rasagiline, typically at a final concentration of 1 µM) and the NADPH regenerating system to the pre-warmed HLM mixture.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots of the incubation mixture.
-
Reaction Termination: Immediately terminate the reaction in the collected aliquots by adding a quenching solution, such as cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the terminated samples to precipitate the proteins.
-
Analytical Quantification: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method capable of separating the enantiomers.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).
Visualizing the Process
To better understand the experimental workflow and the metabolic pathway, the following diagrams are provided.
References
- 1. xenotech.com [xenotech.com]
- 2. scialert.net [scialert.net]
- 3. Rasagiline (TVP-1012): a new selective monoamine oxidase inhibitor for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymorphism of Drug Transporters, Rather Than Metabolizing Enzymes, Conditions the Pharmacokinetics of Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rasagiline - a novel MAO B inhibitor in Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Prowess of (Rac)-Rasagiline in Primary Neuronal Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant effects of (Rac)-Rasagiline in primary neuronal cultures against other neuroprotective agents. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound, a potent monoamine oxidase-B (MAO-B) inhibitor, demonstrates significant antioxidant and neuroprotective properties in primary neuronal cultures, extending beyond its enzymatic inhibition. Experimental evidence indicates that Rasagiline effectively mitigates oxidative stress-induced neuronal damage through multiple mechanisms. These include the activation of the Nrf2 antioxidant response pathway and the modulation of the Bcl-2 family of anti-apoptotic proteins. Comparative studies with another MAO-B inhibitor, Selegiline, and the non-MAO-B inhibitor, Amantadine, reveal a robust antioxidant profile for Rasagiline, positioning it as a compelling candidate for neuroprotective strategies.
Comparative Antioxidant Performance
The antioxidant efficacy of Rasagiline has been evaluated against other neuroprotective compounds in various in vitro models of oxidative stress. The following tables summarize the key quantitative findings.
Table 1: this compound vs. Selegiline in Neuronal Survival and MAO-B Inhibition
| Parameter | This compound | Selegiline | Experimental Model | Source |
| Neuronal Survival | 15-20% more effective in promoting neuronal survival | - | Fetal rat and human ventral mesencephalic neuron cultures | |
| MAO-B Inhibition | ~70% reduction in MAO-B activity | ~50% reduction in MAO-B activity | Dexamethasone-treated SH-SY5Y cells | |
| Cell Viability | ~60% increase in cell proliferation rate | Significantly increased proliferation (exact % not specified) | Dexamethasone-treated SH-SY5Y cells |
Table 2: this compound vs. Amantadine in Free Radical Scavenging
| Concentration | This compound (% DPPH Inhibition) | Amantadine (% DPPH Inhibition) | Experimental Model | Source |
| 200 µg/ml | 11.9% | 16.1% | DPPH assay | |
| 400 µg/ml | 25.6% | 49.4% | DPPH assay | |
| 600 µg/ml | 61.6% | 62.9% | DPPH assay | |
| 800 µg/ml | 68.7% | 71.9% | DPPH assay | |
| 1000 µg/ml | 85.6% | 89.9% | DPPH assay |
Mechanism of Action: Key Signaling Pathways
Rasagiline's antioxidant effects are mediated by complex signaling cascades that enhance the cell's endogenous defense mechanisms and prevent apoptotic cell death.
Akt/Nrf2 Signaling Pathway
Rasagiline has been shown to activate the PI3K/Akt pathway, leading to the nuclear translocation of the transcription factor Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, upregulating their expression. This includes enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), catalase, and superoxide dismutase (SOD).
PKC/Bcl-2 Family Signaling Pathway
Rasagiline also exerts its anti-apoptotic effects through the activation of Protein Kinase C (PKC). Activated PKC can phosphorylate and thereby inactivate pro-apoptotic proteins like Bad. Furthermore, Rasagiline has been shown to upregulate the expression of anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL, while downregulating pro-apoptotic members like Bax. This shifts the balance towards cell survival.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of Rasagiline's antioxidant effects.
Primary Cortical Neuron Culture
This protocol outlines the basic steps for establishing primary neuronal cultures from rodent embryos.
Materials:
-
Timed-pregnant rat or mouse (E15-18)
-
Hanks' Balanced Salt Solution (HBSS)
-
Enzyme for dissociation (e.g., Trypsin or Papain)
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-Lysine or Poly-L-ornithine coated culture vessels
-
Standard cell culture equipment
Procedure:
-
Euthanize the pregnant animal according to approved institutional protocols and harvest the embryos.
-
Dissect the cortices from the embryonic brains in ice-cold HBSS.
-
Mince the cortical tissue and incubate with a dissociation enzyme (e.g., 0.25% Trypsin-EDTA) at 37°C.
-
Inactivate the enzyme with FBS-containing medium and gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in plating medium.
-
Plate the cells onto pre-coated culture vessels at the desired density.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator. Change the medium every 2-3 days.
Oxygen-Glucose Deprivation (OGD) Model of Oxidative Stress
This model simulates ischemic conditions to induce oxidative stress in neuronal cultures.
Materials:
-
Mature primary neuronal cultures
-
Glucose-free DMEM or Neurobasal medium
-
Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., 95% N2, 5% CO2)
Procedure:
-
Replace the normal culture medium with pre-warmed, deoxygenated glucose-free medium.
-
Place the culture plates in a hypoxia chamber at 37°C for a defined period (e.g., 1-4 hours).
-
To model reperfusion injury, remove the plates from the hypoxia chamber, replace the glucose-free medium with normal, pre-warmed culture medium, and return the plates to a normoxic incubator (95% air, 5% CO2) for a specified duration (e.g., 24 hours).
-
Assess cell viability and markers of oxidative stress.
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be quantified using fluorescent probes.
Materials:
-
Primary neuronal cultures
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive dye
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Wash the cells with warm PBS.
-
Incubate the cells with H2DCFDA solution (e.g., 10 µM in PBS) at 37°C for 30 minutes in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates higher levels of intracellular ROS.
Conclusion
The available evidence strongly supports the antioxidant and neuroprotective effects of this compound in primary neuronal cultures. Its dual mechanism of action, involving both the potentiation of endogenous antioxidant defenses via the Akt/Nrf2 pathway and the inhibition of apoptosis through the PKC/Bcl-2 pathway, makes it a multifaceted neuroprotective agent. Comparative data suggests that Rasagiline may offer advantages over other neuroprotective compounds, such as Selegiline, in terms of neuronal survival. Further research directly comparing Rasagiline with a broader range of antioxidants in standardized in vitro and in vivo models of neurodegeneration is warranted to fully elucidate its therapeutic potential.
A Comparative Analysis of (Rac)-Rasagiline and Other Propargylamine Derivatives in Neuroprotective Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-Rasagiline and other notable propargylamine derivatives—Selegiline, Ladostigil, and Mofegiline. These compounds are significant in the field of neurodegenerative disease research, primarily for their roles as monoamine oxidase (MAO) inhibitors. This document outlines their comparative efficacy, mechanisms of action, and neuroprotective properties, supported by experimental data.
Executive Summary
Propargylamine derivatives are a class of compounds characterized by a propargyl group attached to an amine. This structural motif is key to their primary mechanism of action: the irreversible inhibition of monoamine oxidase B (MAO-B). By inhibiting MAO-B, these drugs increase the levels of dopamine in the brain, providing symptomatic relief in neurodegenerative conditions like Parkinson's disease. Beyond their symptomatic effects, many of these derivatives, including Rasagiline and Selegiline, have demonstrated neuroprotective properties that are independent of MAO-B inhibition, suggesting multiple pathways of action. This guide delves into the quantitative differences in their MAO inhibition, explores their neuroprotective signaling pathways, and provides detailed experimental protocols for their evaluation.
Quantitative Comparison of MAO Inhibition
The primary pharmacological target of these propargylamine derivatives is monoamine oxidase. The following table summarizes their in vitro inhibitory activity against MAO-A and MAO-B, presented as half-maximal inhibitory concentrations (IC50). Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (nM) | Selectivity (MAO-A/MAO-B) | Reference |
| This compound | MAO-B | 4.43 ± 0.92 | ~93 | [1] |
| MAO-A | 412 ± 123 | [1] | ||
| Selegiline | MAO-B | 51 | ~450 | [2] |
| MAO-A | 23,000 | [2] | ||
| Mofegiline | MAO-B | 3.6 | ~189 | [3] |
| MAO-A | 680 | [3] | ||
| Ladostigil | MAO-B | Ineffective in vitro | - | [4] |
| MAO-A | Ineffective in vitro | - | [4] | |
| R-HPAI (Active Metabolite of Ladostigil) | MAO-B | Data not available | - | |
| MAO-A | Data not available | - |
Neuroprotective Mechanisms and Signaling Pathways
Beyond their symptomatic effects through MAO-B inhibition, propargylamine derivatives exhibit significant neuroprotective properties. These effects are often attributed to the propargylamine moiety and involve the modulation of various signaling pathways related to cell survival and apoptosis.
Key Neuroprotective Signaling Pathways
Rasagiline and Selegiline have been shown to exert their neuroprotective effects through the activation of pro-survival signaling cascades and the induction of anti-apoptotic proteins. Two prominent pathways are:
-
PI3K/Akt Pathway: Activation of this pathway by Rasagiline leads to the phosphorylation and activation of downstream targets that promote cell survival and inhibit apoptosis.
-
Nrf2/ARE Pathway: Rasagiline can induce the nuclear translocation of Nrf2, a transcription factor that binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.
The following diagram illustrates the proposed neuroprotective signaling pathways of Rasagiline.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize and compare propargylamine derivatives.
In Vitro MAO-B Inhibition Assay (Fluorometric Kynuramine Assay)
This assay measures the enzymatic activity of MAO-B by detecting the fluorescent product of the kynuramine substrate.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine dihydrobromide (substrate)
-
Test compounds (e.g., Rasagiline, Selegiline)
-
Positive control inhibitor (e.g., Pargyline)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and positive control in DMSO.
-
Create serial dilutions of the stock solutions in potassium phosphate buffer to achieve a range of concentrations for IC50 determination.
-
Prepare a stock solution of kynuramine in ultrapure water.
-
Dilute the recombinant human MAO-B enzyme in potassium phosphate buffer to the desired working concentration.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 50 µL of the diluted test compound or positive control. For control wells (no inhibition), add 50 µL of buffer.
-
Add 50 µL of the diluted MAO-B enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 100 µL of the kynuramine solution to each well.
-
Stop the reaction after a defined incubation period (e.g., 20 minutes) by adding 75 µL of 2N NaOH.
-
Measure the fluorescence at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Neuroprotection Assay in PC12 Cells (MPP+ Model)
This assay assesses the ability of a test compound to protect neuronal cells from the neurotoxin MPP+, a commonly used model for Parkinson's disease research.
Materials:
-
PC12 cells
-
Complete culture medium (e.g., RPMI 1640 with horse and fetal bovine serum)
-
Nerve Growth Factor (NGF) for differentiation
-
MPP+ (1-methyl-4-phenylpyridinium)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture PC12 cells in complete medium.
-
Seed cells into 96-well plates at an appropriate density.
-
Differentiate the cells by treating with NGF for a defined period (e.g., 4-6 days) to induce a neuronal phenotype.
-
-
Neuroprotection Assay:
-
Pre-treat the differentiated PC12 cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Induce neurotoxicity by adding a fixed concentration of MPP+ (e.g., 500 µM) to the wells (excluding the control wells).
-
Co-incubate the cells with the test compound and MPP+ for a defined period (e.g., 24-48 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, remove the medium and add MTT solution to each well.
-
Incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a wavelength of ~570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the percentage of cell viability against the concentration of the test compound to determine its neuroprotective effect.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and evaluation of novel propargylamine derivatives.
Clinical Comparison
While direct head-to-head clinical trials comparing all four propargylamine derivatives are limited, several studies have compared the efficacy of Rasagiline and Selegiline in Parkinson's disease patients.
A meta-analysis of randomized, placebo-controlled trials indicated that both Selegiline and Rasagiline have comparable efficacy in improving the total Unified Parkinson's Disease Rating Scale (UPDRS) scores in patients with early-stage Parkinson's disease.[5] A real-life study comparing the two drugs found no significant difference in the time to initiation of levodopa treatment, suggesting similar effects on the natural history of the disease.[6] However, the same study noted that the time to initiation of dopamine agonist treatment was longer in the selegiline group.[6]
Long-term studies have shown that both Rasagiline and Selegiline are associated with a significant reduction in levodopa requirements and a lower frequency of dyskinesias in Parkinson's disease patients.[7]
Clinical trial data for Mofegiline is less extensive as its development was discontinued. Ladostigil has been investigated in clinical trials for Alzheimer's disease and dementia with Lewy bodies, reflecting its dual mechanism of action as a cholinesterase and MAO inhibitor.
Conclusion
This compound and other propargylamine derivatives represent a valuable class of compounds for the symptomatic treatment and potential disease modification of neurodegenerative disorders. While they share a common mechanism of MAO-B inhibition, they exhibit distinct profiles in terms of potency, selectivity, and neuroprotective effects. Rasagiline and Mofegiline demonstrate high potency for MAO-B inhibition in vitro. Selegiline, while also a potent MAO-B inhibitor, is notable for its amphetamine-like metabolites, a characteristic not shared by Rasagiline. Ladostigil offers a multi-target approach by combining MAO inhibition (through its active metabolite) with cholinesterase inhibition. The choice of a particular derivative for further development will depend on the specific therapeutic goals, balancing symptomatic efficacy with neuroprotective potential and the overall safety profile. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and comparison of these and other novel propargylamine derivatives.
References
- 1. A microarray study of MPP+-treated PC12 Cells: Mechanisms of toxicity (MOT) analysis using bioinformatics tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. toolify.ai [toolify.ai]
- 6. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
Replicating key findings on (Rac)-Rasagiline's mechanism of action
An Objective Comparison of (Rac)-Rasagiline and Alternatives: Replicating Key Findings on its Mechanism of Action
This guide provides a comprehensive comparison of this compound with its primary alternative, selegiline, focusing on their mechanisms of action. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows.
Comparative Analysis of this compound and Selegiline
This compound is a second-generation, irreversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2] Its primary mechanism of action is the inhibition of MAO-B, which leads to an increase in dopamine levels in the brain, thereby alleviating motor symptoms.[3][4] Beyond its symptomatic effects, rasagiline has demonstrated neuroprotective properties that are independent of MAO-B inhibition.[4][5] This dual action is a key area of research and a point of comparison with other MAO-B inhibitors like selegiline.
A significant difference between rasagiline and the first-generation MAO-B inhibitor, selegiline, lies in their metabolites. Rasagiline is metabolized to aminoindan, which is non-toxic and possesses neuroprotective properties, whereas selegiline is metabolized to L-methamphetamine and L-amphetamine, which could have undesirable side effects. While both drugs show comparable efficacy in improving the symptoms of Parkinson's disease in clinical trials, preclinical studies suggest differences in their neuroprotective potential and effects on dopamine release.[6][7][8] Rasagiline has been shown to be more potent than selegiline when administered systemically in animal models.[1]
Quantitative Data Comparison
The following tables summarize quantitative data from comparative studies of rasagiline and selegiline.
Table 1: Comparison of MAO-B Inhibition and Clinical Efficacy
| Parameter | Rasagiline | Selegiline | Key Findings |
| MAO-B Inhibition Potency (in vivo, rat brain) | More potent | Less potent | Rasagiline is about 10-fold more potent than selegiline in inhibiting brain MAO-B activity when administered systemically to rats.[1] |
| MAO-B Inhibition Potency (in vitro, brain homogenates) | Similar potency | Similar potency | Both drugs display similar potency as MAO-B inhibitors in rat and human brain homogenates.[1] |
| Effect on Stimulated Dopamine Release (rat striatal slices) | No alteration | Increased at 10⁻¹⁰– 10⁻⁹ M | Selegiline, but not rasagiline, enhances electrically stimulated dopamine release at specific concentrations.[6][8] |
| Clinical Efficacy (UPDRS score improvement vs. placebo) | Significant improvement (SMD: -1.025) | Significant improvement (SMD: -0.690) | Both drugs are effective in improving motor symptoms in early Parkinson's disease, with no statistically significant difference between them in a meta-analysis.[7] |
| Time to Initiation of Dopamine Agonist (DA) Therapy | Shorter | Longer | In a real-world study, the time to initiation of DA treatment was significantly shorter in the rasagiline group, suggesting a potentially better symptomatic profile for selegiline in the early stages.[9][10] |
UPDRS: Unified Parkinson's Disease Rating Scale; SMD: Standardized Mean Difference
Table 2: Comparison of Neuroprotective Effects
| Parameter | Rasagiline | Selegiline | Key Findings |
| Neuroprotection in MPTP-induced non-human primate model (% dopaminergic cell loss) | Markedly attenuated | Markedly attenuated | Both drugs showed comparable efficacy in protecting dopaminergic neurons in this model.[6] |
| Neuroprotection in lactacystin-induced rat model | Superior neuroprotective and neurorestorative effects | Less effective | Rasagiline exhibited greater neuroprotective and even neurorestorative effects compared to selegiline in this model of proteasomal dysfunction.[6] |
| Effect on Brain-Derived Neurotrophic Factor (BDNF) Levels (double lesion rat model) | Significantly increased in hippocampus and striatum | Not reported in this study | Rasagiline treatment led to a significant increase in BDNF levels, suggesting a mechanism for its neuroprotective effects.[11][12] |
Key Signaling Pathways in Rasagiline's Neuroprotective Mechanism of Action
Rasagiline's neuroprotective effects are attributed to its ability to modulate several intracellular signaling pathways, largely independent of its MAO-B inhibitory activity. These pathways converge on promoting cell survival and reducing apoptosis.
Anti-Apoptotic Signaling
Rasagiline has been shown to upregulate anti-apoptotic proteins such as Bcl-2, while downregulating pro-apoptotic proteins like Bax.[5] This shift in the Bcl-2/Bax ratio helps to maintain mitochondrial integrity and prevent the release of cytochrome c, a key step in the intrinsic apoptotic cascade.
Neurotrophic Factor Signaling
Rasagiline induces the expression of neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[13][14] These factors then activate their respective receptor tyrosine kinases (Trk), leading to the activation of downstream pro-survival signaling cascades such as the PI3K/Akt pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of rasagiline and its alternatives.
MAO Activity Assay
This protocol is for a fluorometric assay to determine the activity of MAO-A and MAO-B in biological samples.
Materials:
-
MAO Assay Buffer
-
MAO Substrate (e.g., p-tyramine)
-
Developer
-
OxiRed™ Probe
-
MAO-A Inhibitor (Clorgyline)
-
MAO-B Inhibitor (Selegiline or Rasagiline)
-
H2O2 Standard
-
96-well black microplate
-
Fluorometer
Procedure:
-
Sample Preparation: Homogenize tissue samples in MAO Assay Buffer on ice. Centrifuge to pellet debris and collect the supernatant.
-
Standard Curve: Prepare a H2O2 standard curve according to the kit manufacturer's instructions.
-
Reaction Setup:
-
To measure total MAO activity, add sample to wells.
-
To measure MAO-A activity, add sample to wells containing the MAO-B inhibitor.
-
To measure MAO-B activity, add sample to wells containing the MAO-A inhibitor.
-
-
Reaction Mix: Prepare a reaction mix containing MAO Assay Buffer, Developer, MAO Substrate, and OxiRed™ Probe.
-
Incubation: Add the reaction mix to the wells and incubate at 25°C for 60 minutes, protected from light.
-
Measurement: Measure the fluorescence at Ex/Em = 535/587 nm.
-
Calculation: Calculate MAO activity based on the standard curve and the change in fluorescence over time.[15]
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells in culture
-
96-well plate
-
Test compounds (e.g., Rasagiline, neurotoxins)
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/ml and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.[16][17][18]
Western Blotting for Signaling Proteins
This technique is used to detect specific proteins in a sample of tissue homogenate or cell lysate.
Materials:
-
Cell or tissue lysate
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (specific to the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration using a suitable assay.
-
Gel Electrophoresis: Separate proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block non-specific binding sites on the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.[19][20][21]
References
- 1. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rasagiline Monograph for Professionals - Drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. europeanreview.org [europeanreview.org]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of Selegiline and Rasagiline Therapies in Parkinson Disease: A Real-life Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BDNF levels are increased by aminoindan and rasagiline in a double lesion model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BDNF levels are increased by aminoindan and rasagiline in a double lesion model of Parkinson׳s disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of neurotrophic factors GDNF and BDNF associated with the mechanism of neurorescue action of rasagiline and ladostigil: new insights and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biopioneer.com.tw [biopioneer.com.tw]
- 16. Rasagiline Inhibits Human Melanoma Cell Viability and Interacts Synergistically with Mitoxantrone and Antagonistically with Cisplatin—In Vitro Isobolographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. physiology.elte.hu [physiology.elte.hu]
- 18. broadpharm.com [broadpharm.com]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. CST | Cell Signaling Technology [cellsignal.com]
- 21. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Safe Disposal of (Rac)-Rasagiline: A Guide for Laboratory Professionals
The proper disposal of (Rac)-Rasagiline, a monoamine oxidase inhibitor (MAOI), is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste effectively.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is governed by several regulatory bodies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for hazardous waste management.[1][2][3] State regulations may also apply and can be more stringent than federal laws.[1] In 2019, the EPA finalized a new rule, often referred to as Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals.[2]
This compound is considered a hazardous agent, requiring appropriate precautions for handling and disposal.[4] Therefore, its disposal must adhere to regulations for hazardous chemical waste.
Disposal Procedures
The recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] This ensures the complete destruction of the active pharmaceutical ingredient and prevents environmental contamination. Do not discharge this compound waste to sewer systems.[5]
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-impermeable gloves, safety goggles, and a lab coat.[6] In case of dust, a NIOSH-approved respirator should be used.[7]
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, wipes), in a designated, clearly labeled hazardous waste container.[7][8]
-
Liquid Waste: For solutions containing this compound, absorb the liquid with an inert material (e.g., diatomite, universal binders) and place it into a suitable disposal container.[6][8]
-
Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent). The rinsate should be collected as hazardous waste. The packaging can then be punctured to prevent reuse and disposed of in a sanitary landfill or recycled if permissible by local regulations. Combustible packaging materials may also be incinerated.[5]
-
-
Waste Storage: Store the sealed hazardous waste container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[5][6]
-
Waste Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Spill Management
In the event of a spill:
-
Evacuate personnel from the immediate area.[6]
-
Ensure adequate ventilation and remove all sources of ignition.[5][6]
-
Wearing appropriate PPE, prevent further leakage if it is safe to do so.[6]
-
For minor spills of solid material, use dry clean-up procedures such as vacuuming (with a HEPA-filtered, explosion-proof vacuum) or carefully sweeping to avoid generating dust.[7] The collected material should be promptly disposed of as hazardous waste.[5]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.[6]
-
Decontaminate the spill area and any equipment by scrubbing with alcohol.[6]
Disposal Options Summary
| Disposal Method | Description | Regulatory Considerations |
| Controlled Incineration | High-temperature destruction in a permitted hazardous waste incinerator. This is the most recommended method.[2][5] | Must be performed at a facility licensed to handle hazardous pharmaceutical waste in compliance with EPA and state regulations.[2] |
| Chemical Destruction Plant | A licensed facility that uses chemical processes to neutralize hazardous waste. | Must be a licensed and regulated facility. |
| Landfill | Only for decontaminated packaging after triple-rinsing.[5] | Prohibited for untreated this compound waste. |
| Sewer System | Prohibited for this compound waste.[5] | Discharging hazardous chemicals into the sewer system is a violation of environmental regulations. |
| Medicine Take-Back Programs | Primarily for household medicines.[9] | May not be suitable for bulk laboratory waste but can be an option for small quantities of unused, sealed products. |
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. uspharmacist.com [uspharmacist.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. aksci.com [aksci.com]
- 9. Rasagiline: MedlinePlus Drug Information [medlineplus.gov]
Essential Safety and Logistical Information for Handling (Rac)-Rasagiline
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling (Rac)-Rasagiline. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Handling & Weighing | Tightly fitting safety goggles with side-shields.[1][2] | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][3] | If dust formation is possible, a NIOSH-approved respirator or a full-face respirator should be used.[2][4] |
| Solution Preparation | Tightly fitting safety goggles with side-shields.[1][2] | Chemical-resistant gloves and a lab coat.[1][3] | Work in a well-ventilated area or under a chemical fume hood.[1][3] |
| Spill Cleanup | Tightly fitting safety goggles with side-shields.[1][2] | Fire/flame resistant and impervious clothing, and chemical-resistant gloves.[1] | For significant spills, a self-contained breathing apparatus may be necessary.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place, away from incompatible materials and foodstuffs.[1]
-
Ensure the container is tightly closed.[1]
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood or other ventilated enclosure to avoid dust formation and inhalation.[1][3]
-
Before handling, ensure all necessary PPE is worn correctly.
-
Use non-sparking tools to prevent ignition sources.[1]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1][4]
3. Spill Management:
-
Minor Spills:
-
Major Spills:
4. Disposal Plan:
-
All waste materials, including contaminated PPE and spill cleanup materials, should be collected in sealed, labeled containers.
-
Dispose of this compound waste in accordance with local, state, and federal regulations.[4]
-
Consult with a licensed waste management authority for proper disposal procedures.[4]
-
For unused or expired medicine, drug take-back programs are the preferred method of disposal.[5][6]
-
If a take-back program is not available, the medicine can be disposed of in the trash by mixing it with an unappealing substance like dirt or cat litter in a sealed plastic bag.[6][7] Do not flush down the toilet unless specifically instructed.[6]
Quantitative Data
Currently, there are no established international occupational exposure limits (OELs) for this compound. In the absence of a formal OEL, it is crucial to handle this compound with a high degree of caution, implementing the hierarchy of controls to minimize potential exposure.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | No data available | [1] |
| Recommended Human Dose | 0.5 mg to 1 mg once daily | [4] |
Experimental Protocol: Safe Weighing and Solution Preparation of this compound
Objective: To safely weigh this compound powder and prepare a stock solution.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., Dichloromethane)[1]
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
All necessary PPE (see table above)
Procedure:
-
Preparation:
-
Don all required PPE: safety goggles, lab coat, and chemical-resistant gloves.
-
Perform all operations within a certified chemical fume hood.
-
Decontaminate the work surface before and after use.
-
-
Weighing:
-
Place a weighing boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder to the weighing boat using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Solution Preparation:
-
Carefully transfer the weighed powder to the volumetric flask.
-
Add a small amount of the solvent to the weighing boat to rinse any remaining powder and transfer the rinse to the volumetric flask.
-
Add approximately half of the final volume of the solvent to the flask.
-
Gently swirl the flask (or use a magnetic stirrer) until the powder is completely dissolved.
-
Once dissolved, add the solvent to the final volume mark on the flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Cleanup and Disposal:
-
Clean all equipment used.
-
Dispose of all waste, including contaminated weighing paper and gloves, in the designated hazardous waste container.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: The hierarchy of controls for chemical safety.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Safety and Effectiveness of Rasagiline in Chinese Patients with Parkinson’s Disease: A Prospective, Multicenter, Non-interventional Post-marketing Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemscene.com [chemscene.com]
- 7. assets.hpra.ie [assets.hpra.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
